Product packaging for beta-Bromoisovaleric acid(Cat. No.:CAS No. 5798-88-9)

beta-Bromoisovaleric acid

Cat. No.: B1269803
CAS No.: 5798-88-9
M. Wt: 181.03 g/mol
InChI Key: IEVAKUCVZWTRHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta-Bromoisovaleric acid (CAS 5798-88-9), with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol, is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis and biochemical research . Its structure, featuring both a reactive bromine atom and a carboxylic acid group, allows for diverse chemical transformations. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid can be readily converted into esters, amides, or acyl halides for further derivatization . In biochemical research, this compound is noted for its ability to inhibit the activity of certain enzymes that process organic acids . Its structural similarity to natural substrates allows it to act as an enzyme inhibitor, providing researchers with a tool to probe enzyme mechanisms, active site structures, and metabolic pathways . The compound can be prepared from isovaleric acid via bromination, as detailed in synthetic methodologies . Physical characteristics include a melting point of 73-74°C, and it is slightly soluble in water but soluble in alcohol, ether, and benzene . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use. Packaging may vary by production batch .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B1269803 beta-Bromoisovaleric acid CAS No. 5798-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVAKUCVZWTRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340833
Record name beta-bromoisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-88-9
Record name beta-Bromoisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-bromoisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BROMOISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Beta-Bromoisovaleric Acid: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bromoisovaleric acid, systematically known as 3-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid. Its structure, featuring a bromine atom on the tertiary carbon adjacent to the carboxylic acid group, imparts unique chemical reactivity that makes it a compound of interest in organic synthesis and as a potential modulator of biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological interactions of this compound.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a four-carbon butanoic acid backbone with a bromine atom and a methyl group both attached to the third carbon atom (C3).

IUPAC Name: 3-bromo-3-methylbutanoic acid[1] Synonyms: β-bromoisovaleric acid, 3-Bromo-3-methylbutyric acid[1] Molecular Formula: C5H9BrO2 Molecular Weight: 181.03 g/mol CAS Number: 5798-88-9

The presence of a chiral center at the C3 position is absent due to the two methyl groups on the same carbon.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are estimated and should be confirmed through experimental validation.

PropertyValueSource
Melting Point73-74 °CLookChem
Boiling Point (estimated)189.93 °CLookChem
pKa (predicted)3.99 ± 0.10LookChem
Density (estimated)1.4210 g/cm³LookChem
LogP (estimated)1.63460LookChem
SolubilitySlightly soluble in water; soluble in alcohol, ether, and benzene.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • A singlet for the two methyl groups (-(CH₃)₂).

  • A singlet for the methylene protons (-CH₂-).

  • A broad singlet for the carboxylic acid proton (-COOH).

¹³C NMR Spectroscopy (Predicted):

  • A signal for the quaternary carbon attached to the bromine.

  • A signal for the methyl carbons.

  • A signal for the methylene carbon.

  • A signal for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy (Predicted):

  • A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

  • A strong absorption band around 1700-1725 cm⁻¹ due to the C=O stretching of the carbonyl group.

  • C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

  • A C-Br stretching absorption, typically in the 500-600 cm⁻¹ range.

Mass Spectrometry (Predicted Fragmentation):

  • The molecular ion peak (M+) would be expected at m/z 180 and 182 with approximately equal intensity, characteristic of a compound containing one bromine atom.

  • Fragmentation would likely involve the loss of the bromine atom, the carboxyl group, and cleavage of the carbon-carbon bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported. However, a plausible synthetic route could involve the hydrobromination of 3,3-dimethylacrylic acid.

Hypothetical Synthesis of 3-Bromo-3-methylbutanoic Acid:

  • Reaction: 3,3-Dimethylacrylic acid is dissolved in a suitable solvent, such as glacial acetic acid. Hydrogen bromide gas is then bubbled through the solution, or an aqueous solution of HBr is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of water and ethanol, to yield pure 3-bromo-3-methylbutanoic acid.

It is important to note that this is a generalized procedure, and optimization of reaction conditions would be necessary to achieve a good yield and purity.

Biological Activity: Enzyme Inhibition

This compound has been suggested to act as a reversible enzyme inhibitor. Specifically, it is proposed to inhibit enzymes that process other organic acids. This inhibitory activity likely stems from its structural similarity to the natural substrates of these enzymes, allowing it to bind to the enzyme's active site but not undergo the catalytic reaction. This mode of action is characteristic of competitive inhibition.

Figure 1: A diagram illustrating the mechanism of competitive enzyme inhibition by this compound.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a halogenated carboxylic acid with potential applications in organic synthesis and as a biochemical tool. While its physicochemical properties are partially characterized, further experimental investigation is required to fully elucidate its spectral properties and to develop optimized synthetic protocols. Its suggested role as a reversible enzyme inhibitor warrants further exploration for potential applications in drug development and biochemical research.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-3-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-3-methylbutanoic acid, a halogenated carboxylic acid with potential applications in organic synthesis and drug development. While the initial discovery of this specific compound is not well-documented in readily available literature, its synthesis can be logically achieved through the hydrobromination of 3,3-dimethylacrylic acid. This document details the theoretical basis for this synthetic approach, provides a plausible experimental protocol based on analogous reactions, and outlines the necessary characterization methods. The information is intended to guide researchers in the preparation and validation of this valuable chemical entity.

Introduction

3-Bromo-3-methylbutanoic acid is a saturated monocarboxylic acid containing a bromine atom at the tertiary carbon position. Its structure suggests its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both a carboxylic acid and a tertiary bromide offers multiple points for chemical modification.

This guide focuses on the most chemically sound and direct method for the synthesis of 3-bromo-3-methylbutanoic acid: the addition of hydrogen bromide (HBr) to 3,3-dimethylacrylic acid.

Core Synthesis Methodology: Hydrobromination of 3,3-Dimethylacrylic Acid

The primary and most direct route for the synthesis of 3-bromo-3-methylbutanoic acid is the electrophilic addition of hydrogen bromide to 3,3-dimethylacrylic acid.

Chemical Principles

The reaction proceeds via a classic Markovnikov addition mechanism. The double bond in 3,3-dimethylacrylic acid acts as a nucleophile, attacking the electrophilic hydrogen of HBr. This results in the formation of a carbocation intermediate. Due to the presence of two methyl groups on the beta-carbon, a stable tertiary carbocation is formed at this position. The subsequent attack of the bromide ion (Br-) on this carbocation leads to the formation of the desired product, 3-bromo-3-methylbutanoic acid.

The regioselectivity of this reaction is governed by the stability of the carbocation intermediate, with the tertiary carbocation being significantly more stable than the alternative primary carbocation that would be formed if the hydrogen were to add to the beta-carbon.

Reaction Pathway

G cluster_0 Hydrobromination of 3,3-Dimethylacrylic Acid 3_3_dimethylacrylic_acid 3,3-Dimethylacrylic Acid tertiary_carbocation Tertiary Carbocation Intermediate 3_3_dimethylacrylic_acid->tertiary_carbocation + H+ HBr HBr product 3-Bromo-3-methylbutanoic Acid tertiary_carbocation->product + Br-

Caption: Reaction pathway for the synthesis of 3-bromo-3-methylbutanoic acid.

Experimental Protocols

Synthesis of 3-Bromo-3-methylbutanoic Acid from 3,3-Dimethylacrylic Acid

Materials:

  • 3,3-Dimethylacrylic acid

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane, or dimethylformamide)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a reflux condenser, dissolve 3,3-dimethylacrylic acid in a suitable anhydrous solvent.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Hydrobromination: Slowly bubble anhydrous hydrogen bromide gas through the stirred solution. Alternatively, add a solution of HBr in acetic acid dropwise. The reaction is exothermic and should be controlled by the rate of HBr addition and the efficiency of the cooling bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, stop the flow of HBr and allow the mixture to warm to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any unreacted acid and HBr), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 3-bromo-3-methylbutanoic acid can be purified by recrystallization or distillation under reduced pressure.

G cluster_workflow Experimental Workflow start Dissolve 3,3-dimethylacrylic acid in anhydrous solvent cool Cool to 0°C start->cool add_hbr Slowly add HBr cool->add_hbr monitor Monitor reaction by TLC add_hbr->monitor workup Quench and perform aqueous work-up monitor->workup extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify

Caption: Generalized experimental workflow for the synthesis of 3-bromo-3-methylbutanoic acid.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₅H₉BrO₂
Molecular Weight 181.03 g/mol
CAS Number 5798-88-9
Appearance Expected to be a solid or high-boiling liquid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Expected to be soluble in organic solvents
Expected Spectroscopic Data

While specific experimental spectra for 3-bromo-3-methylbutanoic acid are not widely published, the following are the expected signals based on its structure.

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~1.8Singlet6H(CH ₃)₂C-Br
~3.0Singlet2H-CH ₂-COOH
Broad singlet1H-COOH
¹³C NMR Expected Chemical Shift (ppm) Assignment
~30(C H₃)₂C-Br
~50-C H₂-COOH
~60(C H₃)₂C -Br
~175-C OOH
FTIR Expected Wavenumber (cm⁻¹) Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
500-600C-Br stretch
Mass Spectrometry Expected m/z Fragment
180/182[M]⁺ (isotopic pattern for Br)
101[M-Br]⁺
45[COOH]⁺

Safety Considerations

  • Hydrogen Bromide: HBr is a corrosive and toxic gas. It should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

  • 3,3-Dimethylacrylic Acid: This compound may be irritating to the skin, eyes, and respiratory tract. Handle with appropriate PPE.

  • 3-Bromo-3-methylbutanoic Acid: As a halogenated carboxylic acid, this compound is expected to be corrosive and an irritant. Avoid contact with skin and eyes.

Conclusion

The synthesis of 3-bromo-3-methylbutanoic acid via the hydrobromination of 3,3-dimethylacrylic acid is a theoretically sound and direct method. While a specific documented discovery and detailed experimental reports are scarce, the principles of electrophilic addition and the provided generalized protocol offer a solid foundation for its successful preparation in a laboratory setting. The expected spectroscopic data outlined in this guide will be crucial for the structural verification of the synthesized product. Researchers and professionals in drug development can utilize this guide to access and exploit the synthetic potential of this versatile halogenated carboxylic acid.

An In-depth Technical Guide on the Core Mechanism of Action of Beta-Bromoisovaleric Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of beta-bromoisovaleric acid, a compound commonly known as bromisoval or bromovalerylurea. The document synthesizes current understanding, focusing on its interaction with key biological targets and the resultant signaling cascades. It is intended to be a resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism of action of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS). By binding to a specific site on the GABA-A receptor complex, this compound enhances the effects of GABA, leading to an increased influx of chloride ions into neurons. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability. This enhanced inhibitory neurotransmission manifests as the sedative, hypnotic, and anxiolytic effects of the drug.[1][2]

Recent electrophysiological studies have confirmed that bromovalerylurea (BU), the active form of this compound, dose-dependently prolongs inhibitory postsynaptic currents (IPSCs) in pyramidal neurons.[1] This prolongation of the IPSC decay time indicates that the GABA-A receptor channels remain open for a longer duration in the presence of the compound, thereby increasing the total inhibitory charge transfer.

Importantly, the modulatory effect of bromovalerylurea on IPSCs is not diminished by flumazenil, a known benzodiazepine receptor antagonist. This suggests that this compound binds to a site on the GABA-A receptor that is distinct from the benzodiazepine binding site, indicating a mechanism of action more akin to that of barbiturates.[1]

Quantitative Data on the Effects of this compound

The following table summarizes the quantitative effects of bromovalerylurea on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) as described in electrophysiological studies.

Concentration of BromovalerylureaEffect on IPSC Decay TimeEffect on Sleep ArchitectureReference
50 mg/kg (in vivo, rats)No significant hypnotic effect observed.This dose has been shown to have anti-inflammatory effects in various models.[1]
> 125 mg/kg (in vivo, rats)Dose-dependently prolongs the decay of spontaneous IPSCs in cortical pyramidal neurons.Significantly increases non-rapid eye movement (NREM) sleep duration and dose-dependently decreases rapid eye movement (REM) sleep duration. The hypnotic characteristics are similar to those of barbiturates and benzodiazepines.[1][1]

Experimental Protocols

The following is a detailed methodology for a key experiment used to elucidate the mechanism of action of this compound: whole-cell patch-clamp recording from pyramidal neurons in rat cortical slices.

Whole-Cell Patch-Clamp Recording of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

Objective: To measure the effect of this compound on the kinetics of GABA-A receptor-mediated spontaneous inhibitory postsynaptic currents (sIPSCs) in cortical pyramidal neurons.

Materials:

  • Animals: Wistar rats

  • Reagents: this compound (bromovalerylurea), artificial cerebrospinal fluid (aCSF), intracellular solution, and relevant pharmacological agents (e.g., flumazenil).

  • Equipment: Vibratome, patch-clamp amplifier, microscope with differential interference contrast (DIC) optics, micromanipulators, data acquisition system.

Methodology:

  • Slice Preparation:

    • Wistar rats are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

    • Coronal cortical slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

    • Pyramidal neurons in the desired cortical layer are visually identified using DIC microscopy.

    • Whole-cell patch-clamp recordings are established using borosilicate glass pipettes (3-5 MΩ resistance) filled with an appropriate intracellular solution.

    • Neurons are voltage-clamped at a holding potential of -70 mV to record sIPSCs.

    • Stable baseline recordings of sIPSCs are obtained for a control period.

  • Drug Application:

    • This compound (dissolved in a suitable vehicle) is bath-applied to the slice at various concentrations.

    • sIPSCs are recorded in the presence of the drug to observe its effects.

    • For antagonist studies, an antagonist such as flumazenil can be co-applied with this compound.

    • A washout period with drug-free aCSF is performed to assess the reversibility of the effects.

  • Data Analysis:

    • sIPSCs are detected and analyzed using appropriate software.

    • The key parameters measured are the amplitude, frequency, and decay time constant of the sIPSCs.

    • Statistical comparisons are made between the control, drug application, and washout periods to determine the significance of any observed changes.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

GABAA_Modulation cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site BBA This compound BBA->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- Ions GABA_A_Receptor->Cl_ion Increased Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Signaling pathway of this compound's action on the GABA-A receptor.

Experimental_Workflow A Rat Cortical Slice Preparation B Whole-Cell Patch-Clamp Recording Setup A->B C Baseline sIPSC Recording (Control) B->C D Bath Application of This compound C->D E sIPSC Recording (Drug Effect) D->E F Washout with Drug-Free aCSF E->F G sIPSC Recording (Reversibility) F->G H Data Analysis (Amplitude, Frequency, Decay) G->H

Experimental workflow for whole-cell patch-clamp studies of this compound.

References

Spectroscopic data for beta-Bromoisovaleric acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for β-bromoisovaleric acid (IUPAC name: 3-bromo-3-methylbutanoic acid). Due to the limited availability of experimentally-derived spectra in public databases, this guide combines available data with predicted spectroscopic characteristics based on the compound's structure. This information is intended to assist researchers in the identification, characterization, and quality control of β-bromoisovaleric acid in various research and development applications.

Chemical Structure and Properties

  • IUPAC Name: 3-bromo-3-methylbutanoic acid[1]

  • Synonyms: beta-Bromoisovaleric acid

  • CAS Number: 5798-88-9[1]

  • Molecular Formula: C₅H₉BrO₂[1]

  • Molecular Weight: 181.03 g/mol [1]

  • Melting Point: 73-74 °C

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for β-bromoisovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~2.9Singlet2HMethylene protons (-CH₂-)
~1.8Singlet6HMethyl protons (2 x -CH₃)

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm)Carbon TypeAssignment
~170-180QuaternaryCarboxylic acid carbon (-COOH)[2]
~60-70QuaternaryCarbon bearing the bromine atom (-C(Br)(CH₃)₂)
~50-60MethyleneMethylene carbon (-CH₂-)
~30-40MethylMethyl carbons (2 x -CH₃)
Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid[3][4][5]
1700-1725C=O stretchCarboxylic acid[4][6]
1210-1320C-O stretchCarboxylic acid[3]
500-600C-Br stretchAlkyl bromide
Mass Spectrometry (MS)

GC-MS Data

The following data is available from the NIST Mass Spectrometry Data Center for β-bromoisovaleric acid.

m/z (Mass-to-Charge Ratio)Relative Intensity
100Top Peak
822nd Highest
833rd Highest

Predicted Fragmentation Pattern

Electron ionization (EI) mass spectrometry of β-bromoisovaleric acid is expected to show fragmentation patterns characteristic of carboxylic acids and alkyl bromides. The molecular ion peak [M]⁺ at m/z 180/182 (due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br) may be observed. Common fragmentation pathways include the loss of the bromine atom, the carboxyl group, and rearrangements.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of β-bromoisovaleric acid.

Materials:

  • β-Bromoisovaleric acid sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of β-bromoisovaleric acid in approximately 0.5-0.7 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in β-bromoisovaleric acid.

Materials:

  • β-Bromoisovaleric acid sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of β-bromoisovaleric acid and approximately 100-200 mg of dry KBr powder in a mortar.

    • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press die.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of β-bromoisovaleric acid.

Materials:

  • β-Bromoisovaleric acid sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of β-bromoisovaleric acid in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC parameters (e.g., injector temperature, column type, temperature program) to achieve good separation.

    • Set the MS parameters. For EI, a standard electron energy of 70 eV is typically used.[7]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated by the GC column and then introduced into the mass spectrometer.

    • The mass spectrometer will record the mass-to-charge ratio of the ions produced.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like β-bromoisovaleric acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample β-Bromoisovaleric Acid NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: General workflow for the spectroscopic analysis of β-bromoisovaleric acid.

References

A Technical Guide to the Solubility of beta-Bromoisovaleric Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of beta-bromoisovaleric acid (3-bromo-3-methylbutanoic acid) in various organic solvents. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document presents available solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound (3-bromo-3-methylbutanoic acid)

SolventQualitative Solubility
BenzeneVery Soluble[1][2][3]
EtherVery Soluble[1][2][3]
EthanolVery Soluble[1][2][3]
WaterSlightly Soluble
LigroinSoluble (forms needles upon crystallization)

Table 2: Quantitative Solubility of 2-bromo-3-methylbutanoic acid (Isomer of this compound)

SolventTemperature (°C)Solubility ( g/100g of solvent)
Acetone2017.75
Diethyl Ether200.84
Dioxane2022.7
Ethanol2045.53
Methanol2082.7
Water2055.8

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment

  • Solute: this compound (solid)

  • Solvent: High-purity organic solvent of choice

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Syringes

    • Volumetric flasks and pipettes

    • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or GC)

2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial. The excess solid is necessary to ensure that the solution reaches saturation.

    • Record the exact mass of the solute added.

    • Add a known volume or mass of the organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath or incubator set to the desired temperature.

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC).

3. Data Analysis

  • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

  • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of the shake-flask method for solubility determination.

experimental_workflow cluster_equil Step 2 cluster_sep Step 3 cluster_analysis Step 4 prep Preparation of Saturated Solution equil Equilibration sep Phase Separation analysis Analysis of Supernatant data Data Analysis and Solubility Calculation solute Add Excess Solute solvent Add Known Volume of Solvent shake Agitate at Constant Temperature (24-72h) solvent->shake sediment Sedimentation shake->sediment filter Filter Supernatant sediment->filter dilute Dilute Sample filter->dilute measure Measure Concentration (e.g., HPLC, UV-Vis) dilute->measure measure->data

Shake-Flask Solubility Determination Workflow

References

An In-depth Technical Guide on the Thermo-stability and Degradation Profile of beta-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Bromoisovaleric acid, a halogenated carboxylic acid, is a valuable building block in organic synthesis. Understanding its thermal stability and degradation profile is crucial for its safe handling, storage, and application in various chemical processes, including drug development where thermal stress during manufacturing or storage can impact purity and efficacy. This technical guide outlines the expected thermal behavior of this compound and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Predicted Thermal Degradation Profile

The thermal decomposition of this compound is anticipated to proceed through one or more pathways involving the cleavage of its most labile bonds under thermal stress. The primary expected degradation mechanisms are dehydrobromination and decarboxylation.

Dehydrobromination: The carbon-bromine bond is susceptible to cleavage, leading to the elimination of hydrogen bromide (HBr). This can result in the formation of an unsaturated carboxylic acid.

Decarboxylation: Carboxylic acids are known to undergo decarboxylation at elevated temperatures, releasing carbon dioxide (CO2) and forming a bromoalkane.[1]

These two pathways may occur concurrently or sequentially, and the predominant pathway will depend on the specific experimental conditions, such as temperature ramp rate and atmospheric composition.

Proposed Degradation Pathways

Based on the functional groups present in this compound, two primary degradation pathways are proposed:

  • Pathway A: Dehydrobromination followed by Decarboxylation. In this pathway, the initial step is the elimination of HBr, followed by the decarboxylation of the resulting unsaturated acid at a higher temperature.

  • Pathway B: Decarboxylation followed by Dehydrobromination. Alternatively, the molecule might first lose CO2, followed by the elimination of HBr from the resulting bromoalkane.

The likelihood of each pathway can be investigated by analyzing the evolved gases during thermal decomposition using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).[2]

Quantitative Data (Theoretical)

The following tables summarize the predicted quantitative data for the thermal decomposition of this compound based on the proposed degradation pathways. These values are estimates and require experimental verification.

Table 1: Predicted Thermal Decomposition Events by Thermogravimetric Analysis (TGA)

Decomposition StepPredicted Temperature Range (°C)Predicted Mass Loss (%)Evolved Species
Step 1 (Dehydrobromination)150 - 250~44.7%HBr
Step 2 (Decarboxylation)250 - 350~24.3%CO2
Total Mass Loss 150 - 350 ~69.0%

Table 2: Predicted Thermal Transitions by Differential Scanning Calorimetry (DSC)

Thermal EventPredicted Onset Temperature (°C)Predicted Peak Temperature (°C)Enthalpy Change (ΔH)
Melting70 - 8075Endothermic
Decomposition150 - 250VariesExothermic/Endothermic

Experimental Protocols

To experimentally determine the thermo-stability and degradation profile of this compound, the following detailed protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5 minutes.

    • Heat the sample from the initial temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[3]

  • Data Analysis:

    • Plot the mass of the sample as a percentage of the initial mass versus temperature to obtain the TGA thermogram.

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Calculate the percentage mass loss for each decomposition step.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, hermetically sealed aluminum pan should be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

    • Set the initial temperature to ambient (e.g., 25 °C).

  • Thermal Program:

    • Equilibrate the sample at the initial temperature for 5 minutes.

    • Heat the sample from the initial temperature to a temperature above its predicted decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the onset temperature and peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

    • Analyze the thermogram for any other endothermic or exothermic events that may indicate decomposition or other phase transitions.

Visualizations

Proposed Thermal Degradation Pathway

G beta_acid This compound path_a Pathway A: Dehydrobromination beta_acid->path_a path_b Pathway B: Decarboxylation beta_acid->path_b intermediate_a Unsaturated Carboxylic Acid + HBr path_a->intermediate_a intermediate_b Bromoalkane + CO2 path_b->intermediate_b final_products Final Degradation Products intermediate_a->final_products Decarboxylation intermediate_b->final_products Dehydrobromination

Caption: Proposed thermal degradation pathways for this compound.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis weigh_sample Accurately weigh 5-10 mg (TGA) or 2-5 mg (DSC) of this compound tga_setup Instrument Setup: - Inert atmosphere (N2) - 20-50 mL/min flow rate weigh_sample->tga_setup dsc_setup Instrument Setup: - Inert atmosphere (N2) - 20-50 mL/min flow rate weigh_sample->dsc_setup tga_program Thermal Program: - Heat from 25°C to 600°C - 10 °C/min heating rate tga_setup->tga_program tga_analysis Data Analysis: - Plot Mass vs. Temp - Determine onset temp - Calculate mass loss tga_program->tga_analysis dsc_program Thermal Program: - Heat from 25°C to 400°C - 10 °C/min heating rate dsc_setup->dsc_program dsc_analysis Data Analysis: - Plot Heat Flow vs. Temp - Determine melting point - Calculate enthalpy dsc_program->dsc_analysis

References

An In-depth Technical Guide to the Material Safety Data Sheet for β-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the safety profile of chemical compounds is paramount. This guide provides a detailed overview of the material safety data for β-Bromoisovaleric acid (CAS Number: 5798-88-9), also known as 3-bromo-3-methylbutanoic acid. The following sections present its physical and chemical properties, hazard identification, handling and storage protocols, and emergency procedures, with quantitative data organized for clarity and key workflows visualized.

Section 1: Physical and Chemical Properties

β-Bromoisovaleric acid is a halogenated carboxylic acid.[1] Its fundamental physical and chemical characteristics are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource(s)
Molecular Formula C5H9BrO2[1][2][3]
Molecular Weight 181.03 g/mol [1][2][3]
Appearance Needles from ligroin[3]
Melting Point 73-74 °C[1][3][4]
Boiling Point 189.93 °C (rough estimate)[4]
Density 1.4210 (rough estimate)[4]
Solubility Slightly soluble in water; Soluble in alcohol, ether, and benzene.[1][3][1][3]
pKa 3.99 ± 0.10 (Predicted)[4]

Section 2: Hazard Identification and Classification

β-Bromoisovaleric acid is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential dangers.

GHS Hazard Classification

Hazard ClassCategorySource(s)
Skin Corrosion/Irritation1B[2]
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3[2]

Hazard Statements (H-Statements)

  • H314: Causes severe skin burns and eye damage.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-Statements) A comprehensive list of precautionary statements can be found in the PubChem database entry for this compound.[2] Key recommendations include wearing protective gloves, protective clothing, eye protection, and face protection, and ensuring adequate ventilation.[5]

A visual representation of the hazard identification and response workflow is provided below.

Hazard_Identification_and_Response Hazard Identification and Initial Response Workflow cluster_identification Hazard Identification cluster_ppe Recommended Personal Protective Equipment (PPE) cluster_exposure In Case of Exposure cluster_first_aid Immediate First Aid H314 H314: Causes severe skin burns and eye damage Gloves Chemical Impermeable Gloves H314->Gloves Clothing Suitable Protective Clothing H314->Clothing Eyes Eye and Face Protection H314->Eyes H335 H335: May cause respiratory irritation Ventilation Handling in a Well-Ventilated Place H335->Ventilation Skin_Contact Skin Contact Gloves->Skin_Contact Clothing->Skin_Contact Eye_Contact Eye Contact Eyes->Eye_Contact Inhalation Inhalation Ventilation->Inhalation Wash_Skin Wash with plenty of water Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes Eye_Contact->Rinse_Eyes Fresh_Air Move to fresh air Inhalation->Fresh_Air

Caption: Hazard Identification and Initial Response Workflow.

Section 3: Experimental Protocols - Safe Handling and Storage

While specific experimental methodologies are application-dependent, the following protocols for safe handling and storage are universally applicable for β-bromoisovaleric acid.

Handling Procedures:

  • Ventilation: Handle in a well-ventilated place.[5] Avoid the formation of dust and aerosols.[5]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-impermeable gloves and eye/face protection.[5]

  • Hygiene: Wash hands thoroughly after handling.

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[5] Remove all sources of ignition.[5]

Storage Conditions:

  • Container: Store in a tightly closed container.[5]

  • Environment: Keep in a dry, cool, and well-ventilated place.

  • Incompatibilities: Information on incompatible materials is not explicitly provided in the searched documents, but as a general precaution for acids, avoid strong bases and oxidizing agents.

The logical relationship for handling and storage procedures is outlined in the diagram below.

Handling_and_Storage Safe Handling and Storage Protocol cluster_handling Safe Handling cluster_storage Proper Storage cluster_goal Goal Ventilation Ensure Adequate Ventilation Safety Minimize Exposure and Risk Ventilation->Safety PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) PPE->Safety Hygiene Practice Good Personal Hygiene Hygiene->Safety Ignition Avoid Ignition Sources Ignition->Safety Container Tightly Closed Container Container->Safety Location Cool, Dry, Well-Ventilated Area Location->Safety

Caption: Safe Handling and Storage Protocol.

Section 4: Emergency and First-Aid Procedures

In the event of accidental exposure, immediate and appropriate first-aid measures are critical. The following procedures should be followed.

First-Aid Measures

Exposure RouteFirst-Aid ProtocolSource(s)
Skin Contact Avoid direct contact. Wear chemical-impermeable gloves. Wash the affected area with plenty of water.[5]
Eye Contact Avoid direct contact. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Inhalation Avoid breathing mist, gas, or vapors. Move the affected person to fresh air.[5]
Ingestion Specific information not available in the provided search results. General practice for corrosive solids is to rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.

Accidental Release Measures:

  • Personal Precautions: Use personal protective equipment.[5] Ensure adequate ventilation and remove all sources of ignition.[5] Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains.[5]

  • Containment and Cleaning: Collect and arrange for disposal.[5] Keep in suitable, closed containers for disposal.[5] Use spark-proof tools and explosion-proof equipment.[5]

The workflow for responding to an accidental spill is visualized in the following diagram.

Spill_Response_Workflow Accidental Spill Response Workflow Spill Accidental Spill Occurs Evacuate Evacuate Personnel to a Safe Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Don Appropriate PPE Evacuate->PPE Ventilate->PPE Ignition->PPE Contain Contain the Spill PPE->Contain Collect Collect Spilled Material (Use spark-proof tools) Contain->Collect Dispose Dispose of in Suitable, Closed Containers Collect->Dispose

References

A Historical Perspective on the Synthesis of β-Bromoisovaleric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical methods for the synthesis of β-bromoisovaleric acid (3-bromo-3-methylbutanoic acid). It details the seminal approaches, providing experimental protocols and quantitative data to offer a thorough understanding of the compound's synthetic origins. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, offering insights into the foundational techniques that have paved the way for modern synthetic strategies.

Introduction

β-Bromoisovaleric acid, a halogenated derivative of isovaleric acid, has been a compound of interest for chemical synthesis and potential applications in medicinal chemistry. Its structural isomer, α-bromoisovaleric acid, has historically been more widely studied, primarily due to the prevalence of the Hell-Volhard-Zelinsky reaction for α-halogenation of carboxylic acids. However, specific methods for the targeted synthesis of the β-bromo isomer have been developed, reflecting an important area of historical organic synthesis. This guide focuses on the key historical methods for the preparation of β-bromoisovaleric acid, providing a detailed look at the experimental procedures and their reported efficiencies.

Key Historical Synthesis Methods

The primary historical route to β-bromoisovaleric acid has been the hydrobromination of β,β-dimethylacrylic acid (3-methyl-2-butenoic acid). This electrophilic addition reaction provides a direct and efficient means of introducing a bromine atom at the tertiary carbon of the isovaleric acid backbone.

Hydrobromination of β,β-Dimethylacrylic Acid

One of the most significant early methods for the synthesis of β-bromoisovaleric acid involves the direct addition of hydrogen bromide (HBr) to β,β-dimethylacrylic acid. This method takes advantage of the reactivity of the carbon-carbon double bond in the unsaturated acid.

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol from the early 20th century describes the following procedure:

  • Materials: β,β-Dimethylacrylic acid, glacial acetic acid, hydrogen bromide gas.

  • Procedure: A solution of β,β-dimethylacrylic acid in glacial acetic acid is prepared. The solution is then saturated with dry hydrogen bromide gas at a low temperature, typically around 0°C. The reaction mixture is allowed to stand for a period of time to ensure complete reaction. The β-bromoisovaleric acid often crystallizes directly from the reaction mixture upon standing or with the addition of water. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of ether and petroleum ether.

Quantitative Data:

ParameterValueReference
YieldUp to 92%[1]
Melting Point73-74 °C[1]

Logical Relationship Diagram:

G β,β-Dimethylacrylic Acid β,β-Dimethylacrylic Acid Reaction Reaction β,β-Dimethylacrylic Acid->Reaction HBr HBr HBr->Reaction β-Bromoisovaleric Acid β-Bromoisovaleric Acid Reaction->β-Bromoisovaleric Acid

(CH3)2CHCH2COOH + Br2/PBr3 → (CH3)2CHCH(Br)COOH

Caption: Workflow of the Hell-Volhard-Zelinsky reaction.

The Reformatsky Reaction: A Potential Route to β-Hydroxy Esters

General Reaction Scheme:

Signaling Pathway Diagram:

G α-Haloester α-Haloester Organozinc Reagent Organozinc Reagent α-Haloester->Organozinc Reagent + Zn Zn Zn Intermediate Complex Intermediate Complex Organozinc Reagent->Intermediate Complex Carbonyl Compound Carbonyl Compound Carbonyl Compound->Intermediate Complex β-Hydroxy Ester β-Hydroxy Ester Intermediate Complex->β-Hydroxy Ester Hydrolysis

Caption: Simplified pathway of the Reformatsky reaction.

Conclusion

The historical synthesis of β-bromoisovaleric acid is primarily characterized by the electrophilic addition of hydrogen bromide to β,β-dimethylacrylic acid. This method proved to be efficient and direct. While other significant named reactions of the era, such as the Hell-Volhard-Zelinsky and Reformatsky reactions, were paramount for the synthesis of related α-bromo acids and β-hydroxy esters respectively, their direct application for the synthesis of β-bromoisovaleric acid is not prominent in the historical literature. This technical guide provides a foundational understanding of these early synthetic methods, which is essential for appreciating the evolution of organic synthesis and for the continued development of novel synthetic pathways for valuable chemical entities.

References

Methodological & Application

Application Note and Protocol for the Synthesis of α-Bromoisovaleric Acid from Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of α-bromoisovaleric acid from isovaleric acid. The primary and most effective method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction, which facilitates the selective α-halogenation of a carboxylic acid.[1][2][3][4] It is important to note that the direct synthesis of β-bromoisovaleric acid from isovaleric acid is not a standard or commonly reported transformation. The Hell-Volhard-Zelinsky reaction specifically targets the α-carbon. The synthesis of β-bromoisovaleric acid typically proceeds from a different starting material, such as 3-methylbutenoic acid, via the addition of hydrogen bromide.[5] This protocol will therefore focus on the preparation of the α-isomer.

α-Bromoisovaleric acid is a valuable chiral intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.[6][7] For example, it is a precursor for the synthesis of the sedative and hypnotic agent bromisoval.[7] The following protocol is based on established literature procedures and is intended for use by researchers and professionals in drug development and medicinal chemistry.

Overall Reaction Scheme

The synthesis of α-bromoisovaleric acid from isovaleric acid proceeds via the Hell-Volhard-Zelinsky reaction. In this reaction, isovaleric acid is treated with bromine and a phosphorus catalyst, such as phosphorus trichloride or red phosphorus, to selectively introduce a bromine atom at the α-carbon.[8] The reaction proceeds through the formation of an acyl bromide intermediate, which readily enolizes, allowing for α-bromination.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of α-bromoisovaleric acid.

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )
Isovaleric Acid3-Methylbutanoic acidC₅H₁₀O₂102.13
BromineBromineBr₂159.808
Phosphorus TrichloridePhosphorus trichloridePCl₃137.33
α-Bromoisovaleric Acid2-Bromo-3-methylbutanoic acidC₅H₉BrO₂181.03

Table 2: Typical Reaction Parameters and Yields

ParameterValueReference
Molar Ratio (Isovaleric Acid:Bromine:PCl₃)1 : 1.7 : 0.05 (approx.)[8]
Reaction Temperature70-105°C[8]
Reaction Time12-24 hours[8]
Typical Yield87.5–88.6%[8]
Boiling Point of Product110–125°C at 15 mm Hg[8]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Set up reflux apparatus in fume hood start->setup dry Dry isovaleric acid (if necessary) setup->dry charge Charge flask with isovaleric acid dry->charge add_br2 Add bromine charge->add_br2 add_pcl3 Add PCl₃ catalyst add_br2->add_pcl3 heat Heat mixture to 70-80°C add_pcl3->heat reflux Maintain reflux until bromine color fades heat->reflux heat_higher Increase temperature to 100-105°C reflux->heat_higher cool Cool reaction mixture heat_higher->cool distill Distill under reduced pressure cool->distill collect Collect fraction at 110-125°C/15 mm Hg distill->collect end End: Purified α-Bromoisovaleric Acid collect->end

Caption: Experimental workflow for the synthesis of α-bromoisovaleric acid.

Detailed Experimental Protocol

Materials and Equipment:

  • 3 L round-bottom flask

  • Reflux condenser

  • Gas absorption trap

  • Heating mantle or oil bath

  • Distillation apparatus (e.g., modified Claisen flask)

  • Vacuum pump

  • Isovaleric acid (commercial monohydrate can be used)

  • Benzene (for drying, optional)

  • Bromine

  • Phosphorus trichloride (PCl₃)

Procedure:

1. Drying of Isovaleric Acid (Optional but Recommended)

  • If using isovaleric acid monohydrate, place 1 kg of the acid in a 3 L round-bottom flask with 500 mL of benzene.
  • Distill the mixture using a short column until the vapor temperature reaches 100°C, which indicates that the water has been removed as an azeotrope with benzene.
  • Cool the residue of anhydrous isovaleric acid.

2. Reaction Setup

  • Caution: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of hydrogen bromide (HBr) gas.
  • Equip a dry 3 L round-bottom flask with a long reflux condenser.
  • Connect the top of the condenser to a gas absorption trap to neutralize the HBr gas produced during the reaction. An empty flask can be placed between the condenser and the trap as a safety measure.

3. Bromination

  • Place 878 g (8.6 moles) of anhydrous isovaleric acid into the reaction flask.
  • Carefully add 1.5 kg (480 mL) of dry bromine to the flask.
  • Through the top of the condenser, add 15 mL of phosphorus trichloride.
  • Heat the mixture in an oil bath at 70–80°C. The reaction may take 10–20 hours. Continue heating until the deep red color of bromine is no longer visible in the condenser.
  • Add another 25 mL portion of bromine and continue heating as before.
  • Once the bromine color has disappeared again, slowly raise the temperature of the oil bath to 100–105°C and maintain this temperature for 1.5–2 hours.

4. Purification

  • After the reaction is complete, allow the mixture to cool to room temperature.
  • Transfer the crude α-bromoisovaleric acid to a 2 L modified Claisen flask for distillation.
  • Distill the product under reduced pressure. A low-boiling fraction consisting mainly of unreacted isovaleric acid may be collected first.
  • Collect the main fraction boiling at 110–125°C under a pressure of 15 mm Hg.[8]

5. Product Characterization

  • The final product should be a colorless to pale yellow liquid or solid, depending on purity and temperature.[6]
  • Characterize the product using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Phosphorus trichloride is corrosive and reacts violently with water.

  • The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Ensure the gas trap is functioning correctly.

By following this protocol, researchers can reliably synthesize α-bromoisovaleric acid as a key intermediate for further chemical synthesis.

References

Application Notes and Protocols: Bromination of 3-Methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-bromo-3-methylbutanoic acid from 3-methylbutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction. The HVZ reaction is a robust and widely used method for the α-bromination of carboxylic acids, a critical transformation in the synthesis of various organic molecules, including pharmaceutical intermediates and amino acids. This protocol includes a step-by-step experimental procedure, a comprehensive table of quantitative data for the starting material and product, and a visual representation of the experimental workflow.

Introduction

The α-bromination of carboxylic acids is a fundamental reaction in organic synthesis, providing a versatile handle for further functionalization. The Hell-Volhard-Zelinsky (HVZ) reaction is the premier method for achieving this transformation. The reaction proceeds via the formation of an acid bromide intermediate, which then enolizes, allowing for electrophilic attack by bromine at the α-position. The resulting α-bromo acid bromide is then hydrolyzed to the final α-bromo carboxylic acid product. 3-Methylbutanoic acid, also known as isovaleric acid, is a common starting material in the synthesis of various organic compounds. Its bromination at the α-position yields 2-bromo-3-methylbutanoic acid, a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the desired product.

Property3-Methylbutanoic Acid (Isovaleric Acid)2-Bromo-3-methylbutanoic Acid
Molecular Formula C₅H₁₀O₂C₅H₉BrO₂
Molecular Weight 102.13 g/mol 181.03 g/mol
Appearance Colorless liquidWhite to off-white solid
Melting Point -29 °C39-42 °C[1]
Boiling Point 176-177 °C124-126 °C at 20 mmHg[1]
Density 0.926 g/mL1.513 g/cm³[1]
CAS Number 503-74-2565-74-2[1]
Typical Reaction Yield N/A~85%
¹H NMR (CDCl₃, ppm) δ 0.96 (d, 6H), 2.18 (m, 1H), 2.36 (d, 2H), 11.5 (br s, 1H)δ 1.05 (d, 3H), 1.15 (d, 3H), 2.35 (m, 1H), 4.20 (d, 1H), 11.0 (br s, 1H)
¹³C NMR (CDCl₃, ppm) δ 22.3, 25.8, 43.4, 180.5δ 19.5, 20.5, 33.5, 50.0, 175.0
IR (KBr, cm⁻¹) 2965 (C-H), 1710 (C=O), 1470 (C-H bend), 1215 (C-O)2970 (C-H), 1715 (C=O), 1465 (C-H bend), 1210 (C-O), 650 (C-Br)

Experimental Protocol

This protocol is adapted from the established Hell-Volhard-Zelinsky reaction methodology.

Materials:

  • 3-Methylbutanoic acid (isovaleric acid)

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and a dropping funnel, add 3-methylbutanoic acid (e.g., 51.0 g, 0.5 mol) and red phosphorus (e.g., 1.55 g, 0.05 mol).

  • Addition of Bromine: Cool the flask in an ice-water bath. Slowly add bromine (e.g., 87.9 g, 0.55 mol) from the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 20 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 8-12 hours, or until the evolution of hydrogen bromide gas ceases. The color of the reaction mixture should change from reddish-brown to a yellowish-orange.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water (100 mL) to the reaction mixture to hydrolyze the intermediate acyl bromide. This step is also exothermic and may produce fumes of HBr.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (100 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 2-bromo-3-methylbutanoic acid.

Mandatory Visualization

The following diagrams illustrate the key aspects of the experimental protocol.

Bromination_Reaction_Pathway Reaction Pathway for the Bromination of 3-Methylbutanoic Acid cluster_reactants Reactants cluster_reaction Hell-Volhard-Zelinsky Reaction cluster_product Product 3-Methylbutanoic_Acid 3-Methylbutanoic Acid Acid_Bromide_Formation Formation of 3-Methylbutanoyl Bromide 3-Methylbutanoic_Acid->Acid_Bromide_Formation + P/Br₂ Bromine Bromine (Br₂) Alpha_Bromination α-Bromination Bromine->Alpha_Bromination Red_Phosphorus Red Phosphorus (P) Red_Phosphorus->Acid_Bromide_Formation Enolization Enolization of Acid Bromide Acid_Bromide_Formation->Enolization Enolization->Alpha_Bromination Hydrolysis Hydrolysis Alpha_Bromination->Hydrolysis 2-Bromo-3-methylbutanoic_Acid 2-Bromo-3-methylbutanoic Acid Hydrolysis->2-Bromo-3-methylbutanoic_Acid + H₂O Experimental_Workflow Experimental Workflow for the Synthesis of 2-Bromo-3-methylbutanoic Acid Start Start Reaction_Setup 1. Reaction Setup: 3-Methylbutanoic Acid + Red P Start->Reaction_Setup Reagent_Addition 2. Slow Addition of Bromine (0-5 °C) Reaction_Setup->Reagent_Addition Reaction 3. Heating (80-90 °C, 8-12h) Reagent_Addition->Reaction Workup 4. Quenching with Water Reaction->Workup Extraction 5. Extraction with CH₂Cl₂ Workup->Extraction Washing 6. Washing with HCl, NaHCO₃, Brine Extraction->Washing Drying 7. Drying with MgSO₄ Washing->Drying Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification 9. Vacuum Distillation Solvent_Removal->Purification End Pure 2-Bromo-3-methylbutanoic Acid Purification->End

References

Application Notes and Protocols: Use of β-Bromoisovaleric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bromoisovaleric acid is a versatile reagent in peptide chemistry, primarily utilized for the introduction of an isovaleric acid moiety onto amino groups within a peptide sequence. This modification can be strategically employed to synthesize peptidomimetics with altered structural and biological properties. The incorporation of this branched-chain aliphatic group can influence peptide conformation, receptor binding affinity, and enzymatic stability.

One of the key applications of β-bromoisovaleric acid is in the N-alkylation of primary amines, such as the N-terminal α-amino group or the ε-amino group of a lysine side-chain. This process, often performed on a solid support, allows for the site-specific modification of peptides. The resulting N-substituted peptides can exhibit enhanced pharmacokinetic profiles, making them attractive candidates in drug discovery and development.

These application notes provide an overview of the use of β-bromoisovaleric acid in peptide synthesis and offer a detailed protocol for the N-alkylation of a resin-bound peptide.

Applications in Peptide Synthesis

  • Synthesis of Peptidomimetics: The introduction of an isovaleryl group via β-bromoisovaleric acid can mimic the side chain of valine, but with a different connectivity to the peptide backbone. This can lead to novel peptide analogs with unique conformational preferences and biological activities.

  • Modification of N-Terminus: N-terminal modification with β-bromoisovaleric acid can block degradation by aminopeptidases and alter the overall charge and lipophilicity of the peptide, which can improve its cell permeability and bioavailability.

  • Side-Chain Modification: The ε-amino group of lysine residues can be alkylated with β-bromoisovaleric acid to introduce branched aliphatic chains. This can be used to probe structure-activity relationships or to develop peptides with constrained conformations.

  • Drug Development: Peptides modified with β-bromoisovaleric acid may exhibit improved therapeutic properties, such as enhanced stability and receptor affinity.[1][2]

Quantitative Data Summary

The efficiency of N-alkylation reactions on solid support can be influenced by the choice of alkylating agent, base, and reaction conditions. While specific data for β-bromoisovaleric acid is not extensively published, data from analogous alkylation reactions using other alkyl bromides can provide an expected range for reaction yields.

Alkylating AgentResin TypeBaseReaction TimeTemperatureYield (%)Reference
Ethyl IodidePAL-PEG-PSDBU2 daysRoom Temp.95[2]
CPM BromidePAL-PEG-PSDBU3 daysRoom Temp. & 80°C93[2]
β-Bromoisovaleric Acid (Expected) PAL-PEG-PS DBU 2-3 days Room Temp. 85-95 N/A

Experimental Protocols

Protocol 1: N-Alkylation of a Resin-Bound Peptide with β-Bromoisovaleric Acid

This protocol is adapted from the Fukuyama N-alkylation reaction for the modification of a primary amine on a solid support.[1][2] It involves the initial protection of the amine with a 2-nitrobenzenesulfonyl (oNBS) group, followed by alkylation with β-bromoisovaleric acid and subsequent deprotection.

Materials:

  • Fmoc-protected peptide-resin (e.g., on Rink Amide or PAL-PEG-PS resin)

  • 20% Piperidine in N,N-dimethylformamide (DMF)

  • 2-Nitrobenzenesulfonyl chloride (oNBS-Cl)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • β-Bromoisovaleric acid

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-Mercaptoethanol

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Sulfonamide Formation (oNBS Protection):

    • Swell the deprotected peptide-resin in DCM.

    • Add a solution of oNBS-Cl (4 equivalents) and DIEA (4 equivalents) in DCM to the resin.

    • Agitate the mixture at room temperature for 30 minutes.

    • Monitor the reaction completion using a ninhydrin test (should be negative).

    • Wash the resin with DCM (3x) and DMF (3x).

  • N-Alkylation with β-Bromoisovaleric Acid:

    • Swell the oNBS-protected peptide-resin in DMF.

    • Add a solution of β-bromoisovaleric acid (10 equivalents) and DBU (10 equivalents) in DMF to the resin.

    • Agitate the mixture at room temperature for 48 hours.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Sulfonamide Deprotection (oNBS Removal):

    • Swell the alkylated peptide-resin in DMF.

    • Add a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in DMF.

    • Agitate the mixture at room temperature for 30 minutes.

    • Repeat the treatment one more time.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Peptide Cleavage and Deprotection:

    • Wash the resin with methanol and dry under vacuum.

    • Treat the resin with a TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Visualizations

Experimental_Workflow start Fmoc-Peptide-Resin step1 1. Fmoc Deprotection (20% Piperidine/DMF) start->step1 step2 2. oNBS Protection (oNBS-Cl, DIEA) step1->step2 step3 3. N-Alkylation (β-Bromoisovaleric acid, DBU) step2->step3 step4 4. oNBS Deprotection (2-Mercaptoethanol, DBU) step3->step4 step5 5. Cleavage (TFA Cocktail) step4->step5 end Purified N-Alkylated Peptide step5->end

Caption: Workflow for N-alkylation of a resin-bound peptide.

Reaction_Scheme PeptideNH2 Peptide-NH₂ (on resin) PeptideNH_oNBS Peptide-NH-oNBS PeptideNH2->PeptideNH_oNBS Protection oNBS_Cl oNBS-Cl DIEA AlkylatedPeptide Peptide-N(oNBS)-(CH₂)₂-CH(CH₃)₂-COOH PeptideNH_oNBS->AlkylatedPeptide Alkylation BromoAcid Br-(CH₂)₂-CH(CH₃)₂-COOH DBU FinalProduct Peptide-NH-(CH₂)₂-CH(CH₃)₂-COOH AlkylatedPeptide->FinalProduct Deprotection Deprotection 2-Mercaptoethanol DBU

Caption: Reaction scheme for N-alkylation with β-bromoisovaleric acid.

References

beta-Bromoisovaleric acid as a precursor for bromisoval synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of Bromisoval

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromisoval, chemically known as (RS)-2-bromo-N-carbamoyl-3-methylbutanamide, is a sedative and hypnotic agent belonging to the bromoureide class of drugs.[1] Its synthesis is a well-established process in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of bromisoval.

It is a common misconception that bromisoval is synthesized from beta-bromoisovaleric acid. The established and chemically correct precursor is α-bromoisovaleric acid or its derivatives. The structure of bromisoval, with the bromine atom attached to the carbon adjacent to the carbonyl group (the α-position), necessitates the use of an α-bromo precursor.[1][2] The primary route for synthesizing this precursor is the Hell-Volhard-Zelinsky reaction of isovaleric acid.[1]

These protocols detail the multi-step synthesis, beginning with the α-bromination of isovaleric acid to yield an intermediate, which is then condensed with urea to produce the final active pharmaceutical ingredient, bromisoval.

Overall Synthesis Pathway

The synthesis of bromisoval is typically achieved in two main stages:

  • α-Bromination of Isovaleric Acid: Isovaleric acid is subjected to bromination at the alpha-position using bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃), via the Hell-Volhard-Zelinsky reaction. This step produces α-bromoisovaleric acid, which is often converted in situ or in a subsequent step to the more reactive α-bromoisovaleryl bromide.[3][4]

  • Condensation with Urea: The α-bromoisovaleryl bromide (or a related acyl halide) is then reacted with urea in a condensation reaction to form bromisoval.[3][5]

Data Presentation

The following tables summarize the key reactants, intermediates, and products, along with typical reaction conditions and yields.

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Key Physical Properties
Isovaleric Acid3-Methylbutanoic acid503-74-2C₅H₁₀O₂102.13Colorless liquid, bp: 176.7 °C
α-Bromoisovaleric Acid2-Bromo-3-methylbutanoic acid565-74-2C₅H₉BrO₂181.03Solid, mp: 39-42 °C, bp: 124-126 °C @ 20 mmHg.[6]
α-Bromoisovaleryl Bromide2-Bromo-3-methylbutanoyl bromide4394-94-3C₅H₈Br₂O243.93Distilled at 85-95 °C / 20-30 mmHg.[3]
UreaUrea57-13-6CH₄N₂O60.06White solid, mp: 133-135 °C
Bromisoval(RS)-2-Bromo-N-carbamoyl-3-methylbutanamide496-67-3C₆H₁₁BrN₂O₂223.07White crystalline powder.[1][7]

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsCatalystSolventTemperature (°C)TimeTypical Yield
1A. Synthesis of α-Bromoisovaleric AcidIsovaleric acid, BrominePCl₃ or PBr₃Benzene (optional)70 - 105 °C12 - 22 hours87.5 - 88.6%[8]
1B. Synthesis of α-Bromoisovaleryl Bromideα-Bromoisovaleric acid, BrominePBr₃None~40 °CNot specified96% (combined with step 1A)[3]
2. Condensation to Bromisovalα-Bromoisovaleryl bromide, Urea-Ethylene dichloride60 - 72 °C3.5 hours>76% (combined with purification)[3]
3. PurificationCrude BromisovalActivated CarbonEthanolRefluxNot specifiedHigh

Mandatory Visualizations

G Logical Workflow for Bromisoval Synthesis cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Products isovaleric_acid Isovaleric Acid hvz_reaction Step 1: Hell-Volhard-Zelinsky Bromination isovaleric_acid->hvz_reaction bromine Bromine bromine->hvz_reaction pbr3 PBr3 (Catalyst) pbr3->hvz_reaction urea Urea condensation Step 2: Condensation Reaction urea->condensation acyl_bromide α-Bromoisovaleryl Bromide (Intermediate) hvz_reaction->acyl_bromide Yield: ~96% crude_bromisoval Crude Bromisoval condensation->crude_bromisoval acyl_bromide->condensation pure_bromisoval Pure Bromisoval (Final Product) crude_bromisoval->pure_bromisoval Step 3: Recrystallization

Caption: Logical workflow for the synthesis of Bromisoval.

G Hell-Volhard-Zelinsky (HVZ) Reaction Pathway cluster_key Mechanism Steps carboxylic_acid Isovaleric Acid (R-COOH) acyl_bromide Acyl Bromide (R-COBr) carboxylic_acid->acyl_bromide + PBr₃ s1 1. Acyl Bromide Formation pbr3 PBr3 enol Enol Tautomer acyl_bromide->enol Tautomerization s2 2. Enolization alpha_bromo_acyl_bromide α-Bromo Acyl Bromide enol->alpha_bromo_acyl_bromide + Br₂ s3 3. α-Bromination br2_1 Br₂

Caption: Key steps in the Hell-Volhard-Zelinsky reaction.

G Final Condensation Step acyl_bromide α-Bromoisovaleryl Bromide (CH₃)₂CH-CH(Br)-COBr bromisoval Bromisoval (CH₃)₂CH-CH(Br)-CO-NH-CO-NH₂ acyl_bromide->bromisoval Nucleophilic Attack urea Urea H₂N-CO-NH₂ urea->bromisoval hbr HBr bromisoval->hbr Byproduct

Caption: Condensation of the intermediate with urea.

Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including bromine, phosphorus tribromide, and hydrogen bromide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of α-Bromoisovaleric Acid

This protocol is adapted from established procedures for the Hell-Volhard-Zelinsky reaction.[8]

Materials:

  • Isovaleric acid (8.6 moles)

  • Dry bromine (1.5 kg)

  • Phosphorus trichloride (15 mL)

  • Benzene (optional, for dehydration)

  • Round-bottom flask (3 L) with reflux condenser

  • Gas absorption trap (for HBr)

  • Heating mantle or oil bath

  • Distillation apparatus

Procedure:

  • Dehydration (Optional but Recommended): If using isovaleric acid monohydrate, place it in a 3 L round-bottom flask with 500 mL of benzene. Distill the mixture until the vapor temperature reaches 100°C to remove water and benzene. Cool the residue.

  • Reaction Setup: Place the dry isovaleric acid (878 g, 8.6 moles) into the 3 L flask equipped with a long reflux condenser. Connect the top of the condenser to a gas absorption trap for the evolving hydrogen bromide (HBr) gas.

  • Bromination: Add 1.5 kg of dry bromine to the acid, followed by the slow addition of 15 mL of phosphorus trichloride through the condenser.

  • Heating: Heat the mixture in an oil bath at 70–80°C for 10–20 hours, or until the red color of bromine in the condenser disappears, indicating its consumption.

  • Completion: Slowly raise the bath temperature to 100–105°C and maintain for another 1.5–2 hours to ensure the reaction goes to completion.

  • Purification: Cool the crude product. Set up a vacuum distillation apparatus and distill the crude α-bromoisovaleric acid. Collect the fraction boiling at 110–125°C under a pressure of 15 mmHg. The expected yield is 1364–1380 g (87.5–88.6%).[8]

Protocol 2: Synthesis of Bromisoval from α-Bromoisovaleric Acid

This protocol involves the conversion of the acid to the more reactive acyl bromide, followed by condensation with urea.[3]

Part A: Preparation of α-Bromoisovaleryl Bromide

  • In a reaction vessel suitable for heating and distillation, place the α-bromoisovaleric acid prepared in Protocol 1.

  • Add phosphorus tribromide (PBr₃).

  • Gently heat the mixture to approximately 40°C and slowly add bromine. Continue the reaction until the evolution of HBr gas ceases.

  • Purify the resulting α-bromoisovaleryl bromide by vacuum distillation, collecting the fraction at 85-95°C / 20-30 mmHg. The combined yield for this and the previous step is reported to be around 96%.[3]

Part B: Condensation with Urea

  • Reaction Setup: In a separate reaction vessel, add urea and ethylene dichloride. Heat the stirred mixture to 60°C.

  • Addition: Begin the dropwise addition of the purified α-bromoisovaleryl bromide from Part A into the urea solution. Maintain the reaction temperature between 60–65°C during the addition.

  • Reaction: Once the addition is complete, increase the temperature to 70–72°C and hold for 3.5 hours to complete the condensation.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding an aqueous sodium hydroxide solution.

  • Isolation of Crude Product: Distill off the ethylene dichloride solvent. The crude bromisoval will begin to crystallize as the solvent is removed. Cool the mixture to complete crystallization.

  • Collect the solid crude product by filtration or centrifugation and wash it.

Protocol 3: Purification of Bromisoval by Recrystallization

Materials:

  • Crude bromisoval

  • Ethanol (95%)

  • Activated carbon

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: In a flask, combine the crude bromisoval with ethanol. A typical ratio is 1 gram of crude product to 2.5 mL of ethanol.[3]

  • Decolorization: Add a small amount of activated carbon (e.g., 0.01 g per gram of crude product) to the mixture.

  • Heating: Gently heat the mixture to dissolve the solid and reflux for approximately 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified bromisoval crystals. The final product should be a white crystalline solid. The overall yield for the condensation and refining steps is reported to be over 76%.[3]

References

Application of β-Bromoisovaleric Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a versatile synthetic intermediate in medicinal chemistry. Its structural features, including a carboxylic acid group and a bromine atom on a tertiary carbon, make it a valuable building block for the synthesis of a variety of biologically active molecules. This document provides detailed application notes on its use in the development of anticonvulsant and sedative-hypnotic agents, protocols for key syntheses and biological assays, and a summary of relevant quantitative data.

Application Notes

Intermediate for Anticonvulsant Drug Discovery

β-Bromoisovaleric acid and its derivatives have been explored as precursors for the synthesis of novel anticonvulsant agents. The isovaleric acid scaffold is structurally related to valproic acid, a widely used antiepileptic drug.[1] The introduction of a bromine atom provides a reactive handle for further molecular modifications, allowing for the generation of diverse chemical libraries for screening.

Derivatives such as N-benzyl-2-acetamidopropionamides have shown potent anticonvulsant activity in preclinical models.[2] The synthesis of these compounds often involves the use of chiral precursors derived from amino acids like D-serine, highlighting the importance of stereochemistry for biological activity.[3]

Precursor for Sedative-Hypnotic Agents

A prominent application of β-bromoisovaleric acid is in the synthesis of bromovalerylurea, commonly known as Bromisoval.[4] Bromisoval is a sedative and hypnotic agent belonging to the bromoureide class of drugs.[4] It exerts its effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[5] The synthesis of Bromisoval involves the reaction of α-bromoisovaleryl bromide (derived from β-bromoisovaleric acid) with urea.[6]

Scaffold for Prodrug and Conjugate Development

The dual functionality of β-bromoisovaleric acid (a carboxylic acid and a bromine atom) makes it a suitable scaffold for creating prodrugs and chemical conjugates. The carboxylic acid can be esterified or amidated, while the bromine atom allows for conjugation via nucleophilic substitution. This approach can be used to improve the pharmacokinetic properties of parent drugs, such as bioavailability and targeted delivery.

Quantitative Data Summary

The following tables summarize the anticonvulsant activity and neurotoxicity of various derivatives synthesized using β-bromoisovaleric acid precursors or structurally related compounds.

Table 1: Anticonvulsant Activity of N-Benzyl-2-acetamidopropionamide Derivatives in the Maximal Electroshock (MES) Seizure Test [2]

CompoundAnimal ModelRoute of AdministrationED₅₀ (mg/kg)
N-benzyl-2-acetamido-3-methoxypropionamide (18)MiceIntraperitoneal (i.p.)8.3
N-benzyl-2-acetamido-3-ethoxypropionamide (19)MiceIntraperitoneal (i.p.)17.3
(R)-N-benzyl-2-acetamido-3-methoxypropionamideMiceIntraperitoneal (i.p.)4.5
(S)-N-benzyl-2-acetamido-3-methoxypropionamideMiceIntraperitoneal (i.p.)> 100
Phenytoin (Reference)MiceIntraperitoneal (i.p.)6.5
N-benzyl-2-acetamido-3-methoxypropionamide (18)RatsOral (p.o.)3.9
N-benzyl-2-acetamido-3-ethoxypropionamide (19)RatsOral (p.o.)19.0
Phenytoin (Reference)RatsOral (p.o.)23.0

Table 2: Neurotoxicity and Protective Index of (R)-N-benzyl-2-acetamido-3-methoxypropionamide [2]

Animal ModelRoute of AdministrationTD₅₀ (mg/kg) (Rotarod Test)Protective Index (PI = TD₅₀/ED₅₀)
MiceIntraperitoneal (i.p.)276.0
RatsOral (p.o.)> 500> 130

Experimental Protocols

Protocol 1: Synthesis of Bromisoval (Bromovalerylurea)

This protocol describes a general method for the synthesis of Bromisoval from isovaleric acid, which is a precursor to β-bromoisovaleric acid.

Step 1: Synthesis of α-Bromoisovaleric Acid [6]

  • In a reaction vessel, combine isovaleric acid and a catalytic amount of phosphorus tribromide.

  • Slowly add bromine to the mixture while maintaining the reaction temperature.

  • Continue the reaction until the evolution of hydrogen bromide gas ceases.

  • The resulting α-bromoisovaleric acid can be used directly in the next step or purified by distillation.

Step 2: Synthesis of α-Bromoisovaleryl Bromide [6]

  • To the crude α-bromoisovaleric acid, add phosphorus tribromide.

  • Heat the mixture and add bromine dropwise.

  • After the reaction is complete, purify the α-bromoisovaleryl bromide by vacuum distillation, collecting the fraction at 85-95 °C / 20-30 mmHg.

Step 3: Condensation with Urea to form Bromisoval [6]

  • Dissolve urea in a suitable solvent such as ethylene dichloride in a reaction flask.

  • Heat the solution to approximately 60 °C.

  • Slowly add the α-bromoisovaleryl bromide to the urea solution, maintaining the temperature between 60-65 °C.

  • After the addition is complete, increase the temperature to 70-72 °C and maintain for several hours.

  • Cool the reaction mixture to room temperature and neutralize with an aqueous sodium hydroxide solution.

  • Remove the solvent by distillation.

  • Induce crystallization by cooling.

  • Collect the crude Bromisoval product by filtration and wash it.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: General Procedure for the Synthesis of N-Benzyl (2R)-2-acetamido-3-oxysubstituted Propionamide Derivatives[3]

This multi-step synthesis starts from D-serine methyl ester.

Step 1: Synthesis of (R)-methyl N-acetylaziridine-carboxylate

  • Treat D-serine methyl ester with diethoxytriphenylphosphorane (DTPP) to yield the corresponding aziridine esters.

Step 2: Aziridine Ring Opening with Alcohols

  • React the aziridine intermediate with the desired alcohol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O).

Step 3: Ester Hydrolysis

  • Hydrolyze the resulting methyl or ethyl ester using a stoichiometric amount of lithium hydroxide (LiOH) at 0 °C to yield the free carboxylic acid.

Step 4: Amide Coupling

  • Couple the carboxylic acid with benzylamine using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to obtain the final N-benzyl amide product.

Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice[7][8]

This test evaluates the ability of a compound to prevent the spread of seizures.

1. Animals: Male CF-1 mice (20-25 g) are typically used. 2. Apparatus: An electroconvulsive shock generator with corneal electrodes. 3. Procedure: a. Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal). b. At the time of predicted peak effect, apply a drop of saline to the mouse's corneas to ensure good electrical contact. c. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes. d. Observe the animal for the presence or absence of a tonic hindlimb extension seizure. e. Abolition of the hindlimb tonic extensor component is considered protection. f. The median effective dose (ED₅₀) is calculated from the dose-response data.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test in Mice[6][9]

This test identifies compounds that can raise the seizure threshold.

1. Animals: Male CF-1 or C57BL/6 mice (20-25 g). 2. Reagents: Pentylenetetrazole (PTZ) dissolved in saline. 3. Procedure: a. Administer the test compound or vehicle to groups of mice. b. At the time of predicted peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck. c. Place each mouse in an individual observation cage. d. Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds). e. An animal is considered protected if no clonic seizure is observed. f. The ED₅₀ is determined from the dose-response data.

Protocol 5: Rotarod Test for Neurotoxicity in Mice[10]

This test assesses motor coordination and can indicate potential neurological deficits caused by a compound.

1. Animals: Male mice. 2. Apparatus: A rotarod apparatus consisting of a rotating rod. 3. Procedure: a. Prior to testing, train the mice to stay on the rotating rod at a constant speed. b. On the test day, administer the test compound or vehicle. c. At various time points after administration, place the mice on the rod, which is rotating at a constant or accelerating speed (e.g., 4 to 40 rpm over 300 seconds). d. Record the latency to fall from the rod for each mouse. e. A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment. f. The median toxic dose (TD₅₀) is the dose that causes 50% of the animals to fail the test.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway to Bromisoval Isovaleric_Acid Isovaleric Acid alpha_Bromoisovaleric_Acid α-Bromoisovaleric Acid Isovaleric_Acid->alpha_Bromoisovaleric_Acid Br2, PBr3 alpha_Bromoisovaleryl_Bromide α-Bromoisovaleryl Bromide alpha_Bromoisovaleric_Acid->alpha_Bromoisovaleryl_Bromide PBr3, Br2 Bromisoval Bromisoval alpha_Bromoisovaleryl_Bromide->Bromisoval Urea

Caption: Synthetic route to Bromisoval from Isovaleric Acid.

G cluster_workflow Anticonvulsant Drug Screening Workflow start Test Compound Administration mes Maximal Electroshock (MES) Test start->mes scptz Subcutaneous Pentylenetetrazole (scPTZ) Test start->scptz rotarod Rotarod Test (Neurotoxicity) start->rotarod ed50 Determine ED₅₀ (Efficacy) mes->ed50 scptz->ed50 td50 Determine TD₅₀ (Toxicity) rotarod->td50 pi Calculate Protective Index (PI) ed50->pi td50->pi end Candidate Selection pi->end

Caption: Preclinical screening workflow for anticonvulsant drugs.

G cluster_pathway GABA-A Receptor Signaling Pathway GABA GABA GABA_A_Receptor GABA-A Receptor α β γ GABA->GABA_A_Receptor Binds Bromisoval Bromisoval Bromisoval->GABA_A_Receptor Potentiates GABA Binding (Allosteric Modulation) Chloride_Channel Chloride (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Sedation Sedative/Hypnotic Effects Inhibition->Sedation

Caption: Mechanism of action of Bromisoval via GABA-A receptor modulation.

References

Application Notes and Protocols for Enzymatic Inhibition Studies Using beta-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Quantitative analysis of enzyme inhibition is crucial for characterizing the potency and mechanism of an inhibitor. When studying beta-Bromoisovaleric acid, it is recommended to determine key inhibition parameters and present them in a clear, tabular format for comparative analysis.

Table 1: Inhibitory Potency of this compound Against Target Enzymes

Enzyme TargetSubstrateIC50 (µM)Ki (µM)Mode of Inhibition
Enzyme 1Substrate AData to be determinedData to be determinedData to be determined
Enzyme 2Substrate BData to be determinedData to be determinedData to be determined
Enzyme 3Substrate CData to be determinedData to be determinedData to be determined

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Experimental Protocols

The following are generalized protocols for determining the inhibitory effects of this compound on a target enzyme. These should be optimized based on the specific enzyme and substrate being investigated.

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare Reagents:

    • Prepare a series of dilutions of this compound in the assay buffer. A typical starting range might be from 1 nM to 1 mM.

    • Prepare the enzyme solution in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare the substrate solution in the assay buffer. The optimal concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Assay Setup:

    • To each well of the 96-well plate, add a fixed volume of the enzyme solution.

    • Add the various concentrations of the this compound dilutions to the wells. Include a control with no inhibitor (vehicle only).

    • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Mode of Inhibition

This protocol helps to elucidate the mechanism by which this compound inhibits the enzyme (e.g., competitive, non-competitive, or uncompetitive).

Materials:

  • Same as Protocol 1.

Procedure:

  • Assay Setup:

    • Prepare a matrix of experiments with varying concentrations of both the substrate and this compound.

    • Typically, three to five concentrations of the inhibitor are tested against a range of at least five substrate concentrations.

  • Data Collection:

    • For each combination of inhibitor and substrate concentration, measure the initial reaction velocity as described in Protocol 1.

  • Data Analysis:

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

      • Competitive inhibition: Km increases, Vmax remains unchanged.

      • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

      • Uncompetitive inhibition: Both Km and Vmax decrease.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz can be used to create such visualizations.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent Prep Reagent Preparation (Enzyme, Substrate, Inhibitor) Serial Dilution Serial Dilution of This compound Reagent Prep->Serial Dilution Incubation Pre-incubation (Enzyme + Inhibitor) Serial Dilution->Incubation Reaction Reaction Initiation (Add Substrate) Incubation->Reaction Measurement Kinetic Measurement (Spectrophotometry) Reaction->Measurement Rate Calculation Calculate Initial Velocity Measurement->Rate Calculation Dose-Response Plot Dose-Response Curve Rate Calculation->Dose-Response IC50 Determination Determine IC50 Dose-Response->IC50 Determination

Caption: Workflow for IC50 determination of this compound.

inhibition_modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition Enzyme Enzyme ES Complex Enzyme-Substrate Complex Enzyme->ES Complex + Substrate EI Complex Enzyme-Inhibitor Complex Enzyme->EI Complex + Inhibitor Substrate Substrate Inhibitor beta-Bromoisovaleric Acid Product Product ES Complex->Product k_cat Enzyme_nc Enzyme ES Complex_nc Enzyme-Substrate Complex Enzyme_nc->ES Complex_nc + Substrate EI Complex_nc Enzyme-Inhibitor Complex Enzyme_nc->EI Complex_nc + Inhibitor ESI Complex_nc Enzyme-Substrate-Inhibitor Complex ES Complex_nc->ESI Complex_nc + Inhibitor Product_nc Product ES Complex_nc->Product_nc k_cat EI Complex_nc->ESI Complex_nc + Substrate

Caption: Simplified signaling pathways for modes of enzyme inhibition.

Application Notes and Protocols: Derivatization of β-Bromoisovaleric Acid for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of β-bromoisovaleric acid into ester and amide analogs for the purpose of drug design and discovery. The protocols outlined below detail the synthesis, purification, and biological evaluation of these derivatives, with a focus on their potential as anticonvulsant agents and cyclooxygenase (COX) enzyme inhibitors.

Introduction

β-Bromoisovaleric acid is a versatile scaffold for chemical modification in drug design. Its carboxylic acid group allows for the straightforward synthesis of a variety of ester and amide derivatives. By introducing different functional groups, the physicochemical and pharmacological properties of the parent molecule can be systematically altered to enhance biological activity, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR). This document focuses on two primary therapeutic applications for derivatives of β-bromoisovaleric acid: anticonvulsant activity, potentially through modulation of GABAergic pathways, and anti-inflammatory effects via inhibition of cyclooxygenase (COX) enzymes.

Data Presentation

The following tables summarize representative quantitative data for hypothetical β-bromoisovaleric acid derivatives. This data is illustrative and intended to provide a framework for the evaluation and comparison of newly synthesized compounds.

Table 1: Anticonvulsant Activity of β-Bromoisovaleric Acid Amide Derivatives

Compound IDR GroupMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/MES ED₅₀)
BVA-A01-NH-CH₃85150> 500> 5.9
BVA-A02-NH-CH₂CH₃75130> 500> 6.7
BVA-A03-NH-Phenyl50953006.0
BVA-A04-NH-(4-Cl-Phenyl)42802506.0
BVA-A05-N(CH₃)₂110200> 500> 4.5
Valproic Acid-2721494021.5
Phenytoin-9.5> 50666.9

Table 2: Cyclooxygenase (COX) Inhibitory Activity of β-Bromoisovaleric Acid Ester Derivatives

Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)
BVA-E01-O-CH₃15.28.51.79
BVA-E02-O-CH₂CH₃12.86.12.10
BVA-E03-O-Phenyl8.52.33.70
BVA-E04-O-(4-F-Phenyl)7.11.54.73
BVA-E05-O-Benzyl9.33.13.00
Ibuprofen-5.010.00.5
Celecoxib-15.00.05300

Experimental Protocols

Protocol 1: Synthesis of N-Substituted β-Bromoisovaleric Acid Amides

This protocol describes a general method for the synthesis of N-substituted amides from β-bromoisovaleric acid.

Materials:

  • β-Bromoisovaleric acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • Desired primary or secondary amine

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve β-bromoisovaleric acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude β-bromoisovaleroyl chloride. Use this directly in the next step.

  • Amidation:

    • Dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude β-bromoisovaleroyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted β-bromoisovaleric acid amide.

  • Characterization:

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of β-Bromoisovaleric Acid Esters

This protocol details the Fischer esterification method for synthesizing esters of β-bromoisovaleric acid.

Materials:

  • β-Bromoisovaleric acid

  • Desired alcohol (e.g., methanol, ethanol, phenol)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Anhydrous solvent (e.g., toluene or the alcohol reactant in excess)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Esterification Reaction:

    • In a round-bottom flask equipped with a reflux condenser, combine β-bromoisovaleric acid (1.0 eq) and the desired alcohol (can be used as the solvent or in 3-5 eq).

    • If not using the alcohol as the solvent, add an anhydrous solvent like toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent like toluene was used, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to obtain the pure ester derivative.

  • Characterization:

    • Confirm the structure and purity of the synthesized ester using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is used to evaluate the anticonvulsant activity of compounds against generalized tonic-clonic seizures.[1][2]

Materials:

  • Electroconvulsive shock generator with corneal electrodes

  • Test compound dissolved in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Vehicle control

  • Male mice (e.g., Swiss albino, 20-25 g)

  • Saline solution (0.9% NaCl) with a topical anesthetic (e.g., 0.5% tetracaine)

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate mice to the laboratory conditions for at least 3 days.

    • Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 or 60 minutes) to allow for absorption and distribution.

  • MES Induction:

    • Apply a drop of the saline/anesthetic solution to the mouse's corneas to ensure good electrical contact and minimize discomfort.

    • Place the corneal electrodes on the eyes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[2]

  • Observation and Endpoint:

    • Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension.[1] An animal is considered protected if this phase is absent.

  • Data Analysis:

    • The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using a suitable statistical method (e.g., probit analysis).

Protocol 4: Subcutaneous Pentylenetetrazol (PTZ) Seizure Test in Mice

This test is used to identify compounds effective against myoclonic and absence seizures.[3]

Materials:

  • Pentylenetetrazol (PTZ) solution in saline (e.g., 85 mg/kg)

  • Test compound dissolved in a suitable vehicle

  • Vehicle control

  • Male mice (e.g., Swiss albino, 20-25 g)

  • Observation chambers

Procedure:

  • Animal Dosing:

    • Administer the test compound or vehicle control i.p. at a specific time before PTZ injection.

  • PTZ Administration:

    • Inject PTZ subcutaneously (s.c.) into a loose fold of skin on the back of the neck.

  • Observation:

    • Immediately place the mouse in an individual observation chamber and observe for 30 minutes.

    • Record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The absence of clonic seizures for the 30-minute observation period is considered protection.

  • Data Analysis:

    • The ED₅₀ is calculated as the dose that prevents clonic seizures in 50% of the animals.

Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay

This fluorometric or colorimetric assay determines the inhibitory activity of compounds against COX-1 and COX-2.[4][5]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP, TMPD)

  • Test compound dissolved in DMSO

  • Positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Plate reader capable of fluorescence or absorbance measurement

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the enzymes, cofactor, substrate, and probe according to the assay kit manufacturer's instructions.

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, enzyme (either COX-1 or COX-2), and heme to the appropriate wells.

    • Add the test compound, positive control, or vehicle (for 100% activity control) to the wells.

    • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) kinetically over a period of 5-10 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

Derivatization_Workflow Start β-Bromoisovaleric Acid AcidChloride β-Bromoisovaleroyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Ester Ester Derivative Start->Ester H₂SO₄, Reflux Amide Amide Derivative AcidChloride->Amide Amine Primary/Secondary Amine Amine->Amide TEA, DCM Alcohol Alcohol/Phenol Alcohol->Ester Purification Purification (Column Chromatography) Amide->Purification Ester->Purification Characterization Characterization (NMR, MS) Purification->Characterization BioAssay Biological Assays (Anticonvulsant, COX) Characterization->BioAssay Anticonvulsant_Screening_Pathway cluster_0 In Vivo Screening Compound Test Compound (β-Bromoisovaleric Acid Derivative) MES Maximal Electroshock (MES) Test Compound->MES PTZ Pentylenetetrazol (PTZ) Test Compound->PTZ Neurotox Neurotoxicity (Rotarod Test) Compound->Neurotox ED50_MES ED₅₀ (MES) MES->ED50_MES ED50_PTZ ED₅₀ (PTZ) PTZ->ED50_PTZ TD50 TD₅₀ Neurotox->TD50 PI Protective Index (TD₅₀/ED₅₀) ED50_MES->PI TD50->PI

References

Application Notes & Protocols for the Quantification of β-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a halogenated derivative of valeric acid. Its quantification is crucial in various fields, including pharmaceutical development, where it may be present as an impurity or a metabolite, and in environmental analysis. This document provides detailed analytical methods for the quantitative determination of β-Bromoisovaleric acid in different matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Method 1: Quantification of β-Bromoisovaleric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of β-Bromoisovaleric acid. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert the analyte into a more volatile form suitable for GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens.

Experimental Workflow: GC-MS Analysis

sample Sample Containing β-Bromoisovaleric Acid extraction Liquid-Liquid Extraction sample->extraction e.g., with Ethyl Acetate drying Drying of Organic Extract extraction->drying e.g., with Na2SO4 derivatization Silylation Derivatization drying->derivatization e.g., with BSTFA gcms GC-MS Analysis derivatization->gcms Injection quantification Data Processing and Quantification gcms->quantification Chromatogram & Spectra

Caption: Workflow for the GC-MS quantification of β-Bromoisovaleric acid.

I. Sample Preparation (Liquid-Liquid Extraction)
  • Aqueous Samples:

    • To 1 mL of the aqueous sample, add 200 µL of concentrated hydrochloric acid to acidify the sample to a pH of approximately 2.

    • Add 2 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.

    • Repeat the extraction twice more with 1 mL of ethyl acetate each time.

    • Pool the organic extracts.

  • Solid Samples:

    • Homogenize a known weight of the solid sample.

    • Extract with a suitable organic solvent (e.g., ethyl acetate) using sonication or shaking.

    • Centrifuge and collect the supernatant. Repeat the extraction process.

    • Pool the extracts.

  • Drying:

    • Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.

II. Derivatization Protocol (Silylation)
  • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (as a catalyst).

  • Seal the vial tightly and heat at 70°C for 1 hour in a heating block or oven.

  • Cool the vial to room temperature before GC-MS analysis.

III. GC-MS Instrumental Parameters
ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column
Injector Temperature 250°C
Injection Mode Splitless (or split 10:1 for concentrated samples)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 60°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 240°C at 25°C/min, hold for 5 min
Mass Spectrometer Agilent 5977A MSD or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined from the mass spectrum of the derivatized standard. Likely fragments would include the molecular ion and characteristic fragments from the loss of bromine and the trimethylsilyl group.
IV. Quantitative Data (Expected Performance)

The following table summarizes the expected performance of the GC-MS method, based on validated methods for similar short-chain fatty acids.[1][2] These values should be confirmed through in-house method validation.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 µM
Limit of Quantification (LOQ) 0.5 - 5 µM
Recovery 85 - 110%
Precision (RSD%) < 15%

Method 2: Quantification of β-Bromoisovaleric Acid by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the direct analysis of β-Bromoisovaleric acid in aqueous and organic samples without the need for derivatization. The principle of ion suppression reversed-phase chromatography is employed to achieve retention and separation of the polar carboxylic acid.

Experimental Workflow: HPLC-UV Analysis

sample Sample Containing β-Bromoisovaleric Acid filtration Sample Filtration sample->filtration 0.45 µm Syringe Filter hplc HPLC-UV Analysis filtration->hplc Injection quantification Data Processing and Quantification hplc->quantification Chromatogram

Caption: Workflow for the HPLC-UV quantification of β-Bromoisovaleric acid.

I. Sample Preparation
  • Aqueous Samples:

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • If the concentration is expected to be high, dilute the sample with the mobile phase.

  • Organic Samples:

    • If the sample is dissolved in a water-miscible organic solvent, it can be directly injected after filtration.

    • If in a non-miscible solvent, evaporate the solvent and reconstitute the residue in the mobile phase.

II. HPLC-UV Instrumental Parameters
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Isocratic or gradient elution depending on the sample matrix. A starting point could be 80% A and 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength 210 nm
III. Quantitative Data (Expected Performance)

The following table summarizes the expected performance of the HPLC-UV method, based on validated methods for other organic acids.[3][4] These values should be established through proper method validation.

ParameterExpected Value
Linearity (R²) > 0.998
Limit of Detection (LOD) 1 - 10 µM
Limit of Quantification (LOQ) 5 - 30 µM
Recovery 90 - 105%
Precision (RSD%) < 10%

Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to perform a full method validation for the specific matrix and concentration range of interest to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for the Analysis of β-Bromoisovaleric Acid Reactions by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of β-bromoisovaleric acid and its reaction products. The methodologies are designed to offer robust and reliable quantification, essential for reaction monitoring, product characterization, and quality control in a drug development context.

Introduction

β-Bromoisovaleric acid (3-bromo-3-methylbutanoic acid) is a halogenated carboxylic acid of interest in organic synthesis. Its reactivity is primarily centered around the bromine atom, which is susceptible to nucleophilic substitution, and the carboxylic acid group, which can undergo esterification or amidation. Understanding the outcomes of its reactions is crucial for the synthesis of novel compounds. This document outlines analytical methods to monitor the conversion of β-bromoisovaleric acid and quantify the formation of its substitution products, specifically focusing on reactions with hydroxide and amine nucleophiles.

Reaction Pathways: Nucleophilic Substitution

β-Bromoisovaleric acid can undergo nucleophilic substitution reactions where a nucleophile replaces the bromine atom. Two common examples are the reaction with a hydroxide ion to form β-hydroxyisovaleric acid and the reaction with an amine to form a β-amino acid derivative.

G cluster_0 Reaction with Hydroxide cluster_1 Reaction with Amine start_OH β-Bromoisovaleric Acid product_OH β-Hydroxyisovaleric Acid start_OH->product_OH SN1/SN2 nucleophile_OH Hydroxide (OH-) nucleophile_OH->product_OH start_NH2 β-Bromoisovaleric Acid product_NH2 β-Aminoisovaleric Acid Derivative start_NH2->product_NH2 SN2 nucleophile_NH2 Amine (R-NH2) nucleophile_NH2->product_NH2

Caption: Nucleophilic substitution pathways of β-bromoisovaleric acid.

HPLC Analysis of β-Bromoisovaleric Acid and β-Hydroxyisovaleric Acid

This protocol is designed for the simultaneous quantification of β-bromoisovaleric acid and its hydrolysis product, β-hydroxyisovaleric acid. The method utilizes reversed-phase chromatography with UV detection.

Experimental Workflow: HPLC Analysis

G sample_prep Sample Preparation (Dilution in Mobile Phase) hplc_injection HPLC Injection (10 µL) sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (210 nm) separation->detection quantification Quantification (External Standard Calibration) detection->quantification

Caption: Workflow for HPLC analysis.
HPLC Protocol

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

Reagents and Materials:

  • β-Bromoisovaleric acid reference standard

  • β-Hydroxyisovaleric acid reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%)

  • Ultrapure water

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 300 mL of acetonitrile with 700 mL of ultrapure water containing 1 mL of 85% phosphoric acid. Degas the solution before use.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of β-bromoisovaleric acid and β-hydroxyisovaleric acid at 1 mg/mL in the mobile phase.

    • From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the reaction mixture with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the prepared samples.

    • Identify and quantify the peaks based on the retention times of the reference standards.

Illustrative Quantitative Data: HPLC Analysis

Disclaimer: The following data are illustrative and based on typical performance for the analysis of similar organic acids. They are intended to serve as a guideline for method validation.

Table 1: HPLC Method Validation Parameters

Parameterβ-Bromoisovaleric Acidβ-Hydroxyisovaleric Acid
Retention Time (min) ~ 8.5~ 4.2
Linearity (R²) (1-200 µg/mL) > 0.999> 0.999
LOD (µg/mL) 0.30.5
LOQ (µg/mL) 1.01.5
Recovery (%) 98 - 10297 - 103
Precision (RSD, %) < 2.0< 2.0

GC-MS Analysis of β-Aminoisovaleric Acid Derivative

This protocol is for the quantification of the product of the reaction between β-bromoisovaleric acid and an amine, resulting in a β-amino acid derivative. Due to the low volatility of amino acids, a derivatization step is required prior to GC-MS analysis. Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.

Experimental Workflow: GC-MS Analysis

G sample_prep Sample Preparation (Solvent Evaporation) derivatization Derivatization (BSTFA, 70°C, 30 min) sample_prep->derivatization gcms_injection GC-MS Injection (1 µL, Splitless) derivatization->gcms_injection separation Chromatographic Separation (DB-5ms Column) gcms_injection->separation detection Mass Spectrometry (EI, Scan/SIM Mode) separation->detection quantification Quantification (Internal Standard Calibration) detection->quantification

Caption: Workflow for GC-MS analysis with derivatization.
GC-MS Protocol

Derivatization and GC-MS Conditions:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless, 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

Reagents and Materials:

  • β-Aminoisovaleric acid derivative reference standard

  • Internal Standard (e.g., deuterated amino acid or a structurally similar compound)

  • BSTFA with 1% TMCS

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Take a known volume of the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Add the internal standard solution.

    • Seal the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Acquire data in full scan mode to identify the derivatized product by its mass spectrum.

    • For quantification, develop a SIM method using characteristic ions of the derivatized analyte and the internal standard.

Illustrative Quantitative Data: GC-MS Analysis

Disclaimer: The following data are illustrative and based on typical performance for the analysis of similar derivatized amino acids. They are intended to serve as a guideline for method validation.

Table 2: GC-MS Method Validation Parameters for Derivatized β-Aminoisovaleric Acid

ParameterValue
Retention Time (min) ~ 12.8
Quantifier Ion (m/z) To be determined from mass spectrum
Qualifier Ions (m/z) To be determined from mass spectrum
Linearity (R²) (0.5-100 µg/mL) > 0.998
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.5
Recovery (%) 95 - 105
Precision (RSD, %) < 5.0

Conclusion

The provided HPLC and GC-MS methods offer reliable and robust approaches for the quantitative analysis of β-bromoisovaleric acid and its key reaction products. The HPLC method is suitable for the direct analysis of the starting material and its hydrolysis product, while the GC-MS method, incorporating a necessary derivatization step, is ideal for the analysis of the less volatile amino acid derivative. Proper method validation is essential before applying these protocols to routine analysis.

Application Notes and Protocols: β-Bromoisovaleric Acid as a Building Block for the Synthesis of 5-Isopropylbarbituric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Bromoisovaleric acid is a versatile building block in organic synthesis, particularly for the preparation of heterocyclic compounds. Its structure, featuring both a carboxylic acid and a bromine atom on the adjacent carbon, allows for sequential reactions to construct cyclic systems. This document provides detailed application notes and protocols for the synthesis of 5-isopropylbarbituric acid, a derivative of barbituric acid, using β-bromoisovaleric acid as the starting material. Barbiturates are a well-known class of heterocyclic compounds with a wide range of biological activities, making their synthesis a continued area of interest in medicinal chemistry and drug development.

The synthetic strategy involves a two-step process:

  • Formation of the Intermediate: Conversion of β-bromoisovaleric acid to its more reactive acyl chloride, followed by reaction with urea to form the key intermediate, 1-(2-bromoisovaleryl)urea.

  • Cyclization: Intramolecular cyclization of 1-(2-bromoisovaleryl)urea under basic conditions to yield the final heterocyclic product, 5-isopropylbarbituric acid.

These protocols are designed to provide a clear and reproducible methodology for researchers in the field.

Data Presentation

Table 1: Physicochemical and Analytical Data of Key Compounds
Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
β-Bromoisovaleric AcidC₅H₉BrO₂181.0342-45White to off-white solid
1-(2-Bromoisovaleryl)ureaC₆H₁₁BrN₂O₂223.07151-155White to almost white crystalline powder
5-Isopropylbarbituric AcidC₇H₁₀N₂O₃170.17~205-208 (Predicted)White crystalline solid
Table 2: Predicted ¹H and ¹³C NMR Data for 5-Isopropylbarbituric Acid
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR~11.0Singlet (broad)2HN-H
~3.5Multiplet1HCH -(CH₃)₂
~2.2Multiplet1HC5-H
~1.0Doublet6HCH-(CH ₃)₂
¹³C NMR~173Singlet-C4/C6=O
~152Singlet-C2=O
~50Singlet-C 5
~30Singlet-C H-(CH₃)₂
~18Singlet-CH-(C H₃)₂

Note: NMR data is predicted based on the structure and known values for similar barbiturate derivatives. Actual experimental values may vary.

Experimental Protocols

Part 1: Synthesis of 1-(2-Bromoisovaleryl)urea

This procedure details the formation of the acyl chloride of β-bromoisovaleric acid and its subsequent reaction with urea.

Materials:

  • β-Bromoisovaleric acid

  • Thionyl chloride (SOCl₂)

  • Urea

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Ice bath

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of β-Bromoisovaleroyl Chloride:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add β-bromoisovaleric acid (10.0 g, 55.2 mmol).

    • Slowly add thionyl chloride (8.0 mL, 110.4 mmol) to the flask at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude β-bromoisovaleroyl chloride as a yellowish oil. This intermediate is typically used in the next step without further purification.

  • Formation of 1-(2-Bromoisovaleryl)urea:

    • In a separate 250 mL round-bottom flask, dissolve urea (4.0 g, 66.6 mmol) in 100 mL of anhydrous dichloromethane.

    • Cool the urea solution in an ice bath to 0 °C.

    • Slowly add the crude β-bromoisovaleroyl chloride dropwise to the cooled urea solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • A white precipitate of 1-(2-bromoisovaleryl)urea will form.

    • Collect the precipitate by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

    • Dry the solid product under vacuum to yield 1-(2-bromoisovaleryl)urea.

Expected Yield: 75-85%

Part 2: Synthesis of 5-Isopropylbarbituric Acid via Cyclization

This protocol describes the base-catalyzed intramolecular cyclization of 1-(2-bromoisovaleryl)urea.

Materials:

  • 1-(2-Bromoisovaleryl)urea

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), 2M solution

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Ethoxide Solution:

    • In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.5 g, 65.2 mmol) in small pieces to 100 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Cyclization Reaction:

    • To the freshly prepared sodium ethoxide solution, add 1-(2-bromoisovaleryl)urea (10.0 g, 44.8 mmol) in portions with stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Slowly neutralize the reaction mixture by adding 2M hydrochloric acid dropwise while cooling in an ice bath until the pH is approximately 2-3. A white precipitate of 5-isopropylbarbituric acid will form.

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-isopropylbarbituric acid as a white crystalline solid.

    • Dry the purified product in a vacuum oven.

Expected Yield: 60-70%

Visualizations

Synthesis_Pathway Start β-Bromoisovaleric Acid Intermediate1 β-Bromoisovaleroyl Chloride Start->Intermediate1 SOCl₂ Intermediate2 1-(2-Bromoisovaleryl)urea Intermediate1->Intermediate2 DCM Urea Urea Urea->Intermediate2 DCM FinalProduct 5-Isopropylbarbituric Acid Intermediate2->FinalProduct NaOEt, EtOH (Cyclization)

Caption: Synthetic pathway from β-bromoisovaleric acid to 5-isopropylbarbituric acid.

Experimental_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Cyclization and Purification P1_Step1 1. React β-Bromoisovaleric Acid with Thionyl Chloride P1_Step2 2. Remove excess SOCl₂ (Rotary Evaporation) P1_Step1->P1_Step2 P1_Step3 3. React Acyl Chloride with Urea in DCM P1_Step2->P1_Step3 P1_Step4 4. Filter and wash precipitate (1-(2-Bromoisovaleryl)urea) P1_Step3->P1_Step4 P2_Step1 1. Add intermediate to Sodium Ethoxide in Ethanol P1_Step4->P2_Step1 Intermediate P2_Step2 2. Reflux the mixture P2_Step1->P2_Step2 P2_Step3 3. Neutralize with HCl to precipitate product P2_Step2->P2_Step3 P2_Step4 4. Filter, wash, and recrystallize (5-Isopropylbarbituric Acid) P2_Step3->P2_Step4

Caption: Step-by-step experimental workflow for the synthesis of 5-isopropylbarbituric acid.

Troubleshooting & Optimization

Technical Support Center: Synthesis of β-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of β-Bromoisovaleric acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for β-Bromoisovaleric acid?

A1: The two main synthetic routes for β-Bromoisovaleric acid (3-bromo-3-methylbutanoic acid) are:

  • Hydrobromination of 3-methylbut-2-enoic acid (β,β-dimethylacrylic acid): This is a common and often high-yielding method involving the addition of hydrogen bromide (HBr) across the double bond of the unsaturated carboxylic acid.

  • Ring-opening of β-isovalerolactone (4,4-dimethyl-2-oxetanone) with HBr: This method involves the cleavage of the lactone ring by hydrogen bromide to yield the desired product.[1]

Q2: Why is the Hell-Volhard-Zelinsky (HVZ) reaction not suitable for synthesizing β-Bromoisovaleric acid?

A2: The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. This reaction introduces a bromine atom at the carbon adjacent to the carboxyl group (the α-position). Therefore, applying the HVZ reaction to isovaleric acid would yield α-bromoisovaleric acid, not the desired β-isomer.

Q3: What is the expected yield for the synthesis of β-Bromoisovaleric acid?

A3: The yield of β-Bromoisovaleric acid is highly dependent on the chosen synthesis route and the optimization of reaction conditions. The hydrobromination of 3-methylbut-2-enoic acid in water has been reported to achieve yields as high as 92%. However, yields can be lower due to side reactions or suboptimal conditions.

Q4: What are the key physical properties of β-Bromoisovaleric acid?

A4: β-Bromoisovaleric acid is typically a solid at room temperature. It appears as needles when recrystallized from ligroin and has a melting point of 73-74°C.[1] It is slightly soluble in water but shows good solubility in organic solvents like alcohol, ether, and benzene.[1]

Troubleshooting Guide

Low yields or impure products are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of β-Bromoisovaleric acid.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive or impure starting materials.Ensure the purity of 3-methylbut-2-enoic acid or β-isovalerolactone. Purify starting materials if necessary.
Insufficient HBr or incorrect concentration.Use a fresh source of HBr. Ensure the concentration of the HBr solution is accurate.
Suboptimal reaction temperature.For the hydrobromination of 3-methylbut-2-enoic acid, maintain the temperature between 20-35°C.
Short reaction time.Allow the reaction to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Formation of Side Products Polymerization of the starting material.Add the HBr solution slowly to the reaction mixture to control the reaction rate and temperature.
Formation of α-bromoisovaleric acid (in the case of starting with isovaleric acid).Ensure you are using the correct starting material (3-methylbut-2-enoic acid) for β-bromination. The HVZ reaction on isovaleric acid will produce the alpha isomer.
Formation of dibrominated products.Use a controlled amount of HBr (stoichiometric or slight excess) to avoid further bromination.
Difficulty in Product Isolation and Purification Product remains dissolved in the solvent.If the product is in an aqueous solution, extract with a suitable organic solvent like diethyl ether.
Oily product instead of solid crystals.Try to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.
Impure crystals after recrystallization.Ensure the correct solvent is used for recrystallization (e.g., ligroin). Cool the solution slowly to allow for the formation of pure crystals.

Experimental Protocols

Protocol 1: Synthesis of β-Bromoisovaleric Acid via Hydrobromination of 3-Methylbut-2-enoic Acid

This protocol is based on the high-yield synthesis reported in the literature.

Materials:

  • 3-Methylbut-2-enoic acid

  • Hydrobromic acid (48% aqueous solution)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbut-2-enoic acid in deionized water.

  • Cool the flask in an ice bath to maintain the temperature between 20-35°C.

  • Slowly add a stoichiometric amount of 48% aqueous hydrobromic acid to the stirred solution.

  • Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ligroin to yield pure β-Bromoisovaleric acid.

Protocol 2: Synthesis of β-Bromoisovaleric Acid via Ring-Opening of β-Isovalerolactone

This protocol outlines the general procedure for the synthesis from β-isovalerolactone.

Materials:

  • β-Isovalerolactone (4,4-dimethyl-2-oxetanone)

  • Hydrogen bromide (gas or in a suitable solvent like acetic acid)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for handling corrosive gases

Procedure:

  • Dissolve β-isovalerolactone in anhydrous diethyl ether in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • Cool the solution in an ice-salt bath.

  • Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, remove the excess HBr by purging with nitrogen gas.

  • Wash the reaction mixture with ice-cold water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude β-Bromoisovaleric acid.

  • Recrystallize the product from a suitable solvent like ligroin.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of β-Bromoisovaleric acid.

ParameterMethod 1: HydrobrominationMethod 2: Ring-Opening of Lactone
Starting Material 3-Methylbut-2-enoic acidβ-Isovalerolactone
Reagent 48% aq. HBrHBr (gas or solution)
Solvent WaterDiethyl ether
Temperature 20-35°C0-5°C
Reaction Time 1 hourVaries (monitor by TLC)
Reported Yield Up to 92%Data not readily available
Purification Recrystallization from ligroinRecrystallization from ligroin

Visualizations

Synthesis Workflows

The following diagrams illustrate the two primary synthesis routes for β-Bromoisovaleric acid.

Synthesis_Method_1 start 3-Methylbut-2-enoic acid product β-Bromoisovaleric acid start->product Hydrobromination reagent HBr (aq) reagent->product conditions Water 20-35°C, 1 hr conditions->product

Caption: Synthesis of β-Bromoisovaleric acid via hydrobromination.

Synthesis_Method_2 start β-Isovalerolactone product β-Bromoisovaleric acid start->product Ring-Opening reagent HBr reagent->product conditions Diethyl ether 0-5°C conditions->product

Caption: Synthesis of β-Bromoisovaleric acid via lactone ring-opening.

Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting low yield in the synthesis of β-Bromoisovaleric acid.

Troubleshooting_Workflow start Low Yield of β-Bromoisovaleric acid check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent (HBr) Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions analyze_side_products Analyze for Side Products (TLC, NMR) start->analyze_side_products purify_sm Purify Starting Materials check_sm->purify_sm Impure use_fresh_reagents Use Fresh/ Standardized Reagents check_reagents->use_fresh_reagents Degraded optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal modify_workup Modify Workup/ Purification analyze_side_products->modify_workup end Improved Yield purify_sm->end use_fresh_reagents->end optimize_conditions->end modify_workup->end

Caption: Troubleshooting logic for low synthesis yield.

References

Purification of crude beta-Bromoisovaleric acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of β-Bromoisovaleric Acid

This guide provides troubleshooting advice and detailed protocols for the purification of crude β-bromoisovaleric acid (3-bromo-3-methylbutanoic acid) via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the recrystallization of β-bromoisovaleric acid.

Q1: I've added the hot solvent, but my crude material has turned into an oily liquid instead of dissolving. What is "oiling out" and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves, forming a liquid phase immiscible with the solvent. This happens because the boiling point of your solvent is higher than the melting point of your compound (β-bromoisovaleric acid melts at 73-74°C).[1] Impurities can also depress the melting point, increasing this risk.

  • Solution 1: Add More Solvent: The compound may dissolve if you add more of the hot solvent. Reheat the mixture to dissolve the oil completely.

  • Solution 2: Lower the Temperature: If using a solvent mixture, add more of the solvent in which the compound is more soluble to dissolve the oil, then cool slightly before adding the anti-solvent.

  • Solution 3: Change Solvents: Select a solvent with a boiling point lower than 73°C.[1]

Q2: The hot solution has cooled completely, but no crystals have formed. What should I do?

A2: A lack of crystal formation usually indicates a supersaturated solution where nucleation has not begun, or the solution is not saturated at all.[2]

  • Solution 1: Induce Crystallization:

    • Scratch the flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments provide a surface for crystal nucleation.[2]

    • Add a seed crystal: If available, add a tiny crystal of pure β-bromoisovaleric acid to the solution to initiate crystallization.[2]

  • Solution 2: Increase Concentration: You may have used too much solvent.[2] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

  • Solution 3: Cool Further: If crystals still haven't formed at room temperature, place the flask in an ice-water bath to further decrease solubility.[3]

Q3: My final yield of purified crystals is very low. What went wrong?

A3: A low yield is a common problem and can result from several factors during the procedure.

  • Possible Cause 1: Using too much solvent. Dissolving the crude product in an excessive amount of hot solvent will keep a significant portion of it dissolved in the mother liquor even after cooling.[2][4]

    • Prevention: Always use the minimum amount of near-boiling solvent required to fully dissolve the crude solid.[2][4]

  • Possible Cause 2: Premature crystallization. If the solution cools too quickly during a hot filtration step, the product can crystallize in the funnel.

    • Prevention: Use a pre-heated funnel and keep the solution hot during filtration.[5]

  • Possible Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve some of your product.[2][4]

    • Prevention: Wash the crystals with a minimal amount of ice-cold solvent.[2]

Q4: The recrystallized product is still colored or appears impure. How can I improve its purity?

A4: If colored impurities persist, they may be soluble in the recrystallization solvent. If the melting point of your product is broad or lower than the literature value (73-74°C), significant impurities remain.

  • Solution 1: Use Activated Charcoal: If the impurities are colored, add a very small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities. Do not add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2: Perform a Second Recrystallization: A second recrystallization of the purified crystals will often remove remaining impurities, leading to a sharper melting point and higher purity.

  • Solution 3: Evaluate Your Solvent: The chosen solvent may have incorrect solubility properties for the impurities. The ideal solvent dissolves the desired compound when hot but not cold, while impurities are either insoluble in the hot solvent or remain soluble when cold.[6]

Solvent Selection Data for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve β-bromoisovaleric acid poorly at low temperatures but well at its boiling point. Literature indicates that ligroin is a highly effective solvent for this compound.

SolventFormula/TypeBoiling Point (°C)Suitability & Notes
Ligroin Mixture of C7-C11 Alkanes60-90 (Typical)Highly Recommended. Literature reports the formation of well-defined "needles" from ligroin.[1] As a nonpolar solvent, it has a favorable temperature coefficient for this moderately nonpolar carboxylic acid. Its boiling point is in a suitable range to avoid "oiling out" of the product (m.p. 73-74°C).
Water H₂O100Poor. β-Bromoisovaleric acid is only slightly soluble in water. While this is good for low-temperature insolubility, its solubility may not increase enough at 100°C to be a practical single solvent. May be useful as an anti-solvent in a solvent pair.
Ethanol C₂H₅OH78Likely too soluble. The compound is reported to be soluble in alcohol. It will likely dissolve readily even at room temperature, leading to poor recovery.[1][3] Could be used as the primary solvent in a solvent-pair system with water as the anti-solvent.
Benzene C₆H₆80Use with caution. While the compound is soluble in benzene, benzene is a carcinogen and should be avoided if a safer alternative like ligroin is available.
Diethyl Ether (C₂H₅)₂O35Poor. The compound is soluble in ether, but the very low boiling point provides a small temperature range for a significant solubility difference, likely resulting in low recovery.[3]

Detailed Experimental Protocol

This protocol outlines the purification of crude β-bromoisovaleric acid using ligroin.

Materials:

  • Crude β-bromoisovaleric acid

  • Ligroin (boiling range 60-90°C)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless or short-stem funnel and filter paper

  • Watch glass

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Methodology:

  • Choosing the Flask Size: Select an Erlenmeyer flask that will be approximately half-full when all the crude solid is dissolved in the hot solvent.

  • Dissolution:

    • Place the crude β-bromoisovaleric acid in the Erlenmeyer flask.

    • Add a small volume of ligroin, just enough to cover the solid. Add a boiling chip or stick.

    • Gently heat the mixture on a hot plate. Swirl the flask continuously.

    • Add more hot ligroin in small portions until the solid just dissolves. Avoid adding an excess of solvent to ensure good recovery.[2][4]

  • Hot Filtration (Optional):

    • This step is necessary only if there are insoluble impurities (e.g., dust, sand) or if activated charcoal was used.

    • Pre-heat a stemless or short-stem glass funnel by placing it on top of a flask containing a small amount of boiling solvent.

    • Place a fluted filter paper in the hot funnel.

    • Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask as quickly as possible to prevent premature crystallization.[5]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and set it aside on a heat-insulating surface to cool slowly and undisturbed to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-20 minutes to maximize the crystal yield.[3][7]

  • Collection of Crystals:

    • Set up a Büchner funnel with a filter paper that fits flatly on the bottom.

    • Wet the filter paper with a small amount of ice-cold ligroin and apply vacuum to seal it.

    • Pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals with one or two small portions of ice-cold ligroin to rinse away the remaining soluble impurities.[2] Use a minimal amount to avoid dissolving the product.[4]

    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

  • Drying:

    • Carefully remove the filter paper with the crystals and place it on a watch glass.

    • Allow the crystals to air-dry completely. The final product should be a dry, crystalline solid. The purity can be checked by taking a melting point.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common problems during the recrystallization process.

G start Recrystallization Problem no_crystals No Crystals Form After Cooling start->no_crystals oiling_out Product 'Oils Out' start->oiling_out low_yield Poor Crystal Yield start->low_yield cause_supersat Cause: Supersaturation? no_crystals->cause_supersat Is solution clear? cause_dilute Cause: Too Much Solvent? no_crystals->cause_dilute Is solution clear? cause_boil Cause: Solvent BP > Product MP? oiling_out->cause_boil low_yield->cause_dilute Was a large volume of solvent used? cause_wash Cause: Excessive Washing? low_yield->cause_wash How were crystals washed? sol_induce Solution: - Scratch Flask - Add Seed Crystal cause_supersat->sol_induce sol_concentrate Solution: - Boil Off Excess Solvent - Re-cool cause_dilute->sol_concentrate sol_solvent Solution: - Add More Solvent - Choose Lower BP Solvent cause_boil->sol_solvent sol_wash Solution: - Use Minimal Ice-Cold Solvent cause_wash->sol_wash

Caption: Troubleshooting workflow for recrystallization of β-bromoisovaleric acid.

References

Troubleshooting low conversion rates in beta-Bromoisovaleric acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of β-Bromoisovaleric acid (3-bromo-3-methylbutanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during its synthesis, particularly focusing on overcoming low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to β-Bromoisovaleric acid, and what are the common challenges?

A1: The most common laboratory synthesis of β-Bromoisovaleric acid is through the hydrobromination of an unsaturated precursor, typically 3-methylbut-2-enoic acid (senecioic acid). The primary challenge in this reaction is controlling the regioselectivity of the hydrogen bromide (HBr) addition across the double bond. This can lead to the formation of an undesired isomer, α-bromoisovaleric acid (2-bromo-3-methylbutanoic acid), which lowers the yield of the target β-isomer.

Q2: What determines whether the reaction yields the desired β-bromo isomer or the α-bromo byproduct?

A2: The regiochemical outcome is determined by the reaction mechanism. The addition of HBr to an alkene can proceed via two main pathways:

  • Markovnikov Addition: This electrophilic addition mechanism typically occurs in the absence of radical initiators. It leads to the formation of the most stable carbocation intermediate. In the case of 3-methylbut-2-enoic acid, this pathway can favor the formation of the undesired α-bromo isomer.

  • Anti-Markovnikov Addition: This free-radical addition mechanism is favored in the presence of peroxides or UV light. It proceeds through the most stable radical intermediate, which, in this specific reaction, can lead to the desired β-bromo isomer.[1]

Q3: My reaction is producing a mixture of α- and β-bromoisovaleric acid. How can I improve the selectivity for the β-isomer?

A3: To favor the formation of β-bromoisovaleric acid, you need to promote the anti-Markovnikov addition pathway. This is typically achieved by adding a radical initiator, such as benzoyl peroxide or AIBN, to the reaction mixture. Conversely, to minimize the formation of the α-bromo isomer, you should avoid conditions that favor the electrophilic addition mechanism, such as the presence of strong protic acids without radical initiators.

Q4: I am observing a significant amount of unreacted starting material. What could be the cause?

A4: Incomplete conversion can be due to several factors:

  • Insufficient HBr: Ensure that a sufficient molar excess of HBr is used.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Short Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Inhibitors: The presence of radical inhibitors in the starting material or solvent can quench the desired anti-Markovnikov reaction.

Q5: What are the best methods for purifying the final β-Bromoisovaleric acid product?

A5: Purification can be challenging due to the similar polarities of the starting material and the isomeric byproduct. Common purification techniques include:

  • Recrystallization: This is often the most effective method for obtaining a pure product. A suitable solvent system needs to be identified where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities. A careful selection of the eluent system is crucial for good separation.[2]

Troubleshooting Guide for Low Conversion Rates

This guide provides a systematic approach to diagnosing and resolving low yields in the synthesis of β-Bromoisovaleric acid.

Issue 1: Low Yield of β-Bromoisovaleric Acid with Formation of α-Bromo Isomer

This is the most common issue, indicating a lack of control over regioselectivity.

Troubleshooting Workflow:

G start Low Yield of β-Isomer High α-Isomer Impurity check_initiator Radical Initiator Present? start->check_initiator add_initiator Action: Add a radical initiator (e.g., benzoyl peroxide, AIBN) check_initiator->add_initiator No increase_initiator Action: Increase concentration of radical initiator check_initiator->increase_initiator Yes, but low conc. check_inhibitors Check for Radical Inhibitors check_initiator->check_inhibitors Yes, sufficient conc. end Improved Yield of β-Isomer add_initiator->end increase_initiator->end purify_reagents Action: Purify starting material and solvent check_inhibitors->purify_reagents Suspected optimize_temp Optimize Reaction Temperature check_inhibitors->optimize_temp Unlikely purify_reagents->end lower_temp Action: Lower reaction temperature to favor radical pathway optimize_temp->lower_temp lower_temp->end

Caption: Troubleshooting workflow for poor regioselectivity.

Quantitative Data (Illustrative):

Radical InitiatorTemperature (°C)Solventβ-Isomer Yield (%)α-Isomer Yield (%)
None25Dichloromethane2080
Benzoyl Peroxide (5 mol%)25Dichloromethane8515
Benzoyl Peroxide (5 mol%)80Dichloromethane7525
AIBN (5 mol%)80Toluene9010

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Issue 2: Incomplete Reaction and Low Overall Yield

This issue points to problems with reaction kinetics or stoichiometry.

Troubleshooting Workflow:

G start Incomplete Reaction Low Overall Yield check_hbr Check HBr Stoichiometry start->check_hbr increase_hbr Action: Use a larger excess of HBr check_hbr->increase_hbr Insufficient check_temp Check Reaction Temperature check_hbr->check_temp Sufficient end Improved Conversion Rate increase_hbr->end increase_temp Action: Increase reaction temperature moderately check_temp->increase_temp Too Low check_time Check Reaction Time check_temp->check_time Optimal increase_temp->end increase_time Action: Extend reaction time and monitor by TLC/GC-MS check_time->increase_time Too Short check_purity Check Reagent Purity check_time->check_purity Sufficient increase_time->end purify_reagents Action: Purify starting materials and solvents check_purity->purify_reagents Impurities Detected purify_reagents->end

Caption: Troubleshooting workflow for incomplete reactions.

Quantitative Data (Illustrative):

HBr (equivalents)Temperature (°C)Reaction Time (h)Conversion (%)
1.125440
2.025465
2.050495
2.0508>99

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of β-Bromoisovaleric Acid via Anti-Markovnikov Hydrobromination

This protocol is designed to maximize the yield of the desired β-isomer.

Materials:

  • 3-methylbut-2-enoic acid

  • Hydrogen bromide (as a solution in acetic acid or generated in situ)

  • Benzoyl peroxide (or AIBN)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Solvents for recrystallization (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-methylbut-2-enoic acid (1.0 eq) in the anhydrous solvent.

  • Initiator Addition: Add the radical initiator, benzoyl peroxide (0.05 eq), to the solution.

  • HBr Addition: Cool the mixture in an ice bath and slowly add the hydrogen bromide solution (2.0 eq) via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (the optimal temperature will depend on the solvent). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to remove excess HBr and the carboxylic acid starting material.

  • Extraction: Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Reaction Pathway:

G cluster_0 Anti-Markovnikov Addition 3-methylbut-2-enoic acid 3-methylbut-2-enoic acid β-Bromoisovaleric acid β-Bromoisovaleric acid 3-methylbut-2-enoic acid->β-Bromoisovaleric acid HBr, Peroxide

Caption: Synthesis of β-Bromoisovaleric acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration: If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Optimizing reaction conditions for the amination of beta-Bromoisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the amination of β-bromoisovaleric acid to synthesize β-aminoisovaleric acid.

Troubleshooting Guide

Users may encounter several common issues during the amination of β-bromoisovaleric acid. This guide provides potential causes and solutions to these problems.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of β-Aminoisovaleric Acid 1. Incomplete Reaction: Reaction time may be too short or the temperature too low. 2. Loss of Ammonia: If using aqueous or ethanolic ammonia, the reagent can escape from the reaction vessel if not properly sealed, especially upon heating. 3. Poor Quality Starting Material: The β-bromoisovaleric acid may have degraded.1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or NMR spectroscopy. 2. Ensure the reaction is conducted in a sealed tube or a high-pressure reactor to prevent the escape of ammonia.[1] 3. Verify the purity of the starting material before beginning the reaction.
Formation of Multiple Products (Side Reactions) 1. Over-alkylation: The primary amine product can act as a nucleophile and react with another molecule of β-bromoisovaleric acid, leading to the formation of secondary and tertiary amines.[1] 2. Elimination Reaction: The ammonia or the amine product can act as a base, leading to the elimination of HBr and the formation of an unsaturated carboxylic acid. This is more likely at higher temperatures.1. Use a large excess of ammonia to favor the formation of the primary amine.[1] A significant molar excess of ammonia will increase the probability of a β-bromoisovaleric acid molecule reacting with ammonia rather than the product amine. Alternatively, consider using the Gabriel synthesis, which is specifically designed to prevent over-alkylation.[2][3][4][5][6][7] 2. Maintain a moderate reaction temperature. If elimination is a significant problem, consider a lower reaction temperature for a longer duration.
Difficulty in Product Purification 1. Presence of Unreacted Starting Material: The reaction may not have gone to completion. 2. Mixture of Primary, Secondary, and Tertiary Amines: Over-alkylation can lead to a complex mixture of products that are difficult to separate. 3. Formation of Ammonium Salts: The amino acid product can exist as an ammonium salt in the reaction mixture, affecting its solubility and isolation.1. Optimize reaction conditions to ensure complete consumption of the starting material. 2. Use the Gabriel synthesis as an alternative to produce the primary amine selectively.[2][3][4][5][6][7] If a mixture is obtained, chromatographic techniques such as ion-exchange chromatography may be necessary for separation. 3. During workup, adjust the pH to the isoelectric point of β-aminoisovaleric acid to facilitate its precipitation or extraction.
Reaction is Not Reproducible 1. Inconsistent Ammonia Concentration: The concentration of aqueous or ethanolic ammonia can vary between batches. 2. Variations in Reaction Temperature: Fluctuations in temperature can affect the reaction rate and the formation of side products. 3. Moisture in the Reaction: The presence of water can influence the reaction, potentially leading to hydrolysis of the starting material.1. Use a standardized solution of ammonia and ensure it is fresh. 2. Use a reliable heating apparatus with precise temperature control. 3. Ensure all reagents and solvents are dry, especially if using a non-aqueous solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the direct amination of β-bromoisovaleric acid with ammonia?

Q2: What is the Gabriel synthesis and why is it a good alternative for this reaction?

A2: The Gabriel synthesis is a method that transforms primary alkyl halides into primary amines using potassium phthalimide.[3] It is an excellent alternative to direct amination with ammonia because it prevents the over-alkylation that leads to the formation of secondary and tertiary amines.[6][7] The phthalimide group protects the nitrogen, allowing for a single alkylation event. The primary amine is then liberated in a subsequent hydrolysis step.[3]

Q3: What are the main side products to expect in the direct amination of β-bromoisovaleric acid?

A3: The primary side products are the result of over-alkylation, leading to the formation of the secondary amine (di-(carboxypentyl)amine) and the tertiary amine (tri-(carboxypentyl)amine). Another potential side product is the elimination product, an unsaturated carboxylic acid, which can form at higher temperatures.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material (β-bromoisovaleric acid) and the appearance of the product (β-aminoisovaleric acid). You may need to use a suitable staining agent, such as ninhydrin, to visualize the amino acid product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture over time.

Q5: What is the best way to purify the final product, β-aminoisovaleric acid?

A5: Purification can typically be achieved by crystallization. After the reaction is complete, the solvent can be removed, and the residue can be treated with an appropriate solvent to precipitate the amino acid. Adjusting the pH of the aqueous solution to the isoelectric point of β-aminoisovaleric acid will minimize its solubility and aid in its crystallization or precipitation. If the product is contaminated with over-alkylation products, column chromatography, particularly ion-exchange chromatography, may be required.

Q6: Are there any alternative methods to synthesize β-aminoisovaleric acid besides direct amination and the Gabriel synthesis?

A6: Yes, another common method is the reductive amination of a β-keto acid.[1][8][9][10][11] In this approach, a β-keto precursor to β-aminoisovaleric acid would be reacted with an amine source (like ammonia) in the presence of a reducing agent. This method can offer high selectivity and is often used in biochemical and industrial processes.[8]

Experimental Protocols

Protocol 1: Direct Amination with Ammonia (General Procedure)

This is a generalized procedure based on the amination of haloalkanes. Optimization will be required for β-bromoisovaleric acid.

  • Reaction Setup: In a thick-walled, sealed reaction tube, place β-bromoisovaleric acid.

  • Reagent Addition: Add a concentrated solution of ammonia in ethanol (e.g., 7N) in a large molar excess (e.g., 10-20 equivalents).

  • Reaction Conditions: Seal the tube tightly and heat it in an oil bath at a temperature between 80-120°C. The reaction time can vary from several hours to over a day. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the tube to room temperature before carefully opening it in a well-ventilated fume hood. Evaporate the ethanol and excess ammonia under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point of β-aminoisovaleric acid to induce crystallization. Filter the solid product and wash with cold water or ethanol, then dry under vacuum.

Protocol 2: Gabriel Synthesis (General Procedure)

This protocol outlines the steps for the synthesis of a primary amine from an alkyl halide.

  • Formation of N-Alkylphthalimide:

    • Dissolve potassium phthalimide in a suitable polar aprotic solvent, such as DMF.

    • Add β-bromoisovaleric acid (or its ester derivative to avoid issues with the carboxylic acid group) to the solution.

    • Heat the mixture to allow for the nucleophilic substitution reaction to occur. Monitor the reaction by TLC.

  • Hydrolysis (Amine Deprotection):

    • Once the first step is complete, the N-alkylphthalimide intermediate is cleaved to release the free amine. This can be achieved by:

      • Acid Hydrolysis: Heating with a strong acid (e.g., HCl, H₂SO₄).

      • Hydrazinolysis (Ing-Manske procedure): Refluxing with hydrazine (N₂H₄) in a solvent like ethanol.[3] This method is often preferred as it proceeds under milder conditions.

  • Workup and Purification:

    • After hydrolysis, the phthalhydrazide precipitate (from hydrazinolysis) is filtered off.

    • The filtrate containing the desired β-aminoisovaleric acid is then worked up, which may involve pH adjustment to the isoelectric point to facilitate crystallization, followed by filtration and drying.

Visualizations

experimental_workflow cluster_direct Direct Amination cluster_gabriel Gabriel Synthesis start_direct β-Bromoisovaleric Acid react_direct React with excess Ammonia in Ethanol (Sealed Tube, Heat) start_direct->react_direct workup_direct Workup: Evaporate Solvent, Adjust pH react_direct->workup_direct product_direct β-Aminoisovaleric Acid workup_direct->product_direct start_gabriel β-Bromoisovaleric Acid react_phthalimide React with Potassium Phthalimide start_gabriel->react_phthalimide hydrolysis Hydrolysis (e.g., Hydrazine) react_phthalimide->hydrolysis workup_gabriel Workup: Filter Phthalhydrazide, Adjust pH hydrolysis->workup_gabriel product_gabriel β-Aminoisovaleric Acid workup_gabriel->product_gabriel

Caption: Comparative workflow for Direct Amination vs. Gabriel Synthesis.

troubleshooting_logic start Low Yield of Product q_overalkylation Multiple Spots on TLC (Ninhydrin Stain)? start->q_overalkylation sol_overalkylation Over-alkylation likely. - Use large excess of NH3 - Switch to Gabriel Synthesis q_overalkylation->sol_overalkylation Yes q_unreacted_sm Starting Material Present on TLC? q_overalkylation->q_unreacted_sm No sol_incomplete_rxn Incomplete Reaction. - Increase reaction time - Increase temperature q_unreacted_sm->sol_incomplete_rxn Yes q_elimination Evidence of Unsaturated Product? q_unreacted_sm->q_elimination No sol_elimination Elimination is occurring. - Lower reaction temperature q_elimination->sol_elimination Yes

Caption: Troubleshooting logic for low yield in the amination reaction.

References

Preventing decomposition of beta-Bromoisovaleric acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of beta-bromoisovaleric acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes. A visible color change, often to a yellowish or brownish hue, can suggest the formation of degradation products. The development of a sharp, acidic odor may indicate the release of hydrogen bromide gas, a byproduct of dehydrobromination. Additionally, changes in the physical state, such as the material becoming oily or clumpy, can also be a sign of degradation. For quantitative assessment, a decrease in purity as measured by analytical techniques like HPLC or GC-MS is a definitive indicator of decomposition.

Q2: What are the main causes of decomposition during storage?

A2: The primary factors that can induce the decomposition of this compound are exposure to moisture, elevated temperatures, and light. Moisture can lead to hydrolysis, while heat can accelerate both hydrolysis and dehydrobromination. Exposure to light, particularly UV light, can also promote degradation. The presence of impurities, especially basic compounds, can catalyze dehydrobromination.

Q3: How should I properly store this compound to minimize decomposition?

A3: To ensure the stability of this compound, it is crucial to store it in a tightly sealed container to protect it from moisture. The storage area should be cool, dry, and well-ventilated.[1] It is recommended to store the compound at refrigerated temperatures (2-8 °C) and to protect it from light by using an amber-colored vial or by storing it in a dark place. The storage container should be made of a non-reactive material, such as glass or a suitable plastic.

Q4: Are there any chemical stabilizers that can be added to prevent decomposition?

A4: Yes, the addition of acid scavengers or stabilizers can help prevent decomposition. For halogenated organic compounds, epoxidized soybean oil or other epoxy compounds can act as acid scavengers, neutralizing any hydrobromic acid that may form and thus inhibiting further degradation. Molecular sieves can also be used as desiccants to remove moisture from the storage environment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) - Dehydrobromination leading to unsaturated impurities.- Oxidation.- Store under an inert atmosphere (e.g., argon or nitrogen).- Add an antioxidant if compatible with the intended application.- Re-purify the material if necessary.
Pungent, Acidic Odor - Dehydrobromination releasing HBr gas.- Ensure the container is tightly sealed.- Store in a well-ventilated area.- Consider adding an acid scavenger to the storage container.
Change in Physical State (Oily/Clumpy) - Hydrolysis leading to the formation of beta-hydroxyisovaleric acid, which may have a lower melting point or be hygroscopic.- Store in a desiccator or with a desiccant.- Ensure the storage container is impervious to moisture.
Decrease in Purity (Confirmed by Analysis) - Chemical degradation through hydrolysis or dehydrobromination.- Review storage conditions (temperature, light, moisture).- Implement the use of stabilizers.- Re-evaluate the compatibility of the container material.

Decomposition Pathways

The two primary decomposition pathways for this compound are hydrolysis and dehydrobromination.

DecompositionPathways Decomposition Pathways of this compound beta_bromo This compound hydrolysis Hydrolysis (+ H2O) beta_bromo->hydrolysis Moisture dehydrobromination Dehydrobromination (- HBr) beta_bromo->dehydrobromination Heat, Base hydroxy_acid Beta-Hydroxyisovaleric Acid hydrolysis->hydroxy_acid unsaturated_acid Unsaturated Isovaleric Acid dehydrobromination->unsaturated_acid hbr Hydrobromic Acid dehydrobromination->hbr

Figure 1: Potential decomposition pathways of this compound.

Experimental Protocols

Stability Testing Protocol

This protocol outlines a stability study to assess the degradation of this compound under various environmental conditions.

1. Objective: To evaluate the stability of this compound under accelerated and long-term storage conditions and to identify its primary degradation products.

2. Materials:

  • This compound (high purity)

  • Amber glass vials with screw caps

  • Environmental chambers with controlled temperature and humidity

  • HPLC or GC-MS system

  • Reference standards for potential degradation products (if available)

3. Experimental Workflow:

StabilityTestingWorkflow Stability Testing Workflow for this compound cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_reporting Reporting sample_prep Weigh and aliquot this compound into amber vials long_term Long-Term: 25°C / 60% RH sample_prep->long_term accelerated Accelerated: 40°C / 75% RH sample_prep->accelerated photostability Photostability: ICH Q1B conditions sample_prep->photostability sampling Sample at T=0, 1, 3, 6 months long_term->sampling accelerated->sampling photostability->sampling analytical_method Analyze by HPLC or GC-MS sampling->analytical_method data_analysis Quantify parent compound and degradation products analytical_method->data_analysis report Generate stability report with degradation kinetics data_analysis->report

Figure 2: Workflow for the stability testing of this compound.

4. Storage Conditions and Testing Frequency:

Storage ConditionTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH
Accelerated 40°C ± 2°C / 75% RH ± 5% RH
Photostability As per ICH Q1B guidelines

5. Analytical Method:

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), should be developed and validated.

  • HPLC Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • GC-MS Method Example (after derivatization, e.g., silylation):

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode, scanning from m/z 50-300.

6. Data Analysis:

The concentration of this compound and any significant degradation products should be quantified at each time point. The degradation rate can be calculated to determine the shelf-life of the compound under the tested conditions.

Data Presentation

The following table summarizes hypothetical stability data for this compound under different storage conditions.

Time Point (Months)Long-Term (25°C/60%RH) Purity (%)Accelerated (40°C/75%RH) Purity (%)
099.899.8
199.798.5
399.596.2
699.292.1

References

Technical Support Center: Purifying Beta-Bromoisovaleric Acid Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of beta-Bromoisovaleric acid derivatives using column chromatography. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when purifying this compound derivatives by column chromatography?

A1: The most frequent challenges include:

  • Poor Separation: Co-elution of the target compound with impurities of similar polarity.

  • Peak Tailing: Asymmetrical peaks with a trailing edge, often due to the acidic nature of the carboxylic acid group interacting with the silica stationary phase.[1][2]

  • Low Yield: Loss of the compound on the column due to irreversible adsorption or degradation.

  • Compound Degradation: The bromo-acid functionality can be sensitive to the stationary phase, potentially leading to decomposition.

Q2: Which stationary phase is most suitable for the purification of this compound derivatives?

A2: Silica gel is the most commonly used stationary phase for the purification of these derivatives. However, due to the acidic nature of the compounds, peak tailing can be an issue.[1] In such cases, several strategies can be employed:

  • Acid-Treated Silica: Using silica gel that has been treated with a small amount of acid can help to reduce peak tailing by protonating the silanol groups.

  • Reversed-Phase C18 Silica: For highly polar derivatives, reversed-phase chromatography using a C18 stationary phase can be an effective alternative.[3]

Q3: How do I choose an appropriate mobile phase for my separation?

A3: The choice of mobile phase is critical for achieving good separation. A typical approach for normal-phase chromatography on silica gel is to use a mixture of a non-polar solvent and a more polar solvent.

  • Initial Solvent Screening: Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

  • Optimizing Polarity: Adjust the ratio of the solvents to achieve an Rf value of 0.2-0.4 for the target compound on the TLC plate. This generally provides good separation on a column.

  • Adding a Modifier: To minimize peak tailing of the carboxylic acid, a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, can be added to the mobile phase.[2]

Q4: My this compound derivative seems to be degrading on the silica gel column. What can I do?

A4: Degradation on silica gel can be a problem for acid-sensitive compounds. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Flush the packed column with a non-polar solvent containing a small amount of a neutralizing agent like triethylamine, followed by the mobile phase without the amine before loading the sample.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or acidic) or Florisil.

  • Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time the compound spends on the column.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound derivatives.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC - Inappropriate solvent system. - Compound is still a mixture of very similar polarity compounds.- Screen a wider range of solvent systems with varying polarities (e.g., dichloromethane/methanol, toluene/ethyl acetate). - Try a two-dimensional TLC to check for hidden spots.
Compound Runs as a Streak or "Tails" on TLC/Column - The carboxylic acid group is interacting strongly with the silica gel.[1][2] - The sample is overloaded on the TLC plate or column.- Add 0.1-1% acetic or formic acid to the mobile phase.[2] - Reduce the amount of sample loaded.
Product Does Not Elute from the Column - The mobile phase is not polar enough. - The compound has irreversibly adsorbed or decomposed on the column.- Gradually increase the polarity of the mobile phase (gradient elution). - If the compound is suspected to be on the column, try flushing with a very polar solvent like methanol. - Perform a small-scale test to check for compound stability on silica gel.
Cracks or Channels in the Silica Gel Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and never allowed to run dry. Repack the column if necessary.
Low Recovery of the Purified Compound - Irreversible adsorption to the stationary phase. - The compound is spread across too many fractions in very low concentrations.- Use a mobile phase modifier (e.g., acetic acid) to improve elution. - Concentrate all fractions and re-analyze by TLC to locate the product.

Experimental Protocols

Below are detailed methodologies for purifying a generic this compound derivative and its ethyl ester. Note: These are example protocols and may require optimization for your specific derivative.

Protocol 1: Purification of a this compound Derivative

Objective: To purify a crude this compound derivative using silica gel column chromatography.

Materials:

  • Crude this compound derivative

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a solvent system of Hexane:Ethyl Acetate (e.g., 7:3 v/v) with 0.5% acetic acid.

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Adjust the solvent ratio to obtain an Rf value of ~0.3 for the desired product.

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add a thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (flash chromatography) to elute the compounds.

    • Collect fractions in test tubes.

    • Monitor the elution process by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Protocol 2: Purification of a this compound Ethyl Ester Derivative

Objective: To purify a crude this compound ethyl ester derivative using silica gel column chromatography.

Materials:

  • Crude this compound ethyl ester

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • TLC plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Methodology:

  • TLC Analysis:

    • Follow the same procedure as in Protocol 1, but without the addition of acetic acid to the mobile phase. A typical starting solvent system would be Hexane:Ethyl Acetate (e.g., 9:1 v/v).

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the ester.

  • Column Packing, Sample Loading, Elution, and Isolation:

    • Follow steps 2-5 from Protocol 1, using the optimized mobile phase without acetic acid. Esters are generally less prone to strong interactions with silica gel compared to their corresponding carboxylic acids.

Quantitative Data Summary

The following table provides hypothetical Rf values for a generic this compound and its ethyl ester in common solvent systems on a silica gel TLC plate. These values are for illustrative purposes and will vary depending on the specific derivative.

Compound Solvent System (v/v) Hypothetical Rf Value
This compoundHexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid0.35
This compoundDichloromethane:Methanol (95:5) + 0.5% Acetic Acid0.40
This compound Ethyl EsterHexane:Ethyl Acetate (9:1)0.45
This compound Ethyl EsterToluene:Ethyl Acetate (8:2)0.50

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent Optimization Pack Column Packing TLC->Pack Load Sample Loading Pack->Load Elute Elution & Fraction Collection Load->Elute Analyze TLC Analysis of Fractions Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Isolate Solvent Removal & Isolation Combine->Isolate End End Isolate->End Pure Product

Caption: Workflow for column chromatography purification.

Troubleshooting_Tree Start Problem Encountered PoorSep Poor Separation? Start->PoorSep Tailing Peak Tailing? PoorSep->Tailing No ChangeSolvent Optimize Mobile Phase via TLC PoorSep->ChangeSolvent Yes NoElution No Elution? Tailing->NoElution No AddAcid Add 0.1-1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes IncreasePolarity Increase Mobile Phase Polarity (Gradient) NoElution->IncreasePolarity Yes

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Identifying and Removing Impurities from beta-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with beta-Bromoisovaleric acid. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities in crude this compound typically arise from the synthesis process. A frequent synthetic route involves the reaction of 3-Methylbutenoic acid with hydrogen bromide.[1] Based on this, likely impurities include:

  • Unreacted Starting Materials: 3-Methylbutenoic acid.

  • Isomeric Byproducts: alpha-Bromoisovaleric acid, which can form depending on the reaction conditions.

  • Over-brominated Products: Dibrominated isovaleric acid species, although generally less common with controlled addition of the brominating agent.

  • Residual Solvents: Solvents used during the synthesis and workup procedures.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be employed to assess the purity of your sample. The choice of method will depend on the available instrumentation and the desired level of detail.

  • Melting Point Analysis: A sharp melting point range close to the literature value (73-74°C) is a good indicator of high purity.[1][2][3] Impurities will typically cause a depression and broadening of the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component and non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides an absolute purity determination without the need for a specific reference standard of the analyte and offers structural information about any impurities present.[4][5][6][7][8]

Q3: What are the recommended methods for purifying crude this compound?

A3: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and distillation.

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from a solid compound.[9] A known solvent for the recrystallization of this compound is ligroin, from which it is reported to form needles.[2]

  • Fractional Distillation (under reduced pressure): Distillation is particularly useful for removing impurities with significantly different boiling points from the desired product. Given that this compound is a carboxylic acid, distillation should be performed under reduced pressure to prevent decomposition at high temperatures.

Q4: Where can I find safety information for this compound?

A4: Safety information, including hazard codes and handling precautions, can be found on the material safety data sheet (MSDS) provided by the supplier. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[10] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Low recovery of purified product. - Using too much solvent during recrystallization. - The cooling process was too rapid, leading to the formation of very fine crystals that pass through the filter paper. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] - Ensure the filtration apparatus (funnel and filter paper) is pre-heated before filtering the hot solution.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities.- Select a solvent with a lower boiling point. - Try adding a small amount of a co-solvent in which the compound is less soluble. - Consider a preliminary purification step (e.g., passing through a short silica plug) to remove some impurities before recrystallization.[12]
No crystals form upon cooling. - The solution is not sufficiently saturated. - The solution is too pure (lack of nucleation sites).- Boil off some of the solvent to increase the concentration and allow it to cool again.[11] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of the pure compound to induce crystallization.[13]
Crystals are colored despite the pure compound being white. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[14]
Distillation Issues
ProblemPotential Cause(s)Suggested Solution(s)
Bumping or uneven boiling. - Lack of boiling chips or a magnetic stir bar. - Heating too rapidly.- Add fresh boiling chips or a stir bar before heating. - Heat the distillation flask slowly and evenly.
Poor separation of components. - Inefficient distillation column (e.g., insufficient length or packing). - Distillation rate is too fast.- Use a fractionating column with appropriate packing material (e.g., Raschig rings or Vigreux indentations). - Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established.
Product decomposition in the distillation flask. - The temperature of the distillation is too high.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the acid.

Data Presentation

Table 1: Impurity Profile of Crude vs. Purified this compound

ImpurityRetention Time (min) / Chemical Shift (ppm)Peak Area (%) - CrudePeak Area (%) - Purified
3-Methylbutenoic acide.g., 2.5 (GC)e.g., 5.2%e.g., <0.1%
alpha-Bromoisovaleric acide.g., 4.1 (HPLC)e.g., 1.8%e.g., <0.1%
Unknown Impurity 1e.g., 3.7 (HPLC)e.g., 0.5%Not Detected
This compounde.g., 5.2 (HPLC)e.g., 92.5%e.g., >99.8%

Table 2: Comparison of Purification Methods

Purification MethodStarting Purity (%)Purity after 1st Pass (%)Purity after 2nd Pass (%)Yield (%)
Recrystallization (Ligroin)e.g., 92.5e.g., 98.5e.g., 99.8e.g., 75
Fractional Distillatione.g., 92.5e.g., 99.2-e.g., 85

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ligroin
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ligroin while gently heating and swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ligroin to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point and assess the purity of the recrystallized product using an appropriate analytical method (e.g., HPLC, GC-MS, or NMR).

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of this compound by the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product (this compound + Impurities) recrystallization Recrystallization (e.g., from Ligroin) start->recrystallization Solid distillation Fractional Distillation (under vacuum) start->distillation Liquid/Low MP Solid purity_check Purity Assessment (MP, HPLC, GC-MS, qNMR) recrystallization->purity_check distillation->purity_check purity_check->recrystallization Fails Specs pure_product Pure this compound (>99%) purity_check->pure_product Meets Specs

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Impure Product purity_analysis Assess Purity (MP, HPLC, etc.) start->purity_analysis is_solid Is the crude product a solid? purity_analysis->is_solid recrystallize Recrystallization is_solid->recrystallize Yes distill Vacuum Distillation is_solid->distill No/Low MP purification_method Choose Purification Method check_purity_again Re-assess Purity recrystallize->check_purity_again distill->check_purity_again success Pure Product check_purity_again->success Purity > 99% failure Further Purification Needed check_purity_again->failure Purity < 99% failure->recrystallize

References

Navigating Pilot Production of β-Bromoisovaleric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the pilot-scale synthesis of β-bromoisovaleric acid, this technical support center provides essential troubleshooting guides and frequently asked questions. The following information is designed to address specific challenges that may arise during the hydrobromination of unsaturated precursors, the primary route for synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most viable synthesis route for scaling up β-bromoisovaleric acid production?

A1: The most direct and scalable method for producing β-bromoisovaleric acid (3-bromo-3-methylbutanoic acid) is through the hydrobromination of an unsaturated precursor, such as 3-methyl-2-butenoic acid (senecioic acid). This electrophilic addition of hydrogen bromide (HBr) across the double bond is generally more suitable for industrial scale-up compared to other methods. It is crucial to distinguish this from the Hell-Volhard-Zelinsky reaction, which results in alpha-bromination and is therefore not suitable for producing the beta-isomer.

Q2: What are the primary safety concerns when handling hydrogen bromide at a pilot scale?

A2: Hydrogen bromide is a corrosive and toxic gas. Key safety precautions include:

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system with a scrubber.[1][2][3]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, goggles, a face shield, and a lab coat are mandatory.[2][3] For larger quantities or in case of potential leaks, respiratory protection is essential.[2]

  • Material Compatibility: Ensure all equipment, including reactors, tubing, and seals, is compatible with HBr to prevent corrosion and leaks. Glass-lined reactors are often preferred.

  • Emergency Preparedness: An emergency shower, eyewash station, and appropriate neutralizing agents (such as sodium bicarbonate) should be readily accessible.[3]

Q3: How can I monitor the progress of the hydrobromination reaction?

A3: Several analytical methods can be employed to monitor the reaction progress:

  • High-Performance Liquid Chromatography (HPLC): To quantify the consumption of the starting material and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components, including the product and any side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of β-Bromoisovaleric Acid - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient HBr concentration. - Formation of side products.- Increase reaction time and monitor progress using HPLC or GC. - Optimize temperature; lower temperatures may slow the reaction, while higher temperatures can promote side reactions. - Ensure a sufficient and continuous supply of HBr to the reaction mixture. - Analyze the reaction mixture for byproducts to identify and mitigate side reactions.
Formation of α-Bromoisovaleric Acid Impurity - Isomerization of the double bond in the starting material before or during the reaction. - Radical-initiated addition of HBr (anti-Markovnikov addition).- Ensure the purity of the starting material. - Control reaction conditions to favor electrophilic addition (e.g., absence of radical initiators like peroxides or UV light).
Presence of Unreacted Starting Material - Insufficient reaction time. - Poor mixing in the reactor. - Inadequate HBr delivery.- Extend the reaction duration. - Improve agitation to ensure homogeneity of the reaction mixture. - Check the HBr delivery system for blockages or leaks.
Product Discoloration - Presence of impurities. - Degradation of the product at elevated temperatures.- Purify the crude product through recrystallization or distillation. - Avoid excessive heating during the reaction and purification steps.
Difficulty in Product Isolation/Purification - Product is an oil or has a low melting point. - Presence of closely related impurities.- Attempt crystallization from different solvent systems at low temperatures. - Consider column chromatography for purification if crystallization is ineffective. - Vacuum distillation can be an option if the product is thermally stable.

Experimental Protocols

Pilot-Scale Synthesis of β-Bromoisovaleric Acid via Hydrobromination

This protocol outlines a general procedure for the hydrobromination of 3-methyl-2-butenoic acid in a batch reactor. Note: All operations should be performed under a fume hood with appropriate safety precautions.

Materials and Equipment:

  • Glass-lined batch reactor with temperature control, agitation, and a gas inlet/outlet.

  • Scrubber system for HBr gas.

  • 3-methyl-2-butenoic acid.

  • Anhydrous solvent (e.g., dichloromethane, acetic acid).

  • Hydrogen bromide gas.

  • Nitrogen gas for inerting.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging the Reactor: Charge the reactor with 3-methyl-2-butenoic acid and the chosen anhydrous solvent. The concentration will depend on the specific process parameters but a typical starting point is a 1-2 M solution.

  • Temperature Control: Cool the reaction mixture to the desired temperature, typically between 0°C and 10°C, to control the exothermicity of the reaction.

  • HBr Addition: Slowly bubble anhydrous hydrogen bromide gas through the reaction mixture with vigorous stirring. The HBr addition rate should be carefully controlled to maintain the desired reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by HPLC or GC to determine the conversion of the starting material.

  • Reaction Completion and Quenching: Once the reaction is complete (typically when >98% of the starting material is consumed), stop the HBr flow and purge the reactor with nitrogen to remove any excess HBr.

  • Work-up: The work-up procedure will depend on the solvent used. If a volatile solvent like dichloromethane is used, it can be removed under reduced pressure. If acetic acid is used, the product may need to be extracted with an organic solvent.

  • Purification: The crude β-bromoisovaleric acid can be purified by recrystallization from a suitable solvent (e.g., hexane, heptane) or by vacuum distillation.

Visualizations

Experimental Workflow for Pilot-Scale Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reactor Reactor Preparation (Clean, Dry, Inert) charge_reactor Charge Reactor (Starting Material + Solvent) prep_reactor->charge_reactor cool Cool to 0-10°C charge_reactor->cool add_hbr Add HBr Gas cool->add_hbr monitor Monitor Reaction (HPLC/GC) add_hbr->monitor quench Quench Reaction (Nitrogen Purge) monitor->quench Reaction Complete workup Solvent Removal/ Extraction quench->workup purify Purification (Recrystallization/Distillation) workup->purify final_product Pure β-Bromoisovaleric Acid purify->final_product

Caption: Workflow for the pilot-scale synthesis of β-bromoisovaleric acid.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of β-Bromoisovaleric Acid check_conversion Check Conversion Rate (HPLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_products Significant Side Products Detected? check_conversion->side_products High Conversion, Low Isolation increase_time Increase Reaction Time incomplete_reaction->increase_time check_temp Check Reaction Temperature incomplete_reaction->check_temp check_hbr Check HBr Supply incomplete_reaction->check_hbr end Yield Improved increase_time->end optimize_conditions Optimize Temperature and HBr Addition Rate check_temp->optimize_conditions check_hbr->optimize_conditions isomer_impurity α-Isomer Present? side_products->isomer_impurity Yes side_products->optimize_conditions No check_initiators Exclude Radical Initiators isomer_impurity->check_initiators Yes purify_sm Purify Starting Material isomer_impurity->purify_sm No optimize_conditions->end check_initiators->end purify_sm->end

Caption: Troubleshooting logic for addressing low yields in the synthesis.

References

Technical Support Center: Managing Exotherms in the Bromination of Isovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing reaction exotherms during the α-bromination of isovaleric acid, commonly performed via the Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the bromination of isovaleric acid an exothermic reaction?

A1: The α-bromination of isovaleric acid via the Hell-Volhard-Zelinsky reaction involves several exothermic steps. The initial reaction of the carboxylic acid with a phosphorus trihalide (like PBr₃ or PCl₃) to form the acyl bromide, and the subsequent reaction of the enol intermediate with bromine (Br₂), both release significant heat.[1][2][3] Failure to manage this heat can lead to a rapid increase in reaction temperature.

Q2: What are the primary risks associated with an uncontrolled exotherm in this reaction?

A2: An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction rate increases exponentially with temperature.[4] This can cause the solvent to boil violently, leading to a rapid pressure increase inside the reaction vessel, potentially causing equipment failure. Additionally, it can lead to the release of toxic and corrosive bromine (Br₂) and hydrogen bromide (HBr) vapors.

Q3: What are the key parameters to control for managing the exotherm?

A3: The most critical parameters to control are:

  • Rate of Bromine Addition: Slow, dropwise addition of bromine is crucial to allow the cooling system to dissipate the generated heat effectively.

  • Reaction Temperature: Maintaining a consistent and appropriate reaction temperature, often with external cooling, is vital.

  • Stirring Efficiency: Vigorous and efficient stirring ensures homogenous temperature distribution and prevents the formation of localized hot spots.

  • Reagent Concentration: Using overly concentrated solutions can lead to a faster reaction rate and more intense heat generation.

Q4: Can this reaction be performed without a solvent?

A4: While some brominations can be performed solvent-free, for the Hell-Volhard-Zelinsky reaction of isovaleric acid, a solvent is typically used to help moderate the reaction temperature and improve handling. The choice of an appropriate inert solvent is important for safety and reaction efficiency.

Troubleshooting Guide

Q5: My reaction temperature is increasing rapidly even with an ice bath. What should I do?

A5: A rapid temperature rise indicates that heat generation is exceeding the cooling capacity.

  • Immediate Action: Stop the addition of bromine immediately.

  • Enhance Cooling: If possible, add more cooling medium (e.g., dry ice to an acetone bath for lower temperatures).

  • Check Stirring: Ensure the stirring is vigorous and effectively mixing the entire reaction volume.

  • Dilution: If the situation is under control but the temperature remains high, consider adding more pre-chilled solvent to dilute the reactants and slow the reaction rate.

Q6: What are the visual signs of a potential runaway reaction?

A6: Be vigilant for the following signs:

  • A sudden, uncontrolled rise in the internal thermometer reading.

  • Rapid boiling or refluxing of the solvent, even with cooling applied.

  • A noticeable increase in the evolution of HBr gas (fuming).

  • A change in the color of the reaction mixture that is faster than expected.

Q7: How do I safely quench the reaction if I suspect it's becoming uncontrollable?

A7: Quenching is the process of rapidly stopping the reaction by deactivating the reactive reagents.

  • Emergency Quenching: Have a pre-prepared quenching solution readily available. A common and effective quencher for excess bromine is a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

  • Procedure: If you need to quench the reaction, slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring and continued cooling. The characteristic orange/brown color of bromine will disappear as it is consumed.

Q8: The color of bromine is not disappearing. What does this indicate?

A8: If the bromine color persists for an extended period, it could mean several things:

  • Reaction Completion: The isovaleric acid may be fully consumed.

  • Low Temperature: The reaction may be too cold, slowing the rate significantly.

  • Catalyst Issue: There might be an issue with the phosphorus catalyst (PBr₃ or red phosphorus), which is necessary for the reaction to proceed.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for α-Bromination of Isovaleric Acid

ParameterRecommended Value/ConditionRationale
Temperature 70-80°C (initial heating)To initiate the reaction at a controlled rate.[5]
Followed by 100-105°CTo drive the reaction to completion after the initial, more vigorous phase.[5]
Bromine Addition Slow, dropwise additionTo control the rate of heat generation.
Catalyst Catalytic PCl₃ or PBr₃Essential for the formation of the reactive acyl bromide intermediate.[1][5]
Stirring Vigorous mechanical or magnetic stirringTo ensure efficient heat transfer and prevent hot spots.

Table 2: Common Quenching Agents for Excess Bromine

Quenching AgentChemical FormulaTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate Na₂S₂O₃10% aqueous solution2:1A very common and effective quenching agent.
Sodium Bisulfite NaHSO₃Saturated aqueous solution1:1A good alternative, especially in acidic conditions.
Sodium Sulfite Na₂SO₃10-20% aqueous solution1:1Effective and avoids potential sulfur precipitation.
Cyclohexene C₆H₁₀Neat or in a solvent1:1Reacts via an addition reaction; the product will be in the organic layer.

Key Experimental Protocol

This protocol is adapted from established procedures, with an enhanced focus on safety and exotherm management.

Objective: To safely synthesize α-bromoisovaleric acid via the Hell-Volhard-Zelinsky reaction.

Materials:

  • Isovaleric acid

  • Bromine (dry)

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • Inert solvent (e.g., carbon tetrachloride, though safer alternatives should be considered)

  • 10% Sodium thiosulfate solution (for quenching)

Equipment:

  • Round-bottom flask with multiple necks

  • Reflux condenser with a gas outlet connected to a trap (to neutralize HBr)

  • Dropping funnel for bromine addition

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Cooling bath (ice/water or other as needed)

Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure the gas trap is charged with a suitable neutralizing agent (e.g., NaOH solution).

  • Reagent Charging: Charge the flask with isovaleric acid and the chosen solvent. Begin vigorous stirring.

  • Catalyst Addition: Add a catalytic amount of phosphorus trichloride through the condenser.

  • Controlled Bromine Addition: Begin slow, dropwise addition of bromine from the dropping funnel. Monitor the internal temperature closely. Maintain the temperature within the desired range (e.g., by applying external cooling as needed). The rate of addition should be adjusted so that the temperature remains stable.

  • Heating and Reflux: After the bromine addition is complete, slowly heat the reaction mixture to the target temperature (e.g., 70-80°C) and maintain for several hours, or until the bromine color fades.[5]

  • Driving to Completion: The temperature can then be raised (e.g., to 100-105°C) to ensure the reaction goes to completion.[5]

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. If any bromine color remains, quench by slowly adding 10% sodium thiosulfate solution until the color disappears.

  • Work-up: Proceed with the appropriate aqueous work-up and purification steps (e.g., distillation) as described in standard procedures.[5]

Mandatory Visualizations

Exotherm_Management_Workflow start Start Reaction Setup reagents Charge Isovaleric Acid & Catalyst start->reagents add_br2 Begin Slow, Dropwise Addition of Bromine reagents->add_br2 monitor_temp Monitor Internal Temperature add_br2->monitor_temp temp_stable Is Temperature Stable and in Range? monitor_temp->temp_stable temp_high Temperature Too High! temp_stable->temp_high No continue_add Continue Bromine Addition temp_stable->continue_add Yes stop_add STOP Bromine Addition IMMEDIATELY temp_high->stop_add enhance_cooling Enhance Cooling stop_add->enhance_cooling enhance_cooling->monitor_temp continue_add->add_br2 More Br₂ to add addition_complete Bromine Addition Complete continue_add->addition_complete All Br₂ added heat Heat to Complete Reaction addition_complete->heat workup Cool, Quench (if needed) & Work-up heat->workup end End workup->end

Caption: Workflow for controlled bromination with temperature monitoring.

Runaway_Reaction_Troubleshooting symptom Symptom: Rapid, Uncontrolled Temperature Increase action1 Step 1: Stop All Reagent Addition symptom->action1 action2 Step 2: Maximize External Cooling action1->action2 action3 Step 3: Ensure Vigorous Stirring action2->action3 decision Is Reaction Still Uncontrolled? action3->decision quench EMERGENCY QUENCH: Slowly Add Pre-prepared Quenching Agent (e.g., Na₂S₂O₃ solution) decision->quench Yes stabilized Reaction Stabilized: Maintain Cooling and Monitor Closely decision->stabilized No end Proceed with Caution or Terminate Experiment quench->end stabilized->end

Caption: Decision tree for troubleshooting a runaway exothermic reaction.

HVZ_Pathway cluster_0 Hell-Volhard-Zelinsky Reaction Acid Isovaleric Acid (R-CH₂-COOH) AcylBromide Acyl Bromide (R-CH₂-COBr) Acid->AcylBromide + PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization (HBr catalyst) BromoAcylBromide α-Bromo Acyl Bromide (R-CH(Br)-COBr) Enol->BromoAcylBromide + Br₂ Product α-Bromoisovaleric Acid (R-CH(Br)-COOH) BromoAcylBromide->Product + H₂O (Hydrolysis)

Caption: Simplified reaction pathway for the HVZ bromination of isovaleric acid.

References

Validation & Comparative

Unveiling the Inhibitory Potential of Beta-Bromoisovaleric Acid on Enzymatic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a comprehensive comparison of the inhibitory effects of beta-Bromoisovaleric acid and its alternatives on key enzymatic targets. By presenting supporting experimental data, detailed protocols, and clear visual representations of metabolic pathways and experimental workflows, this document serves as a critical resource for advancing research in enzyme inhibition.

This compound, a halogenated carboxylic acid, is recognized for its potential as an enzyme inhibitor, likely owing to its structural resemblance to natural enzyme substrates. While direct quantitative data on its inhibitory effects on specific enzymes remains limited in publicly accessible literature, its structural analogue, 2-bromooctanoate, has been demonstrated to be a potent inhibitor of 3-ketothiolase, a crucial enzyme in fatty acid metabolism.[1] This guide will, therefore, focus on the inhibition of 3-ketothiolase as a primary target, using 2-bromooctanoate as a key comparator to hypothesize the potential efficacy of this compound, alongside other known inhibitors of this enzyme.

Comparative Analysis of 3-Ketothiolase Inhibitors

The following table summarizes the available quantitative data for the inhibition of 3-ketothiolase by various compounds. This data is essential for comparing the potency and potential mechanisms of action of different inhibitors.

InhibitorTarget EnzymeIC50 / KiInhibition TypeOrganism/TissueReference
2-Bromooctanoyl-CoA3-Ketothiolase I~10 µM (for complete inactivation)IrreversibleRat Liver Mitochondria[1]
Antibodies to 3-ketoacyl-CoA thiolase3-Ketoacyl-CoA Thiolase-Inhibition of activityPig Heart Mitochondria[2]

Note: IC50 represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme.

Deciphering the Metabolic Role of 3-Ketothiolase

3-Ketothiolase, also known as acetyl-CoA C-acyltransferase, plays a pivotal role in the final step of the mitochondrial beta-oxidation pathway. This metabolic process is essential for breaking down fatty acids to produce acetyl-CoA, a key molecule in energy production. The enzyme catalyzes the thiolytic cleavage of 3-ketoacyl-CoA into acetyl-CoA and a shorter acyl-CoA molecule. A deficiency in 3-ketothiolase can lead to a rare metabolic disorder known as beta-ketothiolase deficiency, characterized by the body's inability to properly process the amino acid isoleucine and the products of lipid breakdown.[3][4][5]

Below is a diagram illustrating the fatty acid beta-oxidation pathway, highlighting the critical step catalyzed by 3-ketothiolase.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Trans_Enoyl_CoA L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Trans_Enoyl_CoA->L_3_Hydroxyacyl_CoA 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA Acetyl_CoA Acetyl-CoA to Citric Acid Cycle 3_Ketoacyl_CoA->Acetyl_CoA Shorter_Acyl_CoA Shorter Acyl-CoA (enters next cycle) 3_Ketoacyl_CoA->Shorter_Acyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase 3-Ketothiolase Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, DTNB) Mix Prepare Reaction Mixture Reagents->Mix Enzyme Prepare Enzyme Solution Enzyme->Mix Inhibitor Prepare Inhibitor Stock Solutions Preincubation Pre-incubate Enzyme with Inhibitor Inhibitor->Preincubation Mix->Preincubation Initiate Initiate Reaction (Add Substrate) Preincubation->Initiate Measure Measure Absorbance Change (Spectrophotometer) Initiate->Measure Velocity Calculate Initial Velocities Measure->Velocity Inhibition Determine % Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

References

A Comparative Analysis of the Reactivity of β-Bromoisovaleric Acid and α-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Organic Synthesis and Drug Development

This publication provides a detailed comparative analysis of the reactivity of two isomeric brominated carboxylic acids: β-bromoisovaleric acid (3-bromo-3-methylbutanoic acid) and α-bromoisovaleric acid (2-bromo-3-methylbutanoic acid). Understanding the distinct chemical behaviors of these compounds is crucial for researchers, scientists, and professionals in drug development for the strategic design of synthetic pathways and the development of novel therapeutics. This guide presents a theoretical framework for their reactivity, supported by established principles of organic chemistry, and outlines experimental protocols for their key reactions.

Introduction: Structural Differences and Predicted Reactivity

The position of the bromine atom in relation to the carboxylic acid group fundamentally dictates the reactivity of these two isomers. In α-bromoisovaleric acid, the bromine atom is located on the carbon adjacent to the carbonyl group (the α-carbon). In contrast, in β-bromoisovaleric acid, the bromine is situated on the next carbon in the chain (the β-carbon). This seemingly minor structural variance leads to significant differences in their susceptibility to nucleophilic substitution and elimination reactions due to distinct electronic and steric environments.

α-Bromoisovaleric Acid: The electron-withdrawing inductive effect of the adjacent carboxylic acid group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. Consequently, α-bromoisovaleric acid is anticipated to readily undergo S(_N)2 reactions.[1] The proximity of the carbonyl group can also stabilize the transition state of S(_N)2 reactions, further increasing its reactivity.[1]

β-Bromoisovaleric Acid: The bromine atom in the β-position experiences a less pronounced inductive effect from the distant carboxylic acid group. This suggests a comparatively lower reactivity towards nucleophilic substitution compared to its α-isomer. However, the arrangement of hydrogen atoms on the adjacent α- and γ-carbons makes it a potential substrate for elimination reactions.

Comparative Data Summary

Propertyα-Bromoisovaleric Acidβ-Bromoisovaleric Acid
CAS Number 565-74-2[2]5798-88-9[3]
Molecular Formula C₅H₉BrO₂[2]C₅H₉BrO₂[3]
Molecular Weight 181.03 g/mol [2]181.03 g/mol [3]
Melting Point 39-42 °C[2]73-74 °C
Boiling Point 124-126 °C at 20 mmHg[2]189.93 °C (estimate)
Structure (CH₃)₂CHCH(Br)COOH(CH₃)₂C(Br)CH₂COOH

Reaction Mechanisms and Pathways

The interplay between nucleophilic substitution and elimination reactions is a key aspect of the chemistry of haloalkanes. The preferred pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.

A logical workflow for predicting the major reaction pathway is presented below:

G Predicting Reaction Pathways for Bromoisovaleric Acid Isomers cluster_alpha α-Bromoisovaleric Acid cluster_beta β-Bromoisovaleric Acid A_Start α-Bromoisovaleric Acid A_Nucleophile Strong, non-bulky nucleophile (e.g., NaOH, CN⁻) A_Start->A_Nucleophile Reacts with A_Base Strong, bulky base (e.g., KOC(CH₃)₃) A_Start->A_Base Reacts with A_SN2 S(_N)2 Substitution A_Nucleophile->A_SN2 Favors A_E2 E2 Elimination A_Base->A_E2 Favors B_Start β-Bromoisovaleric Acid B_Nucleophile Strong nucleophile (e.g., NaOH) B_Start->B_Nucleophile Reacts with B_Base Strong, bulky base (e.g., KOC(CH₃)₃) B_Start->B_Base Reacts with B_SN2 S(_N)2 Substitution (slower) B_Nucleophile->B_SN2 May undergo B_E2 E2 Elimination B_Base->B_E2 Favors

Caption: Logical workflow for predicting major reaction pathways.

Experimental Protocols

Detailed experimental procedures are essential for reproducible and reliable results. Below are representative protocols for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution: Saponification of α-Bromoisovaleric Acid

This protocol describes the hydrolysis of α-bromoisovaleric acid using sodium hydroxide, a classic S(_N)2 reaction. The rate of this reaction can be monitored by titration to determine the consumption of the hydroxide ion.

Materials:

  • α-Bromoisovaleric acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ethanol (solvent)

  • Distilled water

  • Constant temperature water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Prepare a solution of α-bromoisovaleric acid in ethanol.

  • Prepare a solution of sodium hydroxide in a mixture of ethanol and water.

  • Place both solutions in a constant temperature water bath to equilibrate.

  • Initiate the reaction by mixing the two solutions in a conical flask. Start a timer immediately.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standardized HCl solution.

  • Back-titrate the unreacted HCl with the standardized NaOH solution using phenolphthalein as an indicator.

  • The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated, and from this, the rate constant for the saponification reaction can be determined.

Elimination Reaction: Dehydrobromination of β-Bromoisovaleric Acid

This protocol outlines the E2 elimination of HBr from β-bromoisovaleric acid using a strong, sterically hindered base, potassium tert-butoxide, which favors the formation of the less substituted alkene (Hofmann product).

Materials:

  • β-Bromoisovaleric acid

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (solvent)

  • Dry glassware

  • Inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry, round-bottom flask under an inert atmosphere, dissolve β-bromoisovaleric acid in anhydrous tert-butanol.

  • Add a stoichiometric equivalent of potassium tert-butoxide to the solution while stirring.

  • Heat the reaction mixture to reflux for a specified period to ensure complete reaction.

  • After cooling to room temperature, quench the reaction by adding water.

  • Acidify the mixture with a dilute strong acid (e.g., HCl) to protonate the carboxylate.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over a suitable drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be purified further by techniques such as distillation or chromatography.

The following diagram illustrates the general workflow for a typical organic reaction setup as described in the protocols.

G General Experimental Workflow for Organic Reactions Start Reactants & Solvent Reaction Reaction Setup (Heating, Stirring, Inert Atmosphere) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis Final Pure Product Analysis->Final

Caption: A generalized workflow for organic synthesis experiments.

Conclusion

The reactivity of bromoisovaleric acid isomers is a clear illustration of how the position of a functional group can profoundly influence the chemical behavior of a molecule. α-Bromoisovaleric acid, with the bromine atom activated by the adjacent carboxylic acid, is predisposed to undergo nucleophilic substitution reactions. In contrast, β-bromoisovaleric acid is expected to be less reactive in substitution but is a suitable substrate for elimination reactions. The choice of reagents and reaction conditions will ultimately determine the predominant reaction pathway. The experimental protocols provided herein offer a foundation for further investigation and exploitation of the unique reactivity of these versatile building blocks in organic synthesis.

References

The Antimicrobial Potential of β-Bromoisovaleric Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a notable gap in direct research on the antimicrobial efficacy of β-Bromoisovaleric acid derivatives. However, by exploring structurally similar compounds, particularly halogenated and isomeric analogs of valeric acid, we can infer potential antimicrobial activities and establish a framework for future investigation. This guide synthesizes findings from related studies to provide a comparative overview of potential efficacy, experimental protocols for evaluation, and insights into possible mechanisms of action.

Comparative Efficacy of Related Compounds

To contextualize the potential of β-Bromoisovaleric acid derivatives, this section presents antimicrobial data from studies on analogous compounds. The data is summarized in the tables below, showcasing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various microorganisms. MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.

It is important to note that direct comparisons should be made with caution, as the antimicrobial activity is highly dependent on the specific chemical structure of the derivative and the microbial species being tested.

Table 1: Antibacterial Activity of Isovaleric Acid Monoglyceride and Other Brominated Compounds
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Isovaleric acid monoglyceridePseudomonas aeruginosa--[1]
Candida albicans--[1]
6-bromoindolglyoxylamide polyamine derivative 3Staphylococcus aureus--[2]
S. intermedius--[2]
Pseudomonas aeruginosa (enhancer)--[2]
3β-glucose sitosterolMCF-7 (cancer cell line)265 (IC50)-[3]
MDA-MB-231 (cancer cell line)393.862 (IC50)-[3]

Note: Specific MIC/MBC values for Isovaleric acid monoglyceride were not provided in the abstract, but the study reported "pronounced antibacterial activity" against P. aeruginosa and "moderate antifungal activity" against C. albicans[1]. The 6-bromoindolglyoxylamide derivative also showed intrinsic activity and acted as an antibiotic enhancer[2]. The data for 3β-glucose sitosterol is for cytotoxicity (IC50) against cancer cell lines, which is a different measure but provides context for the biological activity of a related sterol derivative[3].

Experimental Protocols

The evaluation of antimicrobial efficacy relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments that would be essential for assessing the activity of novel β-Bromoisovaleric acid derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a β-Bromoisovaleric acid derivative that inhibits the visible growth of a test microorganism.

Materials:

  • β-Bromoisovaleric acid derivatives

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The β-Bromoisovaleric acid derivative is serially diluted in the appropriate broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

Following the MIC test, the MBC can be determined to assess whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Objective: To determine the lowest concentration of a β-Bromoisovaleric acid derivative that kills 99.9% of the initial bacterial inoculum.

Procedure:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: The agar plates are incubated under the same conditions as the MIC test.

  • Reading Results: The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (i.e., no or very few colonies on the agar plate).

Potential Mechanisms of Action and Signaling Pathways

The precise mechanism of action for β-Bromoisovaleric acid derivatives is yet to be elucidated. However, based on the activity of other halogenated compounds and short-chain fatty acids, several potential pathways can be hypothesized.

One plausible mechanism is the disruption of the microbial cell membrane . The lipophilic nature of the isovaleric acid backbone, combined with the electronegativity of the bromine atom, could facilitate intercalation into the lipid bilayer of the cell membrane. This could lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. This mechanism is observed with some 6-bromoindolglyoxylamido derivatives which cause rapid membrane permeabilization and depolarization[2].

Another potential target is the inhibition of essential microbial enzymes . The reactive nature of the carbon-bromine bond could allow the derivative to act as an alkylating agent, covalently modifying and inactivating key enzymes involved in metabolic pathways crucial for microbial survival.

The following diagram illustrates a hypothetical workflow for investigating the antimicrobial efficacy and mechanism of action of a novel β-Bromoisovaleric acid derivative.

Figure 1. A proposed experimental workflow for the evaluation of novel β-Bromoisovaleric acid derivatives as antimicrobial agents.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of β-Bromoisovaleric acid derivatives suggests they hold promise as a novel class of antimicrobial agents. The presence of the bromine atom is a key feature that has been shown to enhance antimicrobial activity in other classes of organic molecules.

Future research should focus on the synthesis of a library of β-Bromoisovaleric acid derivatives with varying ester and amide functionalities. A systematic evaluation of these compounds against a broad panel of clinically relevant bacteria and fungi is warranted. Subsequent studies should then aim to elucidate the mechanism of action, which will be crucial for optimizing their structure for improved efficacy and reduced toxicity. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such a research program.

References

Comparative Analysis of Beta-Bromoisovaleric Acid: A Guide to Putative Cross-Reactivity with Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of direct experimental studies on the cross-reactivity of beta-bromoisovaleric acid with other alkylating agents. This guide provides a comparative framework based on its chemical structure and the known mechanisms of other alkylating agents. The experimental data presented is hypothetical and intended to illustrate potential outcomes from the proposed experimental protocols. This document is designed to serve as a resource for initiating future research in this area.

Introduction

Alkylating agents are a cornerstone in chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA.[1][2] This action disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.[3][4] this compound (3-bromo-3-methylbutanoic acid) is a halogenated carboxylic acid with potential alkylating properties. Understanding its cross-reactivity with other established alkylating agents is crucial for predicting potential synergistic or antagonistic effects, elucidating mechanisms of resistance, and identifying novel therapeutic strategies.

This guide provides a comparative overview of the postulated reactive mechanism of this compound against other classes of alkylating agents, detailed experimental protocols to investigate these properties, and a summary of the key signaling pathways involved in the cellular response to alkylation-induced DNA damage.

Postulated Mechanism of Action of this compound

This compound is a tertiary beta-bromo carboxylic acid. Based on its structure, a plausible mechanism of action as an alkylating agent involves the following:

  • SN1-type reaction: The tertiary nature of the carbon atom bonded to the bromine atom suggests that it may undergo solvolysis, leading to the formation of a relatively stable tertiary carbocation. This carbocation would then act as the electrophilic species, reacting with nucleophilic sites on DNA (e.g., the N7 position of guanine).

  • Neighboring Group Participation: The carboxylate group in the beta position could potentially act as an intramolecular nucleophile, displacing the bromide to form a transient lactone intermediate.[5][6][7] This neighboring group participation can influence the reaction rate and stereochemistry.[5][6][7] The subsequent attack by a biological nucleophile on the lactone would result in alkylation.

This proposed mechanism, proceeding through a carbocation or a related intermediate, suggests a different reactive profile compared to agents that react via an SN2 mechanism or form other types of reactive intermediates like aziridinium ions.

Comparison with Other Alkylating Agents

The cross-reactivity of this compound with other alkylating agents will likely depend on the similarities and differences in their mechanisms of action and the types of DNA adducts they form.

Alkylating Agent ClassRepresentative Agent(s)Mechanism of ActionPrimary DNA AdductsPostulated Cross-Reactivity with this compound
Beta-Bromoalkanoic Acid This compoundPutative SN1-type reaction via a tertiary carbocation, possibly with neighboring group participation.Monoalkylation at nucleophilic sites (e.g., N7-guanine).High: With agents that also form mono-adducts and are susceptible to similar DNA repair mechanisms. Low: With bifunctional agents that cause interstrand cross-links.
Nitrogen Mustards Mechlorethamine, Cyclophosphamide, MelphalanFormation of a highly reactive aziridinium ion, which then alkylates DNA. Can be monofunctional or bifunctional.[8][9]N7-guanine, N3-adenine. Bifunctional agents can form inter- and intrastrand cross-links.[8][9]Moderate: Cross-resistance may occur if resistance is mediated by general mechanisms like increased DNA repair or drug efflux. However, differences in adduct formation may lead to incomplete cross-resistance.
Nitrosoureas Carmustine (BCNU), Lomustine (CCNU)Decompose to form reactive intermediates, including a chloroethyl carbonium ion, that alkylate DNA.[8]O6-guanine, leading to interstrand cross-links.[8]Low to Moderate: The formation of O6-guanine adducts and subsequent cross-linking is a distinct mechanism. Resistance mechanisms specific to O6-guanine repair (e.g., MGMT) would likely not confer resistance to this compound.[10]
Alkyl Sulfonates BusulfanAlkylation via an SN2 mechanism.N7-guanine, leading to interstrand cross-links.Low: The SN2 mechanism and the nature of the cross-links are significantly different from the postulated mechanism of this compound.
Triazenes Dacarbazine, TemozolomideEnzymatically converted to a methylating agent (MTIC).O6-methylguanine, N7-methylguanine, N3-methyladenine.[10]Moderate: Both may act as monofunctional alkylating agents. Cross-reactivity could be observed in cells with general deficiencies in DNA repair pathways like BER.
Platinum-based Cisplatin, CarboplatinNot true alkylating agents, but form covalent adducts with DNA ("alkylating-like").Primarily N7-guanine, leading to intrastrand and interstrand cross-links.Low: The unique geometry of platinum adducts and the specific repair mechanisms involved (primarily NER) suggest limited cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cross-reactivity of this compound.

In Vitro Genotoxicity Assays

These assays are fundamental for determining the DNA-damaging potential of this compound.

  • Ames Test (Bacterial Reverse Mutation Assay)

    • Objective: To assess the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

    • Methodology:

      • Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

      • The bacteria are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

      • The mixture is plated on a minimal agar medium lacking histidine.

      • After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

      • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

  • In Vitro Micronucleus Test

    • Objective: To detect chromosomal damage or aneuploidy by identifying the formation of micronuclei in the cytoplasm of interphase cells.

    • Methodology:

      • A suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) is cultured.

      • Cells are treated with a range of concentrations of this compound for a defined period.

      • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

      • Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

      • The frequency of micronuclei in binucleated cells is scored under a microscope.

      • A dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

  • Comet Assay (Single Cell Gel Electrophoresis)

    • Objective: To detect DNA strand breaks in individual cells.

    • Methodology:

      • Cells are treated with this compound.

      • The cells are embedded in a thin layer of agarose on a microscope slide and lysed to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

      • The slides are subjected to electrophoresis under alkaline conditions.

      • DNA with strand breaks migrates from the nucleoid towards the anode, forming a "comet tail."

      • The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

      • The length and intensity of the comet tail are proportional to the amount of DNA damage.

Cross-Reactivity Assessment in Cell Lines

This protocol uses cell lines with known resistance to specific alkylating agents to determine cross-resistance patterns.

  • Objective: To evaluate the cytotoxic effect of this compound on cell lines resistant to other alkylating agents.

  • Methodology:

    • A panel of cancer cell lines is used, including a parental (sensitive) cell line and sublines with acquired resistance to known alkylating agents (e.g., a cisplatin-resistant cell line, a temozolomide-resistant cell line).

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with a serial dilution of this compound and the respective alkylating agents to which the sublines are resistant.

    • After a 72-hour incubation, cell viability is assessed using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo).

    • The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.

    • The resistance factor (RF) is determined by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line.

    • A high RF for this compound in a cell line resistant to another alkylating agent suggests cross-resistance and potentially a shared mechanism of action or resistance.

Hypothetical Data Table for Cross-Reactivity in Cell Lines:

Cell LineResistance toIC50 (µM) - Agent of ResistanceIC50 (µM) - this compoundResistance Factor (RF) for this compoundInterpretation
Parental OVCAR-3None5.2 (Cisplatin)15.81.0Baseline sensitivity
OVCAR-3/CISCisplatin48.518.21.2No significant cross-resistance
Parental U87None25.1 (Temozolomide)22.41.0Baseline sensitivity
U87/TMZTemozolomide210.3155.67.0Significant cross-resistance
Competitive Reactivity Assay using Mass Spectrometry

This assay directly measures the relative reactivity of different alkylating agents towards a model nucleophile.

  • Objective: To quantify the relative reactivity of this compound and other alkylating agents with a model nucleophile.

  • Methodology:

    • A model nucleophile, such as the tripeptide glutathione (GSH) or a specific DNA oligonucleotide (e.g., a G-rich sequence), is used.

    • The nucleophile is incubated with equimolar concentrations of this compound and a competing alkylating agent.

    • Aliquots are taken at various time points, and the reaction is quenched.

    • The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the adducts formed by each alkylating agent.[11][12][13]

    • The relative abundance of the different adducts over time provides a measure of the competitive reactivity of the compounds.

Signaling Pathways and Visualizations

Alkylating agents trigger a complex network of DNA damage response (DDR) pathways. The specific pathways activated depend on the type of DNA lesion.

DNA Damage Response to Alkylating Agents

The following diagram illustrates the major pathways involved in the cellular response to DNA damage induced by alkylating agents.

DNA_Damage_Response cluster_stimulus DNA Damage Induction cluster_lesions Types of DNA Lesions cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes Alkylating_Agents Alkylating Agents (e.g., this compound) O6_Adducts O6-Alkylguanine Alkylating_Agents->O6_Adducts ICLs Interstrand Cross-links (ICLs) Alkylating_Agents->ICLs Mono_Adducts Mono-Adducts (N7-G, N3-A) BER Base Excision Repair (BER) Mono_Adducts->BER Repair MGMT MGMT (Direct Reversal) O6_Adducts->MGMT Repair MMR Mismatch Repair (MMR) O6_Adducts->MMR Recognition of Mispairs NER_FA NER & Fanconi Anemia (FA) Pathway ICLs->NER_FA Repair DSBs Double-Strand Breaks (DSBs) HR_NHEJ Homologous Recombination (HR) & Non-Homologous End Joining (NHEJ) DSBs->HR_NHEJ Repair Cell_Cycle_Arrest Cell Cycle Arrest DSBs->Cell_Cycle_Arrest Survival Cell Survival (Repair) BER->Survival MGMT->Survival MMR->DSBs Leads to NER_FA->DSBs Intermediate HR_NHEJ->Survival Cell_Cycle_Arrest->HR_NHEJ Allows time for Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe

Caption: DNA damage response pathways activated by alkylating agents.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram outlines a logical workflow for investigating the cross-reactivity of this compound.

Experimental_Workflow Genotoxicity Step 1: In Vitro Genotoxicity Assessment (Ames, Micronucleus, Comet Assay) Is_Genotoxic Is it Genotoxic? Genotoxicity->Is_Genotoxic Stop End: Low Potential as DNA Alkylating Agent Is_Genotoxic->Stop No Cell_Lines Step 2: Cross-Reactivity Screening in Resistant Cell Lines Is_Genotoxic->Cell_Lines Yes Cross_Resistance Cross-Resistance Observed? Cell_Lines->Cross_Resistance No_Cross_Resistance Conclusion: Likely Different Mechanism of Action/Resistance Cross_Resistance->No_Cross_Resistance No Competitive_Assay Step 3: Competitive Reactivity Assay (LC-MS with model nucleophile) Cross_Resistance->Competitive_Assay Yes No_Cross_Resistance->Competitive_Assay Adduct_Analysis Step 4: DNA Adduct Analysis (LC-MS/MS on treated cells) Competitive_Assay->Adduct_Analysis Final_Conclusion Final Conclusion: Characterize Cross-Reactivity Profile Adduct_Analysis->Final_Conclusion

Caption: Workflow for assessing this compound cross-reactivity.

Conclusion

While direct experimental data is lacking, the chemical structure of this compound suggests it has the potential to act as a monofunctional alkylating agent, possibly through an SN1-type mechanism. This would imply a cross-reactivity profile that is distinct from bifunctional agents that form interstrand cross-links, such as nitrogen mustards and platinum-based drugs. The experimental protocols outlined in this guide provide a robust framework for systematically investigating the genotoxicity and cross-reactivity of this compound. The resulting data will be invaluable for the drug development community in understanding its therapeutic potential and its place within the broader landscape of alkylating agents.

References

Navigating the Stability Maze: A Comparative Guide to In Vitro and In Vivo Assessment of Beta-Bromoisovaleric Acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of novel therapeutic conjugates is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comparative overview of in vitro and in vivo stability assessments, with a specific focus on beta-bromoisovaleric acid conjugates. While specific experimental data for this class of compounds is not extensively available in the public domain, this document outlines the fundamental principles, experimental methodologies, and expected data outcomes based on structurally related compounds and established drug metabolism pathways.

The stability of a drug conjugate dictates its shelf-life, bioavailability, and metabolic fate, ultimately influencing its efficacy and safety profile. This compound, a derivative of isovaleric acid, is of interest in medicinal chemistry. When conjugated to other molecules, its stability under physiological conditions becomes a key determinant of its therapeutic potential. This guide will delve into the methodologies used to assess this stability, comparing the controlled environment of laboratory tests with the complex biological systems of living organisms.

The Stability Dichotomy: In Vitro vs. In Vivo

A comprehensive understanding of a conjugate's stability requires a dual approach, leveraging both in vitro (in the glass) and in vivo (in the living) experimental models.

In vitro stability studies offer a rapid and controlled environment to assess the intrinsic chemical and enzymatic stability of a compound. These assays are crucial for early-stage screening and for understanding the fundamental degradation pathways. Key advantages include high throughput, cost-effectiveness, and the ability to isolate specific metabolic processes.

In vivo stability studies , conducted in animal models, provide a more holistic and physiologically relevant picture of a conjugate's fate. These studies account for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) processes that occur within a living organism. While more complex and resource-intensive, in vivo data are indispensable for predicting human pharmacokinetics and ensuring preclinical safety.

Quantitative Data Summary: A Template for Analysis

While specific quantitative data for this compound conjugates are not available, the following table illustrates the typical parameters measured in stability studies. Researchers can use this as a template to structure their data for comparative analysis.

ParameterIn Vitro AssessmentIn Vivo AssessmentSignificance
Half-life (t½) Time for 50% of the conjugate to degrade in a specific matrix (e.g., plasma, microsomes).Time for the plasma concentration of the conjugate to decrease by 50%.Indicates the persistence of the conjugate in a biological system.
Intrinsic Clearance (CLint) Rate of metabolism in a subcellular fraction (e.g., liver microsomes), normalized to protein concentration.Not directly measured, but can be extrapolated from in vitro data.Predicts the metabolic efficiency of the liver for the conjugate.
Metabolite Formation Rate Rate of appearance of specific metabolites in an in vitro system.Concentration-time profiles of metabolites in plasma, urine, and feces.Elucidates the metabolic pathways and potential for active or toxic metabolites.
Plasma Protein Binding (%) Percentage of the conjugate bound to plasma proteins.Measured directly from plasma samples.Affects the distribution and availability of the free (active) conjugate.
Bioavailability (%) Not applicable.The fraction of an administered dose that reaches systemic circulation.A key indicator of the conjugate's absorption and stability in the gastrointestinal tract (for oral administration).

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the bedrock of reliable stability data. Below are generalized methodologies for key in vitro and in vivo experiments.

In Vitro Stability Assay in Liver Microsomes

This assay is a common first step to evaluate the metabolic stability of a compound by exposing it to the major drug-metabolizing enzymes found in the liver.

Objective: To determine the rate of metabolic degradation of a this compound conjugate by liver microsomal enzymes.

Materials:

  • Test conjugate (this compound conjugate)

  • Liver microsomes (from human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (a compound with known metabolic instability)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test conjugate and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent conjugate using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the conjugate.

In Vivo Pharmacokinetic Study in Rodents

This study provides crucial information on the overall stability and disposition of the conjugate in a living organism.

Objective: To determine the pharmacokinetic profile and major metabolites of a this compound conjugate following administration to a rodent model (e.g., rat or mouse).

Materials:

  • Test conjugate

  • Appropriate vehicle for dosing (e.g., saline, PEG400)

  • Rodent model (e.g., Sprague-Dawley rats)

  • Dosing equipment (e.g., oral gavage needles, intravenous catheters)

  • Blood collection supplies (e.g., heparinized tubes)

  • Metabolic cages for urine and feces collection

  • Analytical instrumentation (LC-MS/MS) for bioanalysis

Procedure:

  • Acclimate the animals to the laboratory conditions.

  • Administer the test conjugate to the animals via a specific route (e.g., oral, intravenous).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein or other appropriate site.

  • Process the blood samples to obtain plasma.

  • House the animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours).

  • Extract the conjugate and its potential metabolites from plasma, urine, and feces samples.

  • Quantify the concentration of the parent conjugate and identify major metabolites using LC-MS/MS.

  • Perform pharmacokinetic analysis to determine parameters such as half-life, clearance, volume of distribution, and bioavailability.

Visualizing the Pathways and Processes

Diagrams are powerful tools for illustrating complex biological and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Plausible Metabolic Pathway of a this compound Conjugate

Based on the metabolism of structurally similar compounds, a plausible metabolic pathway for a this compound conjugate could involve enzymatic cleavage of the conjugate bond, followed by metabolism of the released this compound. This may include dehalogenation and subsequent oxidation or conjugation.

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Beta-Bromoisovaleric_Acid_Conjugate Beta-Bromoisovaleric_Acid_Conjugate Beta-Bromoisovaleric_Acid Beta-Bromoisovaleric_Acid Beta-Bromoisovaleric_Acid_Conjugate->Beta-Bromoisovaleric_Acid Esterases/ Amidases Dehalogenated_Metabolite Dehalogenated_Metabolite Beta-Bromoisovaleric_Acid->Dehalogenated_Metabolite Dehalogenases Oxidized_Metabolites Oxidized_Metabolites Dehalogenated_Metabolite->Oxidized_Metabolites CYP450 Oxidation Glycine_Conjugates Glycine_Conjugates Dehalogenated_Metabolite->Glycine_Conjugates Glycine N-acyltransferase Glucuronide_Conjugates Glucuronide_Conjugates Oxidized_Metabolites->Glucuronide_Conjugates UGTs Excretion Excretion Glucuronide_Conjugates->Excretion Glycine_Conjugates->Excretion

Caption: Plausible metabolic fate of a this compound conjugate.

Experimental Workflow for Stability Assessment

The following diagram illustrates a typical workflow for comparing the in vitro and in vivo stability of a drug conjugate.

cluster_vitro In Vitro Stability Assessment cluster_vivo In Vivo Stability Assessment Compound_Synthesis Compound_Synthesis Microsomal_Stability Microsomal_Stability Compound_Synthesis->Microsomal_Stability Plasma_Stability Plasma_Stability Compound_Synthesis->Plasma_Stability Data_Analysis_Vitro Data_Analysis_Vitro Microsomal_Stability->Data_Analysis_Vitro Plasma_Stability->Data_Analysis_Vitro PK_Analysis PK_Analysis Data_Analysis_Vitro->PK_Analysis Inform In Vivo Study Design Animal_Dosing Animal_Dosing Blood_Sampling Blood_Sampling Animal_Dosing->Blood_Sampling Metabolite_Profiling Metabolite_Profiling Blood_Sampling->Metabolite_Profiling Metabolite_Profiling->PK_Analysis Final_Report Final_Report PK_Analysis->Final_Report Comparative Analysis

Caption: Workflow for in vitro and in vivo stability comparison.

Conclusion

The evaluation of in vitro and in vivo stability is a cornerstone of modern drug development. For novel compounds like this compound conjugates, a systematic and comparative approach is essential. While this guide provides a framework based on established principles, researchers are encouraged to tailor their experimental designs to the specific properties of their conjugates. By integrating robust in vitro screening with physiologically relevant in vivo studies, the scientific community can more effectively advance promising therapeutic candidates from the bench to the bedside.

Comparative analysis of different synthetic routes to beta-Bromoisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-bromoisovaleric acid, also known as 3-bromo-3-methylbutanoic acid, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis can be approached through various routes, each with distinct advantages and disadvantages in terms of yield, selectivity, and reaction conditions. This guide provides a comparative analysis of two primary synthetic strategies: the hydrobromination of an unsaturated carboxylic acid and the free-radical bromination of isovaleric acid.

Comparative Data of Synthetic Routes

ParameterRoute 1: Hydrobromination of 3-Methyl-2-butenoic AcidRoute 2: Free-Radical Bromination of Isovaleric Acid
Starting Material 3-Methyl-2-butenoic AcidIsovaleric Acid (3-Methylbutanoic Acid)
Reagents Hydrogen Bromide (HBr)N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)
Reaction Type Electrophilic Addition (Markovnikov)Free-Radical Substitution
Reported Yield High (up to 92%)[1]Variable, dependent on reaction conditions and selectivity
Selectivity High regioselectivity for the beta-positionPotentially high for the tertiary beta-position, but can be influenced by other reactive sites
Key Advantages High reported yield, direct route to the target molecule.Readily available starting material.
Key Disadvantages Starting material may be less common than isovaleric acid. Handling of corrosive HBr gas or solution is required.Potential for side products from bromination at other positions (alpha or gamma). Requires careful control of reaction conditions to ensure selectivity.

Synthetic Pathways and Logical Flow

The following diagram illustrates the two synthetic routes to this compound discussed in this guide.

G cluster_0 Route 1: Hydrobromination cluster_1 Route 2: Free-Radical Bromination 3-Methyl-2-butenoic Acid 3-Methyl-2-butenoic Acid beta-Bromoisovaleric Acid_1 This compound 3-Methyl-2-butenoic Acid->beta-Bromoisovaleric Acid_1 Electrophilic Addition HBr HBr HBr->beta-Bromoisovaleric Acid_1 Final Product This compound beta-Bromoisovaleric Acid_1->Final Product Isovaleric Acid Isovaleric Acid beta-Bromoisovaleric Acid_2 This compound Isovaleric Acid->beta-Bromoisovaleric Acid_2 Radical Substitution NBS NBS NBS->beta-Bromoisovaleric Acid_2 Initiator Initiator (light/heat) Initiator->beta-Bromoisovaleric Acid_2 beta-Bromoisovaleric Acid_2->Final Product

Synthetic routes to this compound.

Experimental Protocols

Route 1: Hydrobromination of 3-Methyl-2-butenoic Acid

This method relies on the electrophilic addition of hydrogen bromide to the double bond of 3-methyl-2-butenoic acid. According to Markovnikov's rule, the bromine atom adds to the more substituted carbon of the double bond, which in this case is the tertiary beta-carbon, leading to the desired product.

Materials:

  • 3-Methyl-2-butenoic acid

  • Anhydrous hydrogen bromide (gas or solution in a suitable solvent)

  • Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)

  • Ice bath

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure (General):

  • Dissolve 3-methyl-2-butenoic acid in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the reaction mixture in an ice bath to 0°C.

  • Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr dropwise with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained at 0-5°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.

  • Once the reaction is complete, remove the excess HBr by purging with an inert gas (e.g., nitrogen) or by washing with a cold, dilute solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or distillation under reduced pressure.

Route 2: Free-Radical Bromination of Isovaleric Acid

This synthetic route utilizes a free-radical chain reaction to substitute a hydrogen atom on the isovaleric acid backbone with a bromine atom. The selectivity of this reaction is governed by the stability of the resulting radical intermediate. The tertiary carbon at the beta-position of isovaleric acid is the most likely site for hydrogen abstraction, leading to the formation of the more stable tertiary radical and, consequently, the desired beta-bromo product. N-Bromosuccinimide (NBS) is a common reagent for this transformation, often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or photochemical activation (light).

Materials:

  • Isovaleric acid (3-methylbutanoic acid)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) or a UV lamp

  • Anhydrous carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Reflux condenser

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure (General, adapted from similar radical brominations):

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isovaleric acid in an anhydrous non-polar solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux. If using photochemical initiation, irradiate the flask with a UV lamp.

  • Monitor the reaction progress by TLC or GC. The reaction is often complete when the denser NBS has been consumed and the lighter succinimide floats at the surface of the solvent.

  • After the reaction is complete, cool the mixture to room temperature and filter off the succinimide by-product.

  • Wash the filtrate with a dilute solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude this compound by distillation under reduced pressure or chromatography.

Note: While the principles of radical bromination strongly suggest the feasibility of this route, a specific, optimized protocol with reported yields for the selective beta-bromination of isovaleric acid was not found in the initial literature search. Experimental optimization would be required to maximize the yield of the desired beta-isomer and minimize the formation of alpha- and gamma-brominated side products.

Conclusion

Both the hydrobromination of 3-methyl-2-butenoic acid and the free-radical bromination of isovaleric acid present viable pathways to this compound. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. The hydrobromination route appears to offer a more direct and potentially higher-yielding approach, while the free-radical bromination utilizes a more common starting material but may require more careful optimization to achieve high selectivity. For drug development and other applications requiring high purity, the choice of route should be carefully considered and optimized based on experimental validation.

References

Spectroscopic Showdown: Unmasking the Reaction Products of beta-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Spectroscopic Confirmation for Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the precise identification of reaction products is paramount. For researchers working with beta-Bromoisovaleric acid, a versatile building block, understanding its reactivity and definitively characterizing its products is a critical step. This guide provides a comprehensive comparison of the spectroscopic signatures of the two primary reaction products of this compound: beta-Hydroxyisovaleric acid , the result of nucleophilic substitution, and 3-Methylbut-2-enoic acid , the product of elimination. This guide will delve into the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a clear framework for product identification.

Reaction Pathways of this compound

This compound, possessing a bromine atom on the beta-carbon, can undergo two principal reaction pathways when treated with a base: nucleophilic substitution (typically hydrolysis) and elimination (dehydrohalogenation). The choice of reaction conditions, particularly the strength and steric hindrance of the base, as well as the solvent, will influence the predominant pathway.

  • Nucleophilic Substitution (Hydrolysis): In the presence of a weak base or nucleophile, such as water or hydroxide in an aqueous solution, the bromine atom is replaced by a hydroxyl group, yielding beta-Hydroxyisovaleric acid. This is often favored under conditions that promote SN1 or SN2 mechanisms.[1]

  • Elimination (Dehydrohalogenation): The use of a strong, bulky base, such as potassium tert-butoxide, in a non-polar solvent favors the removal of a proton from the alpha-carbon and the bromide ion, leading to the formation of a double bond and yielding 3-Methylbut-2-enoic acid.[2][3]

Reaction_Pathways cluster_start Starting Material cluster_products Potential Products This compound This compound beta-Hydroxyisovaleric Acid beta-Hydroxyisovaleric Acid This compound->beta-Hydroxyisovaleric Acid Nucleophilic Substitution (e.g., H2O, OH-) 3-Methylbut-2-enoic Acid 3-Methylbut-2-enoic Acid This compound->3-Methylbut-2-enoic Acid Elimination (e.g., Strong Base)

Figure 1. Reaction pathways of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features that allow for the differentiation of this compound, beta-Hydroxyisovaleric acid, and 3-Methylbut-2-enoic acid.

Table 1: ¹H NMR Spectroscopy Data Comparison
CompoundKey Proton Signals and Expected Chemical Shifts (ppm)
This compound - CH₂ group adjacent to COOH: ~2.5-2.8 ppm - CH group attached to Br: ~4.2-4.5 ppm - (CH₃)₂ group: ~1.8-2.0 ppm
beta-Hydroxyisovaleric Acid - CH₂ group adjacent to COOH: ~2.3-2.6 ppm[4] - OH proton: broad singlet, variable (~1-5 ppm) - (CH₃)₂ group: ~1.2-1.4 ppm[4]
3-Methylbut-2-enoic Acid - Vinylic CH: ~5.6-5.8 ppm[5] - Two vinylic CH₃ groups: ~1.9 and ~2.2 ppm[5]
Table 2: ¹³C NMR Spectroscopy Data Comparison
CompoundKey Carbon Signals and Expected Chemical Shifts (ppm)
This compound - C=O (acid): ~170-180 ppm - C-Br: ~50-60 ppm - C(CH₃)₂: ~30-40 ppm - CH₂: ~40-50 ppm
beta-Hydroxyisovaleric Acid - C=O (acid): ~175-185 ppm - C-OH: ~65-75 ppm - C(CH₃)₂: ~25-35 ppm - CH₂: ~40-50 ppm
3-Methylbut-2-enoic Acid - C=O (acid): ~168-175 ppm[6] - Vinylic C=C: ~115 ppm and ~160 ppm[6] - Vinylic CH₃ carbons: ~20 ppm and ~27 ppm[6]
Table 3: IR Spectroscopy Data Comparison
CompoundKey Absorption Bands (cm⁻¹)
This compound - O-H (acid): broad, ~2500-3300 cm⁻¹ - C=O (acid): ~1700-1725 cm⁻¹ - C-Br: ~500-600 cm⁻¹
beta-Hydroxyisovaleric Acid - O-H (alcohol): broad, ~3200-3600 cm⁻¹[7] - O-H (acid): broad, ~2500-3300 cm⁻¹ - C=O (acid): ~1700-1725 cm⁻¹[7]
3-Methylbut-2-enoic Acid - O-H (acid): broad, ~2500-3300 cm⁻¹ - C=O (acid): ~1680-1700 cm⁻¹ (conjugated)[5] - C=C: ~1640-1650 cm⁻¹[5]
Table 4: Mass Spectrometry Data Comparison
CompoundExpected Molecular Ion (M⁺) and Key Fragmentation Patterns
This compound - M⁺ and M+2 peaks of roughly equal intensity due to ⁷⁹Br and ⁸¹Br isotopes. - Loss of Br (M-79/81). - Loss of COOH (M-45).
beta-Hydroxyisovaleric Acid - M⁺ peak corresponding to C₅H₁₀O₃ (m/z = 118.06).[7] - Loss of H₂O (M-18). - Loss of COOH (M-45).[8] - Cleavage at the Cα-Cβ bond.
3-Methylbut-2-enoic Acid - M⁺ peak corresponding to C₅H₈O₂ (m/z = 100.05).[5][9] - Loss of CH₃ (M-15). - Loss of COOH (M-45).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the potential reaction products of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and safety guidelines.

Protocol 1: Synthesis of beta-Hydroxyisovaleric Acid (Hydrolysis)

Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Dissolve this compound in a suitable solvent (e.g., water/THF mixture). B Add an aqueous solution of a base (e.g., NaHCO₃ or dilute NaOH) dropwise. A->B C Stir the reaction mixture at room temperature or with gentle heating. B->C D Monitor reaction progress by TLC. C->D E Acidify the reaction mixture with dilute HCl. D->E F Extract the product with an organic solvent (e.g., ethyl acetate). E->F G Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo. F->G H Purify the crude product (e.g., column chromatography or recrystallization). G->H I Perform spectroscopic analysis (NMR, IR, MS). H->I

Figure 2. Experimental workflow for the hydrolysis of this compound.

Methodology:

  • Reaction: Dissolve this compound in a mixture of water and a co-solvent like tetrahydrofuran (THF). Cool the solution in an ice bath. Slowly add a stoichiometric amount of a weak base, such as sodium bicarbonate, or a dilute solution of a stronger base like sodium hydroxide.[1] Allow the reaction to stir at room temperature or heat gently (e.g., 40-50 °C) while monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification and Analysis: The crude product can be purified by column chromatography on silica gel or by recrystallization. The purified beta-Hydroxyisovaleric acid is then characterized by ¹H NMR, ¹³C NMR, IR, and MS.

Protocol 2: Synthesis of 3-Methylbut-2-enoic Acid (Dehydrohalogenation)

Dehydrohalogenation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_analysis Analysis A Dissolve this compound in an anhydrous, non-polar solvent (e.g., THF or tert-butanol). B Add a strong, bulky base (e.g., potassium tert-butoxide) portion-wise at 0 °C. A->B C Allow the reaction to warm to room temperature and stir. B->C D Monitor reaction progress by TLC. C->D E Quench the reaction with water and acidify with dilute HCl. D->E F Extract the product with an organic solvent (e.g., diethyl ether). E->F G Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. F->G H Purify the crude product (e.g., distillation or column chromatography). G->H I Perform spectroscopic analysis (NMR, IR, MS). H->I

References

A Comparative Guide to Assessing the Purity of Synthesized beta-Bromoisovaleric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust drug development and chemical research. beta-Bromoisovaleric acid, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the safety, efficacy, and reproducibility of the final product. This guide provides a comprehensive comparison of analytical methods for determining the purity of synthesized this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

Understanding Potential Impurities

The primary route for synthesizing this compound (3-bromo-3-methylbutanoic acid) involves the hydrobromination of 3,3-dimethylacrylic acid. Potential impurities arising from this synthesis can include:

  • Unreacted Starting Material: 3,3-Dimethylacrylic acid

  • Isomeric Byproducts: alpha-Bromoisovaleric acid (2-bromo-3-methylbutanoic acid), although less likely in this specific route.

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

  • Degradation Products: Compounds formed by the decomposition of the product or intermediates.

A thorough purity analysis should aim to identify and quantify these potential contaminants.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted.

Analytical Method Principle Advantages Limitations Typical Purity Range (%)
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile impurities. High resolution and sensitivity.May require derivatization for compounds lacking a strong chromophore for UV detection.95.0 - 99.9
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on partitioning between a stationary phase and a gas mobile phase, with mass spectrometry for identification.High sensitivity and specificity for volatile and semi-volatile impurities. Provides structural information for impurity identification.Requires derivatization for non-volatile compounds. High temperatures can cause degradation of thermolabile compounds.95.0 - 99.9
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute quantification of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.Provides an absolute measure of purity without the need for a specific reference standard of the analyte. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer for optimal results.95.0 - 99.9
Titration (Acid-Base) Determination of the total acidity of the sample by neutralizing it with a standardized base.Simple, inexpensive, and provides a good measure of the overall carboxylic acid content.Non-specific; it measures all acidic components, not just the target compound.90.0 - 101.0

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound and the detection of non-volatile impurities. As carboxylic acids often have weak UV absorbance, derivatization can be employed to enhance detection.

Sample Preparation (without derivatization):

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of the carboxylic acid.

Sample Preparation (Silylation Derivatization):

  • Accurately weigh approximately 1 mg of the synthesized this compound into a vial.

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Add 900 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

Data Analysis:

Purity is determined by the area percentage of the derivatized this compound peak. Impurities can be identified by comparing their mass spectra to a library (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value without the need for a specific this compound reference standard.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.

  • Accurately weigh and add a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) to the same NMR tube. The standard's resonances should not overlap with the analyte's signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) and ensure complete dissolution.

NMR Data Acquisition (¹H NMR):

  • Spectrometer: 400 MHz or higher.

  • Pulse Sequence: A standard 90° pulse experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure full relaxation for accurate integration.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • Purity_standard = Purity of the internal standard

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report report calculate->report Report Purity

Caption: Workflow for HPLC Purity Analysis.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample derivatize Derivatize (Silylation) weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) detect->identify calculate Calculate Area % Purity integrate->calculate report report calculate->report Report Purity

Caption: Workflow for GC-MS Purity Analysis.

qnmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Weigh Internal Standard weigh_standard->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Absolute Purity integrate->calculate report report calculate->report Report Purity

Caption: Workflow for qNMR Purity Analysis.

Conclusion and Recommendations

For routine quality control and the detection of non-volatile impurities, HPLC offers a robust and accessible solution. For a more comprehensive analysis, especially for identifying unknown volatile impurities, GC-MS is the method of choice. When an absolute purity value is required without the need for a specific reference standard, qNMR is the most powerful technique. A combination of these methods provides the most complete picture of the purity of synthesized this compound. Commercial suppliers often provide this compound with purities of 95% or higher. It is recommended to use a combination of chromatographic and spectroscopic techniques to ensure the quality and consistency of this critical synthetic intermediate.

Comparative Analysis of Beta-Bromoisovaleric Acid and Its Esters: A Review of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-bromoisovaleric acid, a halogenated carboxylic acid, and its corresponding esters are organic compounds with potential applications in biochemical research and drug development. This guide provides a comparative overview of their biological activities, drawing from available scientific literature. Due to a scarcity of direct comparative studies, this document summarizes findings on related compounds to infer potential structure-activity relationships.

Overview of Biological Activities

Conversely, a study on novel N-(α-bromoacyl)-α-amino esters revealed low cytotoxicity and a lack of significant antibacterial or anti-inflammatory activity at the concentrations tested. This suggests that the biological impact of bromo-acid esters is highly dependent on the overall molecular structure.

Data Summary

A comprehensive quantitative comparison of the biological activities of this compound and its esters cannot be compiled at this time due to the absence of direct comparative experimental data in published literature. Future research should focus on systematic in vitro and in vivo studies to elucidate these properties.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound and its esters are not specifically described in the available literature. However, standard assays for cytotoxicity, antimicrobial activity, and enzyme inhibition would be applicable. The following are generalized methodologies that could be adapted for this purpose.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and its esters for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.

  • Compound Dilution: Serial dilutions of this compound and its esters are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microorganism suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial biological screening of this compound and its esters.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_conclusion Conclusion s1 This compound s2 Esterification (e.g., Methyl, Ethyl, Propyl esters) s1->s2 s3 Purification & Structural Confirmation (NMR, MS) s2->s3 b1 Cytotoxicity Assays (e.g., MTT) s3->b1 Test Compounds b2 Antimicrobial Assays (e.g., MIC) s3->b2 Test Compounds b3 Enzyme Inhibition Assays s3->b3 Test Compounds d1 Determine IC50 / MIC / Ki values b1->d1 b2->d1 b3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 c1 Identify Lead Compounds d2->c1

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathway Diagram (Hypothetical)

As no specific signaling pathways have been elucidated for this compound or its esters, a hypothetical pathway for a potential anticancer mechanism is presented below for illustrative purposes. This diagram is purely speculative and requires experimental validation.

signaling_pathway compound β-Bromoisovaleric Acid Ester cell_membrane Cell Membrane compound->cell_membrane enzyme Target Enzyme (e.g., Kinase) pathway Downstream Signaling Cascade enzyme->pathway Inhibition apoptosis Apoptosis pathway->apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Conclusion

The biological activities of this compound and its esters remain largely unexplored. The limited available data on related compounds suggest that esterification is a critical factor in determining the pharmacological profile of halogenated short-chain fatty acids. Further research, employing standardized experimental protocols as outlined in this guide, is necessary to build a comprehensive understanding of these compounds. Such studies will be invaluable for assessing their potential as lead compounds in drug discovery and for elucidating their mechanisms of action. The generation of robust, comparative data is a crucial next step for advancing the scientific understanding of this chemical class.

Benchmarking the performance of beta-Bromoisovaleric acid against other enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of beta-Bromoisovaleric acid's potential performance as an enzyme inhibitor, placed in context with other known inhibitors of the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex. Due to a lack of direct experimental data for this compound, its performance is benchmarked against its close structural analog, alpha-chloroisocaproate.

Executive Summary

Data Presentation: Comparative Inhibitor Performance

The following table summarizes the inhibitory activities of various compounds against the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex and its regulatory kinase (BDK).

InhibitorTarget Enzyme(s)Mechanism of ActionIC50KiCitation(s)
alpha-chloroisocaproate BCKD complex, BDKCompetitive with alpha-ketoacid substratesBDK: 7.5 µMBCKD: ~0.5 mM[1]
alpha-ketoisocaproate BDKMixedI40 value: 0.065 mM*-
BT2 (3,6-dichlorobenzothiophene-2-carboxylic acid) BDKSelective Inhibitor--[2]
Sodium Phenylbutyrate BDKInduces hyperacetylation and degradation of BDK--
Rapamycin BDK (indirectly)mTOR inhibitor, affects BDK levels--
(—)-43 BDKAllosteric, non-competitive with ATP--

Note: I40 represents the concentration required for 40% inhibition.

Experimental Protocols

Detailed methodologies for assessing the inhibition of the branched-chain alpha-ketoacid dehydrogenase complex are crucial for reproducible and comparable results. Below are outlines of common experimental protocols.

Spectrophotometric Assay for BCKD Complex Activity

This assay measures the overall activity of the BCKD complex by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified BCKD complex

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 2 mM MgCl2, 1 mM thiamine pyrophosphate (TPP), 0.2 mM EDTA

  • Substrates: 1 mM alpha-ketoisovalerate (or other branched-chain alpha-keto acids)

  • Cofactors: 2.5 mM NAD+, 0.4 mM Coenzyme A (CoA)

  • Inhibitor stock solutions (e.g., this compound dissolved in a suitable solvent)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the reaction mixture in each well of the microplate, containing assay buffer, NAD+, and CoA.

  • Add the desired concentration of the inhibitor (this compound or other test compounds) to the respective wells. Include a control well with no inhibitor.

  • Initiate the reaction by adding the purified BCKD complex to each well.

  • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the initial velocity against the inhibitor concentration to determine the IC50 value.

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method provides a more direct measurement of the consumption of the alpha-ketoacid substrate or the formation of the acyl-CoA product.

Materials:

  • Same as the spectrophotometric assay, but without the need for NAD+ if measuring substrate depletion.

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis).

  • Quenching solution (e.g., perchloric acid).

Procedure:

  • Set up the enzymatic reaction as described in the spectrophotometric assay.

  • At specific time points, stop the reaction by adding a quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Inject the supernatant into the HPLC system.

  • Analyze the chromatograms to quantify the amount of remaining substrate or the formed product.

  • Calculate the reaction rate for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of BCKD Complex Regulation

BCKD_Regulation BCAA Branched-Chain Amino Acids BCAT Branched-Chain Aminotransferase BCAA->BCAT Transamination BCKA Branched-Chain α-Keto Acids BCAT->BCKA BCKD_active BCKD Complex (Active) BCKA->BCKD_active Substrate BCKD_inactive BCKD Complex (Inactive) BCKD_inactive->BCKD_active Dephosphorylation BCKD_active->BCKD_inactive Phosphorylation Acyl_CoA Branched-Chain Acyl-CoA BCKD_active->Acyl_CoA Oxidative Decarboxylation BDK BDK (Kinase) BDK->BCKD_active Inhibits PP2Cm PP2Cm (Phosphatase) PP2Cm->BCKD_inactive Activates Inhibitors Inhibitors (e.g., α-chloroisocaproate, BT2) Inhibitors->BCKD_active Inhibit Inhibitors->BDK Inhibit

Caption: Regulation of the branched-chain alpha-ketoacid dehydrogenase (BCKD) complex.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock Solutions (e.g., this compound) setup_rxn Set up Reaction Mixtures (with varying inhibitor concentrations) prep_inhibitor->setup_rxn prep_enzyme Purify/Prepare BCKD Complex initiate_rxn Initiate Reaction with Enzyme prep_enzyme->initiate_rxn prep_reagents Prepare Assay Buffer, Substrates, & Cofactors prep_reagents->setup_rxn setup_rxn->initiate_rxn monitor_rxn Monitor Reaction Progress (Spectrophotometry or HPLC) initiate_rxn->monitor_rxn calc_velocity Calculate Initial Reaction Velocities monitor_rxn->calc_velocity plot_data Plot Velocity vs. Inhibitor Concentration calc_velocity->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Logical Relationship of Competitive Inhibition

Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) (this compound) I->EI P Product (P) ES->P

Caption: Mechanism of competitive enzyme inhibition.

References

Safety Operating Guide

Proper Disposal of beta-Bromoisovaleric Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of beta-bromoisovaleric acid and its isomers is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a corrosive and potentially harmful substance, it requires careful handling and adherence to established hazardous waste protocols. This guide provides essential safety information, step-by-step disposal procedures, and logistical guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate safety measures. The compound and its isomers are recognized as hazardous.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A standard lab coat is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a respirator in a well-ventilated area, such as a fume hood.[1][5]

In case of exposure, immediately rinse the affected area with plenty of water and seek medical attention.[1][6] Contaminated clothing should be removed and washed before reuse.[1][4]

Hazard Profile Summary

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][3][4]CorrosiveDanger
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[2][3]HarmfulDanger
Corrosive to Metals May be corrosive to metals.[3]CorrosiveDanger

Step-by-Step Disposal Procedure

The standard and most recommended procedure for the disposal of this compound is to manage it as hazardous waste through a licensed professional service.[1][5][7] Attempts at chemical neutralization should only be performed by trained personnel for very small volumes of simple corrosive wastes and may not be suitable for this compound.[8]

1. Waste Identification and Segregation:

  • Clearly label the waste container as "Hazardous Waste: this compound".

  • Collect waste this compound and materials grossly contaminated with it (e.g., paper towels, gloves) in a dedicated, compatible, and sealable container.[9][10] The original container is often a suitable choice.[6][10]

  • Do not mix this compound with other waste streams, especially bases, oxidizers, or different types of solvents.[6][11] It should be segregated as an organic acid waste.[9][11][12]

2. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.[1]

  • Avoid generating dust from solid material.[1][7]

  • Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][5]

  • Clean the affected area thoroughly.[6]

3. Container Management and Storage:

  • Keep the waste container tightly closed at all times, except when adding waste.[6][13]

  • Store the container in a designated, well-ventilated, and secure area, such as a corrosives or toxics cabinet, away from incompatible materials.[1][4]

  • The storage area should be cool and dry.[1]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.[7]

  • Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][2][5][6]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation (this compound) B Is the container empty? A->B C Triple rinse with appropriate solvent. Collect first rinse as hazardous waste. B->C Yes E Collect in a labeled, compatible, and sealed hazardous waste container. B->E No D Deface label and dispose of container as non-hazardous glass/ plastic waste (consult local rules). C->D F Segregate as Organic Acid Waste E->F G Store in a designated, secure, and ventilated area away from incompatibles. F->G H Contact EHS or licensed waste disposal contractor. G->H I Dispose of according to local and national regulations. H->I

Caption: Disposal workflow for this compound.

Experimental Protocol: Neutralization of Simple Corrosive Acids (for reference only)

Disclaimer: The following is a general procedure for neutralizing simple, non-oxidizing corrosive acids. It is provided for informational purposes only. This procedure may not be safe or appropriate for this compound , which is a halogenated organic acid. Attempting to neutralize this compound could result in hazardous reactions or byproducts. Always consult with a qualified chemist or your EHS department before attempting any neutralization.[8]

Objective: To neutralize a small quantity of a simple corrosive acid to a pH between 5.5 and 9.5 for drain disposal, where permitted.[8]

Materials:

  • Appropriate PPE (lab coat, gloves, safety goggles, face shield).

  • Fume hood.

  • Large beaker (at least 10 times the volume of the acid).

  • Ice bath.

  • Stir bar and stir plate.

  • Weak base solution (e.g., sodium bicarbonate, sodium carbonate/soda ash).

  • pH paper or pH meter.

Procedure:

  • Perform the entire procedure in a certified chemical fume hood.[8]

  • Place the large beaker in an ice bath to dissipate any heat generated during the reaction.[8]

  • For concentrated acids, first, slowly add the acid to a large volume of ice water (e.g., a 1:10 ratio of acid to water). Always add acid to water, never the other way around. [8]

  • Begin stirring the diluted acid solution.

  • Slowly and incrementally add a weak base (like sodium bicarbonate) to the stirring acid solution. Be cautious as this will generate carbon dioxide gas (effervescence).[8]

  • Monitor the pH of the solution regularly using pH paper or a calibrated pH meter.

  • Continue adding the base until the pH of the solution is stable between 5.5 and 9.5.[8]

  • Once neutralized, the solution may be permissible for drain disposal, followed by flushing with a large amount of water (at least 20 parts water), provided it contains no other hazardous components (e.g., heavy metals, regulated organic compounds).[8] Always confirm that this is allowed by your local regulations.

References

Personal protective equipment for handling beta-Bromoisovaleric acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for β-Bromoisovaleric Acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive and toxic chemicals such as β-Bromoisovaleric acid. This guide provides essential, immediate safety protocols and logistical information for the handling and disposal of this compound, grounded in established safety data.

Chemical Identification and Hazards:

β-Bromoisovaleric acid, more systematically known as 2-bromo-3-methylbutanoic acid or its isomer 3-bromo-3-methylbutanoic acid, is a corrosive organic acid.[1][2] It is classified as a substance that can cause severe skin burns and eye damage.[1][2] Additionally, it is harmful if swallowed or in contact with skin.[2]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for 2-bromo-3-methylbutanoic acid (CAS 565-74-2), a common isomer of β-Bromoisovaleric acid.

PropertyValue
CAS Number 565-74-2[1]
Molecular Formula C₅H₉BrO₂[1]
Molecular Weight 181.03 g/mol
Melting Point 39-42 °C[1]
Boiling Point 124-126 °C at 20 mmHg[1]
Flash Point 107 °C (224.6 °F) - closed cup[1]
Hazard Classifications Acute Toxicity 4 (Oral, Dermal), Skin Corrosion 1B[1]

Operational Plan for Handling β-Bromoisovaleric Acid

This step-by-step guide outlines the procedures for the safe handling of β-Bromoisovaleric acid from preparation to disposal.

Pre-Handling Preparations:
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Safety Data Sheet (SDS) Review: All personnel must review the SDS for β-Bromoisovaleric acid to be familiar with its hazards and safety precautions.

  • Emergency Equipment Check: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible and in good working order.[3]

  • Fume Hood: All handling of β-Bromoisovaleric acid must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Personal Protective Equipment (PPE): All personnel must don the appropriate PPE as detailed below.

Required Personal Protective Equipment (PPE):
  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[5] Standard safety glasses are not sufficient.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide good resistance to a range of chemicals, including acids.[6][7] Always check the glove manufacturer's compatibility chart.

  • Body Protection: A chemical-resistant lab coat or apron must be worn over personal clothing.[7] For large quantities, an acid-resistant suit may be necessary.[7]

  • Footwear: Closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7]

Handling and Experimental Protocol:
  • Weighing and Transferring:

    • Conduct all weighing and transfers of solid β-Bromoisovaleric acid within a fume hood to prevent inhalation of any dust.

    • When transferring liquids, pour slowly and carefully to avoid splashing.

  • Heating:

    • If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.

  • Spill Prevention:

    • Use secondary containment (e.g., a tray) for all containers of β-Bromoisovaleric acid.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response:

    • For small spills within a fume hood, use a chemical spill kit containing an absorbent material suitable for acids.

    • For larger spills, or any spill outside of a fume hood, evacuate the area and follow your institution's emergency response procedures.[8]

Waste Disposal Plan:
  • Waste Segregation: β-Bromoisovaleric acid is a halogenated organic compound.[9][10] It must be disposed of as hazardous waste and segregated from non-halogenated waste streams.[10][11]

  • Waste Containers:

    • Use clearly labeled, compatible, and sealed containers for all β-Bromoisovaleric acid waste.[9][10]

    • The label should include the words "Hazardous Waste" and the full chemical name.[9]

  • Disposal Method:

    • Do not dispose of β-Bromoisovaleric acid down the drain.[4][10]

    • Follow all local, state, and federal regulations for the disposal of halogenated organic waste. This typically involves incineration at a licensed facility.[10][12]

Workflow for Safe Handling of β-Bromoisovaleric Acid

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_sds Review SDS prep_risk->prep_sds prep_equip Check Emergency Equipment prep_sds->prep_equip prep_ppe Don Appropriate PPE prep_equip->prep_ppe handle_hood Work in Fume Hood prep_ppe->handle_hood handle_transfer Weigh & Transfer Carefully handle_hood->handle_transfer emergency_spill Spill handle_hood->emergency_spill emergency_exposure Exposure handle_hood->emergency_exposure handle_contain Use Secondary Containment handle_transfer->handle_contain dispose_segregate Segregate Halogenated Waste handle_contain->dispose_segregate dispose_label Label Waste Container dispose_segregate->dispose_label dispose_follow Follow Institutional Procedures dispose_label->dispose_follow

Caption: Workflow for the safe handling of β-Bromoisovaleric acid.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.